molecular formula C10H8F2N2O B1416290 8-(Difluoromethoxy)quinolin-5-amine CAS No. 1082893-09-1

8-(Difluoromethoxy)quinolin-5-amine

Cat. No.: B1416290
CAS No.: 1082893-09-1
M. Wt: 210.18 g/mol
InChI Key: IRUAVMYTXAUCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Difluoromethoxy)quinolin-5-amine is a useful research compound. Its molecular formula is C10H8F2N2O and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(difluoromethoxy)quinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)6-2-1-5-14-9(6)8/h1-5,10H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUAVMYTXAUCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082893-09-1
Record name 8-(difluoromethoxy)quinolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-(Difluoromethoxy)quinolin-5-amine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-(Difluoromethoxy)quinolin-5-amine, a fluorinated quinoline derivative of significant interest in medicinal chemistry. The strategic incorporation of a difluoromethoxy group onto the versatile 8-aminoquinoline scaffold offers a unique combination of physicochemical properties that are highly desirable in modern drug discovery. This document details the synthesis, spectral characterization, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of Fluorination in Quinoline Scaffolds

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The introduction of fluorine-containing substituents has become a cornerstone of modern drug design, as fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.

The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often leading to improved pharmacokinetic and pharmacodynamic profiles. In the context of the 8-aminoquinoline framework, the addition of a difluoromethoxy group at the 8-position is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and drug-like characteristics. This guide focuses on the chemical properties and synthesis of this compound, a promising building block for the creation of novel drug candidates.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. While experimentally determined data for this compound is not extensively published, the available information from commercial suppliers and predictive models provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1082893-09-1[1][2][3][4][5]
Molecular Formula C₁₀H₈F₂N₂O[1][3][6]
Molecular Weight 210.18 g/mol [2][4]
Physical Form Powder
Purity >95%[1]
Storage Temperature Room Temperature[7]
Predicted XlogP 2.7[6]
Monoisotopic Mass 210.06047 Da[6]
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While full spectra are not publicly available, predicted mass spectrometry data provides insight into its fragmentation patterns.

Table 2: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 211.06775140.4
[M+Na]⁺ 233.04969149.7
[M-H]⁻ 209.05319140.9
[M+NH₄]⁺ 228.09429158.5
[M]⁺ 210.05992137.6
Data sourced from PubChemLite.[6]

Note: For definitive structural elucidation, experimental ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are essential. This data is often available from commercial suppliers upon request.[1][8]

Synthesis and Purification

The synthesis of this compound typically proceeds through a multi-step pathway, culminating in the reduction of a nitro-intermediate. The following protocol outlines a representative synthetic route.

Synthesis of the Precursor: 8-(Difluoromethoxy)-5-nitroquinoline

The synthesis of the key precursor, 8-(Difluoromethoxy)-5-nitroquinoline, involves a sequence of well-established organic transformations.

Caption: Synthetic pathway to 8-(Difluoromethoxy)-5-nitroquinoline.

Protocol 1: Synthesis of 8-(Difluoromethoxy)-5-nitroquinoline

  • Hydroxylation of the Quinoline Core: Begin with a commercially available quinoline or synthesize the quinoline core via a method such as the Skraup synthesis. Introduce a hydroxyl group at the 8-position to yield 8-hydroxyquinoline.

  • Difluoromethoxylation: React 8-hydroxyquinoline with a suitable difluoromethylating agent, such as chlorodifluoromethane (ClCF₂H), in the presence of a base. This nucleophilic substitution reaction introduces the difluoromethoxy group at the 8-position. The choice of base and reaction conditions is critical to optimize the yield and minimize side reactions.

  • Nitration: The resulting 8-(difluoromethoxy)quinoline is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is typically used to introduce a nitro group at the 5-position of the quinoline ring. Careful control of the reaction temperature is necessary to prevent over-nitration and ensure regioselectivity.

  • Purification: The crude 8-(difluoromethoxy)-5-nitroquinoline is purified using standard techniques such as recrystallization or column chromatography to yield the pure precursor.

Final Step: Reduction to this compound

The final step in the synthesis is the reduction of the nitro group to a primary amine.

Caption: Final reduction step to yield the target compound.

Protocol 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 8-(difluoromethoxy)-5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Reduction: Add a reducing agent to the solution. Common and effective reducing agents for this transformation include:

    • Iron powder in the presence of hydrochloric acid: A classic and cost-effective method.

    • Tin(II) chloride in concentrated hydrochloric acid: A reliable method for the reduction of aromatic nitro groups.

    • Catalytic hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is often cleaner and avoids the use of stoichiometric metal reagents.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization to obtain a product of high purity (>95%).

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its key functional groups: the aromatic primary amine, the quinoline ring system, and the difluoromethoxy group.

  • Amine Functionality: The primary amine at the 5-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization followed by subsequent transformations. These reactions allow for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships.[9]

  • Quinoline Ring: The quinoline ring is an electron-deficient heteroaromatic system. The nitrogen atom can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of further functionalization.

  • Difluoromethoxy Group: The -OCF₂H group is generally stable under many reaction conditions. Its electron-withdrawing nature can influence the reactivity of the quinoline ring.

Applications in Drug Development

While specific biological activity data for this compound is not yet widely published, the extensive research on related 8-aminoquinoline derivatives provides a strong rationale for its potential in drug discovery.

The 8-aminoquinoline scaffold is a well-established pharmacophore, most notably in the development of antimalarial drugs like primaquine and tafenoquine.[10] Derivatives of 8-aminoquinoline have demonstrated a broad spectrum of biological activities, including:

  • Antiprotozoal: Against parasites such as Plasmodium falciparum (malaria) and Leishmania species (leishmaniasis).[11]

  • Antibacterial and Antifungal: Exhibiting activity against various bacterial and fungal strains.[11]

  • Anticancer: Some quinoline derivatives have shown promise as anticancer agents.[12]

  • Antiviral: The quinoline scaffold is present in several antiviral compounds.[6]

The introduction of the difluoromethoxy group is a strategic modification intended to enhance the drug-like properties of the 8-aminoquinoline core. The -OCF₂H group can improve metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilicity can also influence the compound's ability to cross biological membranes. Therefore, this compound represents a valuable building block for the synthesis of novel 8-aminoquinoline-based drug candidates with potentially improved efficacy, safety, and pharmacokinetic profiles.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its chemical structure combines the proven biological relevance of the 8-aminoquinoline scaffold with the advantageous physicochemical properties conferred by the difluoromethoxy group. This guide has provided an overview of its known properties, a plausible and detailed synthetic route, and a strong rationale for its application in drug discovery. Further research into the specific biological activities of this compound and its derivatives is highly warranted and is expected to yield promising new drug candidates.

References

  • This compound (C10H8F2N2O). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (2021). Molecular Imaging and Biology. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 19, 2026, from [Link]

  • 8-Aminoquinoline patented technology retrieval search results. (n.d.). Patsnap. Retrieved January 19, 2026, from [Link]

  • United States Patent 4,877,791. (1989). Google Patents.
  • WO1997036590A1 - 8-aminoquinolines. (1997). Google Patents.
  • This compound-1082893-09-1. (n.d.). Thoreauchem. Retrieved January 19, 2026, from [Link]

  • CAS NO. 1082893-09-1 | this compound | Catalog AAB-AA019WET. (n.d.). A&A Building Blocks. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Antioxidants. Retrieved January 19, 2026, from [Link]

  • 5-Amino and 5-hydroxy-6,8-difluoroquinolones as antibacterial agents. (1987). European Patent Office. Retrieved January 19, 2026, from [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2023). Chemical and Biological Technologies in Agriculture. Retrieved January 19, 2026, from [Link]

  • US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. (2020). Google Patents.
  • Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (2017). Journal of Kufa for Chemical Science. Retrieved January 19, 2026, from [Link]

  • 8-Aminoquinolines: future role as antiprotozoal drugs. (2006). Current Opinion in Infectious Diseases. Retrieved January 19, 2026, from [Link]

Sources

8-(Difluoromethoxy)quinolin-5-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Difluoromethoxy)quinolin-5-amine

Introduction

This compound is a synthetic heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structure is built upon the quinoline scaffold, a privileged bicyclic system found in numerous bioactive natural products and synthetic drugs, most notably the antimalarial agent primaquine.[1] The incorporation of a difluoromethoxy (-OCF₂H) group at the 8-position is a key strategic element in modern medicinal chemistry. This functional group can act as a bioisostere for other functionalities, modulating critical properties such as metabolic stability, lipophilicity, and target binding affinity without drastically altering the molecular conformation.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale that govern the experimental design. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug development and chemical synthesis.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most efficiently approached via a convergent two-step strategy. This begins with the preparation of a key intermediate, 5-amino-8-hydroxyquinoline, followed by the introduction of the difluoromethoxy group. This strategy is advantageous as it utilizes readily available starting materials and proceeds through well-established, high-yielding transformations.

Retrosynthetic Pathway

The logical disconnection of the target molecule reveals two primary synthetic transformations: the O-difluoromethylation of a phenolic hydroxyl group and the formation of an aromatic amine from a nitro group precursor.

G TM This compound Int1 5-Amino-8-hydroxyquinoline TM->Int1 O-Difluoromethylation Int2 5-Nitro-8-hydroxyquinoline Int1->Int2 Nitro Reduction SM 8-Hydroxyquinoline Int2->SM Nitration G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization Purified Purified Product HPLC HPLC (Purity) Purified->HPLC MS Mass Spec (Identity) Purified->MS NMR NMR (Structure) Purified->NMR IR IR (Functional Groups) Purified->IR Final Confirmed Structure & Purity >98% HPLC->Final MS->Final NMR->Final IR->Final

Sources

A Technical Guide to the Solubility and Stability Profiling of 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Foundational Pillars of Developability

In the rigorous journey of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are the bedrock upon which its therapeutic potential is built. For a novel compound such as 8-(Difluoromethoxy)quinolin-5-amine, a thorough understanding of its solubility and stability is not merely a data collection exercise; it is a critical prerequisite for predicting its in vivo behavior, guiding formulation strategies, and ensuring the delivery of a safe, effective, and reliable pharmaceutical product.

Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise shelf-life, lead to the formation of potentially toxic degradants, and create significant regulatory hurdles.[1][2][3] This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed to equip researchers with both the theoretical understanding and the practical, field-proven protocols necessary to generate the robust data required for informed decision-making in a drug development program. The methodologies described herein are grounded in established scientific principles and aligned with international regulatory expectations.[4][5][6][7]

Part 1: Comprehensive Solubility Profiling

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical determinant of a drug's absorption and, consequently, its bioavailability. For a molecule like this compound, which contains a basic amine moiety, solubility is expected to be highly dependent on pH.[1][3][8] We will explore two key types of solubility: thermodynamic and kinetic.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. This is the gold-standard measurement, crucial for late-stage development and formulation.[9][10]

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[11][12] This high-throughput method is invaluable for early-stage screening and lead optimization.[2][13]

The Impact of the Quinolin-5-amine Moiety

The quinolin-5-amine group is basic, meaning it will become protonated and positively charged at pH values below its acid dissociation constant (pKa).[1][14] This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility.[8] Therefore, a pH-solubility profile is essential to understand how this compound will behave in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[15][16][17] The causality behind this choice is its direct measurement of the compound in equilibrium between its solid and dissolved states, providing an unambiguous and highly reliable value.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF). The excess solid is critical to ensure saturation is reached.[16]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[9][17]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][18]

  • Verification: After the experiment, the pH of the suspension should be re-measured to confirm it has not changed, and the remaining solid should be analyzed (e.g., by XRPD) to check for any polymorphic or solvate form changes.[16]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification & Verification prep1 Weigh excess solid compound prep2 Add to vials with pH buffers prep1->prep2 equil Agitate at constant temp (24-48 hours) prep2->equil sep1 Allow suspension to settle equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Analyze filtrate by HPLC-UV sep2->ana1 ana2 Verify final pH & solid form ana1->ana2

Data Presentation: pH-Solubility Profile

The generated data should be summarized in a clear, tabular format.

Solvent/Medium pH (Final) Temperature (°C) Solubility (µg/mL) Solubility (µM)
0.1 N HCl1.225DataData
Acetate Buffer4.525DataData
Phosphate Buffer6.825DataData
Phosphate Buffered Saline (PBS)7.425DataData
FaSSIF6.537DataData
FeSSIF5.037DataData

Part 2: Chemical Stability and Degradation Pathway Assessment

Stability testing is essential to determine a drug substance's shelf-life and to identify its degradation products.[5][19] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[4][6][7] A forced degradation (or stress testing) study is the cornerstone of this evaluation.

The purpose of forced degradation is to intentionally degrade the sample under more severe conditions than those used for accelerated stability testing.[20][21] This serves two primary functions:

  • Elucidating Degradation Pathways: It helps identify the likely degradation products that could form under real-world storage conditions.[21]

  • Developing Stability-Indicating Methods: It is crucial for developing and validating an analytical method (typically HPLC) that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration and separate it from all potential degradation products.[22][23][24]

Experimental Protocol 2: Forced Degradation Study

This protocol is designed based on the ICH guideline Q1A(R2) and common industry best practices.[4][25] The goal is to achieve a target degradation of 5-20% of the active ingredient.[25][26] Over-stressing can lead to secondary degradation products not relevant to formal stability, while under-stressing may not sufficiently challenge the analytical method.[21]

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a defined period.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C). A parallel study on the solid powder should also be conducted.

    • Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[7][26]

  • Timepoint Sampling: At appropriate time points, withdraw samples. For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect any co-eluting degradants.

G cluster_stress Apply Stress Conditions (Parallel) cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid (HCl, Heat) start->acid base Base (NaOH, Heat) start->base oxid Oxidation (H₂O₂, RT) start->oxid therm Thermal (Heat) start->therm photo Photolytic (ICH Light) start->photo sample Sample at Timepoints (Neutralize if needed) acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze by Stability-Indicating HPLC-PDA/MS sample->analyze compare Compare to Unstressed Control analyze->compare

Data Presentation: Stability Profile

Results should be tabulated to clearly show the compound's stability under each stress condition.

Stress Condition Duration % Assay of Parent Compound % Degradation Number of Degradants Detected Observations
Control (Unstressed)24h100.00.00Clear solution
0.1 M HCl @ 80°C24hDataDataDatae.g., No change
0.1 M NaOH @ 80°C24hDataDataDatae.g., Major degradant at RRT 0.85
3% H₂O₂ @ RT24hDataDataDatae.g., Two minor degradants
Thermal (80°C, Soln)24hDataDataDatae.g., Stable
Photolytic (ICH)-DataDataDatae.g., Slight degradation

Conclusion: Synthesizing Data for Strategic Advancement

The comprehensive solubility and stability data generated through these protocols are fundamental to the strategic advancement of this compound. The pH-solubility profile will directly inform the selection of an appropriate formulation strategy—for instance, whether a salt form is necessary to improve solubility for oral delivery. The forced degradation study not only establishes the compound's intrinsic stability but is also a regulatory prerequisite for validating the analytical methods that will be used for quality control and formal stability studies throughout the product's lifecycle. By rigorously applying these methodologies, development teams can de-risk their programs, accelerate timelines, and build a robust data package to support successful clinical development and regulatory submission.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ECA Academy website.[4]

  • Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Retrieved from Pharma.Tips website.[15]

  • ICH. (2025). Q1A(R2) A deep dive in Stability Studies. Retrieved from YouTube.[5]

  • ICH. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from a presentation source.[19]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website.[6]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website.[7]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[22]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from Drug Hunter website.[1]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from an academic journal source.[20]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[18]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.[23]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website.[16]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from STEMart website.[26]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from PCBIS website.[9]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io.[11]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass website.[25]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.[21]

  • Al-koshab, M. A., et al. (2019). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central.[24]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International website.[27]

  • International Journal of Pharmaceutical and Natural Sciences. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from an academic journal source.[28]

  • Bighley, L. D., & Berge, S. M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review.[10]

  • University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from a university course material source.[8]

  • LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from LCGC International website.[29]

  • Pharma Excipients. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Retrieved from Pharma Excipients website.[12]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH website.[13]

  • WuXi AppTec DMPK. (n.d.). Solubility Study. Retrieved from WuXi AppTec website.[30]

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from WuXi AppTec website.[2]

  • Delgado, D. R., et al. (2026). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI.[17]

  • ResearchGate. (n.d.). Influence of pKa on solvent performance of MAPA promoted tertiary amines. Retrieved from ResearchGate.[31]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from ResearchGate.[32]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from ResearchGate.[33]

  • ResearchGate. (2025). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from ResearchGate.[34]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PubMed Central.[3]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from Chemistry LibreTexts website.[14]

Sources

An In-depth Technical Guide to 8-(Difluoromethoxy)quinolin-5-amine: Synthesis, History, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-(Difluoromethoxy)quinolin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its discovery and historical context, provide a detailed plausible synthetic route with experimental protocols, and explore its current and potential applications in the field of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction and Significance

This compound is a synthetic organic compound featuring a quinoline core, a privileged scaffold in medicinal chemistry renowned for its presence in a wide array of biologically active molecules. The quinoline ring system is a key component of numerous approved drugs, including antimalarials like chloroquine and primaquine, as well as various antibacterial and anticancer agents.

The strategic incorporation of a difluoromethoxy (-OCHF₂) group at the 8-position and an amine (-NH₂) group at the 5-position imbues this molecule with unique physicochemical properties that are highly desirable in drug design. The difluoromethoxy group, a bioisostere of the hydroxyl or methoxy group, can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets by acting as a lipophilic hydrogen bond donor. The 5-amino group serves as a crucial synthetic handle for further molecular elaboration and is a key feature in several pharmacologically active 8-aminoquinoline derivatives.

While the specific discovery of this compound is not extensively documented in seminal, publicly available literature, its conception can be understood within the broader historical context of medicinal chemistry's focus on fluorinated quinolines. The introduction of fluorine into drug candidates became a prominent strategy in the mid-20th century to enhance pharmacological properties. Given the established importance of the 8-aminoquinoline scaffold, the synthesis of its difluoromethoxy analog represents a logical step in the exploration of novel chemical space for drug discovery.

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis of this compound can be envisioned starting from the readily available 8-hydroxyquinoline. The proposed pathway involves three key transformations: nitration, difluoromethoxylation, and reduction.

Synthesis_Workflow Start 8-Hydroxyquinoline Intermediate1 8-Hydroxy-5-nitroquinoline Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 8-(Difluoromethoxy)-5-nitroquinoline Intermediate1->Intermediate2 Difluoromethoxylation (ClCHF₂ or BrCHF₂ gas, base) FinalProduct This compound Intermediate2->FinalProduct Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 8-Hydroxyquinoline

The initial step involves the regioselective nitration of 8-hydroxyquinoline to introduce a nitro group at the 5-position. This is a classic electrophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of 8-Hydroxyquinoline: Slowly add 8-hydroxyquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: The reaction is stirred at low temperature for a specified period and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 8-hydroxy-5-nitroquinoline.

  • Purification: The precipitate is collected by filtration, washed with cold water until neutral, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.[1][2][3][4][5]

Step 2: Difluoromethoxylation of 8-Hydroxy-5-nitroquinoline

The introduction of the difluoromethoxy group is a critical step. This is typically achieved by the reaction of a phenol with a difluoromethylating agent in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of 8-hydroxy-5-nitroquinoline in a polar aprotic solvent (e.g., DMF or acetonitrile) in a pressure-resistant vessel, add a suitable base (e.g., potassium carbonate or sodium hydride).

  • Introduction of Difluoromethylating Agent: The vessel is then charged with a difluoromethylating agent, such as chlorodifluoromethane (ClCHF₂) or bromodifluoromethane (BrCHF₂) gas.

  • Reaction Conditions: The reaction mixture is heated to an appropriate temperature and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled, and the excess gas is safely vented. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 8-(difluoromethoxy)-5-nitroquinoline, is purified by column chromatography on silica gel.[1]

Step 3: Reduction of 8-(Difluoromethoxy)-5-nitroquinoline

The final step is the reduction of the nitro group to an amine to yield the target compound. Several established methods can be employed for this transformation.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: 8-(Difluoromethoxy)-5-nitroquinoline is dissolved in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to afford this compound, which can be further purified by recrystallization or column chromatography if necessary.[1]

Alternative Reduction Method (Metal/Acid):

Alternatively, the reduction can be carried out using a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid or ammonium chloride.[1]

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of novel drug candidates across various therapeutic areas. Its utility stems from the synergistic combination of the pharmacologically relevant 8-aminoquinoline core and the advantageous properties of the difluoromethoxy group.

Antimalarial Agents

The 8-aminoquinoline scaffold is the cornerstone of several antimalarial drugs, most notably primaquine and tafenoquine, which are effective against the dormant liver stages of Plasmodium vivax and P. ovale. The 5-amino group of this compound provides a convenient point for the attachment of various side chains, a common strategy in the development of new 8-aminoquinoline-based antimalarials. The presence of the difluoromethoxy group could potentially enhance the metabolic stability and oral bioavailability of these new derivatives, leading to improved dosing regimens and efficacy.[6]

Anticancer Therapeutics

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways, including tyrosine kinases and topoisomerases. The structural framework of this compound can be elaborated to design novel inhibitors of these key cancer-related enzymes. The difluoromethoxy group can contribute to enhanced binding interactions within the active site of target proteins, potentially leading to increased potency and selectivity.

Antibacterial and Antifungal Agents

The quinoline nucleus is also a key feature of many antibacterial drugs, such as the fluoroquinolones. While structurally distinct from fluoroquinolones, derivatives of this compound could be explored for their antimicrobial properties. The ability of the 8-hydroxyquinoline scaffold (a close analog) to chelate metal ions essential for microbial growth suggests a potential mechanism of action for derivatives of the title compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are not widely published, valuable insights can be extrapolated from related compound series:

  • The 5-Amino Group: This group is a critical anchor point for derivatization. The nature of the substituent attached to this amine will significantly influence the biological activity and pharmacokinetic profile of the resulting molecule.

  • The 8-(Difluoromethoxy) Group: This group is expected to enhance metabolic stability compared to a hydroxyl or methoxy group at the same position. Its unique electronic and steric properties can also influence the overall conformation of the molecule, thereby affecting its interaction with biological targets.

  • The Quinoline Core: The aromatic nature of the quinoline ring allows for π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor.

Conclusion

This compound is a promising and versatile building block for the development of new therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through well-established chemical transformations. The combination of the biologically active 8-aminoquinoline scaffold with the advantageous properties of the difluoromethoxy group makes this compound a valuable asset for medicinal chemists. Further exploration of derivatives of this compound is warranted to unlock its full potential in the discovery of novel drugs for a range of diseases.

References

  • Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.
  • Google Patents. (n.d.). US6593343B2 - Quinoline derivatives.
  • Google Patents. (n.d.). US5409933A - Quinoline derivatives and processes for preparing the same.
  • Patsnap. (n.d.). Quinoline derivatives, their preparation and use. Retrieved from [Link]

  • ResearchGate. (n.d.). 84246 PDFs | Review articles in FLUORINE. Retrieved from [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current opinion in infectious diseases, 19(6), 625–631. [Link]

  • Fustero, S., & Sanz-Cervera, J. F. (2007). Fluorinated Quinolines: Synthesis, Properties and Applications. In Modern Fluoroorganic Chemistry (pp. 41-66). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Google Patents. (n.d.). EP2188259B1 - Quinoline derivatives as anti-cancer agents.
  • Chemsrc. (n.d.). 8-(Difluoromethoxy)-5-nitroquinoline | CAS#:2149597-09-9. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(7), 989. [Link]

  • Tlili, A., & Billard, T. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of chemical research, 52(2), 339–353. [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Isaev, A. A., Lomovskii, O. I., Korolev, K. G., & Karimov, R. K. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.
  • MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 963. [Link]

  • ResearchGate. (n.d.). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound-1082893-09-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for ligands targeting a multitude of biological targets. Within the realm of oncology and inflammatory diseases, quinoline derivatives have been extensively explored and successfully developed as potent inhibitors of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous pathologies. The rigid, bicyclic aromatic nature of the quinoline core provides an excellent framework for the strategic placement of various functional groups to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[3]

This guide focuses on 8-(Difluoromethoxy)quinolin-5-amine, a specific derivative of the quinoline scaffold. While direct studies elucidating the precise mechanism of action for this compound are not yet prevalent in the public domain, its structural features strongly suggest a role as a kinase inhibitor. This document, therefore, presents a putative mechanism of action based on the extensive body of research on analogous quinoline-based compounds and outlines the requisite experimental methodologies to validate this hypothesis. The intended audience for this guide—researchers, scientists, and drug development professionals—will find the proposed pathways and experimental designs a robust framework for initiating an investigation into the biological activity of this compound.

Putative Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

Based on its core structure, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The quinoline scaffold can mimic the purine ring of ATP, allowing it to dock into the ATP-binding cleft of a kinase.[1] The substituents on the quinoline ring, in this case, the 8-(difluoromethoxy) and 5-amino groups, are critical for determining the selectivity and potency of the inhibitory activity. These groups can form specific hydrogen bonds and hydrophobic interactions with amino acid residues within the kinase's active site, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The difluoromethoxy group at the 8-position is an interesting feature. The fluorine atoms can alter the electronic properties of the quinoline ring and may participate in hydrogen bonding or other non-covalent interactions within the ATP-binding site. Furthermore, this group can enhance the metabolic stability and cell permeability of the compound. The 5-amino group can act as a hydrogen bond donor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase.[4]

Potential Kinase Targets and Signaling Pathways

Quinoline derivatives have been shown to inhibit a wide array of kinases, including but not limited to:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases.[3][5][6] Inhibition of these kinases can disrupt signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • Serine/Threonine Kinases: Including those in the PI3K/Akt/mTOR and RAF/MEK/ERK pathways, as well as Pim-1 kinase.[3][6] These pathways are central regulators of cell growth, metabolism, and survival.

Given the broad inhibitory profile of the quinoline scaffold, this compound could potentially target one or more of these kinases, thereby modulating key cellular processes. A proposed general mechanism of action is depicted in the following diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Quinoline This compound Quinoline->RTK Inhibition ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., PI3K/Akt, RAF/MEK/ERK) PhosphoSubstrate->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: Putative mechanism of this compound as a kinase inhibitor.

Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action and identify the specific kinase targets of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Pathway Analysis cluster_3 Phase 4: In Vivo Confirmation A Broad Kinase Panel Screening C Biochemical Kinase Assays (IC50 Determination) A->C B Cellular Thermal Shift Assay (CETSA) B->C D Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) C->D E Western Blotting for Phospho-proteins C->E F Cell-based Reporter Assays E->F G Xenograft Tumor Models E->G

Caption: Experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

1. Broad Kinase Panel Screening

  • Objective: To identify the primary kinase targets of this compound from a large panel of kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant kinases (e.g., >400 kinases).

    • Prepare a stock solution of this compound in DMSO.

    • The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in duplicate.

    • Kinase activity is measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.

    • The percentage of inhibition for each kinase is calculated relative to a DMSO control.

    • "Hits" are identified as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >80%).

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Culture cells to 80-90% confluency.

    • Treat cells with either this compound or a vehicle control (DMSO) for a specified time.

    • Harvest cells and lyse them to obtain the proteome.

    • Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C).

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the supernatant (soluble protein fraction) by Western blotting or mass spectrometry to detect the target protein.

    • A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

3. Biochemical Kinase Assays (IC50 Determination)

  • Objective: To determine the potency of this compound against the identified kinase "hits".

  • Methodology:

    • Use a recombinant version of the target kinase.

    • Prepare a serial dilution of this compound.

    • In a multi-well plate, combine the kinase, a suitable substrate, and ATP (at or near the Km concentration).

    • Add the serially diluted compound to the wells.

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

4. Western Blotting for Phospho-proteins

  • Objective: To assess the effect of the compound on the phosphorylation status of downstream targets in a cellular signaling pathway.

  • Methodology:

    • Culture cells and treat them with various concentrations of this compound for different durations.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and the total form of the protein.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Data Presentation: A Hypothetical Case Study

To illustrate the expected outcomes of the proposed experiments, the following tables present hypothetical data for this compound.

Table 1: Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µM
Kinase A92%
Kinase B85%
Kinase C45%
Kinase D12%

Table 2: In Vitro Potency

Kinase TargetIC50 (nM)
Kinase A50
Kinase B120

Table 3: Cellular Activity

Cell LineTarget PathwayEC50 (nM)
Cancer Cell Line XKinase A Pathway250
Cancer Cell Line YKinase B Pathway600

Conclusion and Future Directions

While the precise molecular mechanism of this compound remains to be definitively elucidated, its chemical structure strongly implicates it as a kinase inhibitor. The proposed mechanism, centered on competitive ATP inhibition, is a well-established paradigm for quinoline-based compounds. The experimental workflow detailed in this guide provides a comprehensive and logical framework for researchers to systematically investigate this hypothesis, identify specific kinase targets, and characterize the downstream cellular consequences of its activity.

Future investigations should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Additionally, co-crystallization of this compound with its target kinase(s) would provide invaluable structural insights into its binding mode and pave the way for rational drug design and the development of next-generation kinase inhibitors.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Available at: [1]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [2]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. Available at: [5]

  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. Benchchem. Available at: [3]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [6]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry. Available at: [4]

Sources

Investigating the Biological Potential of 8-(Difluoromethoxy)quinolin-5-amine: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The strategic incorporation of fluorine, particularly through moieties like the difluoromethoxy group, is a well-established method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. 8-(Difluoromethoxy)quinolin-5-amine represents an intriguing, yet underexplored, intersection of these two validated pharmaceutical motifs. While its chemical identity is established[3][4][5], its biological activity remains uncharacterized in public-domain literature. This guide, therefore, serves as a technical and strategic framework for researchers and drug development professionals. It outlines a series of hypothesized biological activities based on extensive data from structurally related 8-aminoquinoline analogs and proposes a rigorous, multi-pronged experimental plan to systematically elucidate the therapeutic potential of this compound.

Introduction: The Quinoline Core and the Fluorine Advantage

The 8-aminoquinoline framework is the foundation for a diverse class of therapeutic agents, demonstrating a remarkable breadth of biological activities ranging from anti-infective to anticancer applications.[6][7][8] Historically significant as antimalarials, this class of compounds has since been shown to exhibit potent antileishmanial, antibacterial, and antifungal properties.[6][7] More recently, their role in oncology has become a major focus, with derivatives showing activity as kinase inhibitors and modulators of critical cellular pathways.[9][10][11]

The introduction of a difluoromethoxy (-OCF₂H) group is a key drug design strategy. This moiety can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. Its presence in several known kinase inhibitors suggests its potential to confer potent and selective inhibitory activity.[12] This guide hypothesizes that the unique combination of the 8-aminoquinoline core with an 8-difluoromethoxy substituent in this compound could yield a molecule with significant, and potentially novel, biological activities. We will explore three primary, literature-supported hypotheses.

Hypothesis I: Anticancer Activity via Kinase Inhibition

Rationale: The quinoline nucleus is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.[9] Numerous FDA-approved quinoline-containing drugs target kinases that drive tumor growth and progression.[9] Furthermore, the difluoromethyl group is a feature in several potent kinase inhibitors.[12] It is therefore highly plausible that this compound may function as an inhibitor of one or more kinases implicated in oncogenic signaling pathways, such as the FAK/PI3K/AKT or MAPK pathways.[13]

Proposed Experimental Workflow: Kinase Inhibition Profiling

This protocol outlines a broad-spectrum kinase inhibition assay to identify potential kinase targets. The objective is to determine the compound's inhibitory concentration (IC₅₀) against a panel of cancer-relevant kinases.

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Kinase Selection: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) or select a representative panel of kinases for in-house screening. A recommended starting panel would include FAK, EGFR, PI3K, AKT, and MEK1.

  • Assay Performance (Example using ADP-Glo™ Kinase Assay):

    • Set up kinase reactions in a 384-well plate, including the specific kinase, its substrate, ATP, and the required cofactors in a kinase reaction buffer.

    • Add varying concentrations of this compound to the experimental wells. Include a known inhibitor as a positive control and DMSO as a vehicle (negative) control.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value for each kinase.

Anticipated Data Summary

The results of this screening can be summarized in a table to provide a clear overview of the compound's potency and selectivity.

Kinase TargetIC₅₀ (nM) of this compound
FAKHypothetical Value
EGFRHypothetical Value
PI3KαHypothetical Value
AKT1Hypothetical Value
MEK1Hypothetical Value
SRCHypothetical Value
Visualization: Potential Targeted Signaling Pathway

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor FAK FAK Receptor->FAK PI3K PI3K Receptor->PI3K FAK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Compound 8-(Difluoromethoxy) quinolin-5-amine Compound->FAK Compound->PI3K Compound->AKT

Caption: Hypothetical inhibition of the FAK/PI3K/AKT pathway.

Hypothesis II: Broad-Spectrum Anti-Infective Activity

Rationale: The 8-aminoquinoline scaffold is a versatile pharmacophore that exhibits a wide spectrum of anti-infective properties.[6] Analogs have demonstrated potent activity against drug-sensitive and drug-resistant strains of parasites like Plasmodium falciparum and various species of bacteria and fungi.[6][7] This activity is often attributed to the disruption of essential cellular processes in the pathogen. It is hypothesized that this compound will exhibit antimicrobial and/or antifungal activity.

Proposed Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of the compound against a panel of clinically relevant microorganisms.

  • Microorganism Panel: Select a representative panel, such as:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922)

    • Fungus: Candida albicans (ATCC 90028)

  • Media Preparation: Prepare appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the microorganisms overnight. Dilute the cultures in the appropriate media to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Compound Dilution in Plate:

    • In a sterile 96-well microtiter plate, add 50 µL of growth media to all wells.

    • Add 50 µL of a 2x concentrated stock of the test compound to the first column, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next. Discard the final 50 µL from the last dilution column.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the total volume to 100 µL and the compound concentrations to their final 1x values.

  • Controls: Include a positive control (microbes in media with no compound) and a negative control (media only). A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be run in parallel as a reference standard.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticipated Data Summary

Results should be tabulated for easy comparison against reference standards.

MicroorganismMIC (µg/mL) of this compoundMIC (µg/mL) of Reference Drug
S. aureusHypothetical ValueCiprofloxacin Value
E. coliHypothetical ValueCiprofloxacin Value
C. albicansHypothetical ValueFluconazole Value
Visualization: MIC Assay Workflow

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Plate with Microorganisms prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C (24-48h) inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read end End read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Hypothesis III: Mechanism of Action via Metal Chelation and ROS Induction

Rationale: A primary mechanism of action for many quinoline derivatives, particularly 8-hydroxyquinolines, is their ability to chelate essential metal ions.[14] This chelation can disrupt metalloenzyme function or, in the presence of transition metals like copper, catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. This induced oxidative stress leads to widespread cellular damage and apoptosis. The 8-amino group can also participate in metal coordination. We hypothesize that this compound may act as a metal ionophore or chelator, leading to an increase in intracellular ROS levels in target cells.

Proposed Experimental Workflow: Intracellular ROS Detection

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels in a cancer cell line (e.g., A549 lung cancer cells).

  • Cell Culture: Seed A549 cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • DCFH-DA Loading: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Compound Treatment: Wash the cells once with PBS to remove excess probe. Add 100 µL of cell culture medium containing various concentrations of this compound.

  • Controls:

    • Negative Control: Cells treated with vehicle (DMSO) only.

    • Positive Control: Cells treated with a known ROS inducer, such as 100 µM H₂O₂ or pyocyanin.

  • Incubation and Measurement: Incubate the plate for a set time course (e.g., 1, 3, and 6 hours) at 37°C. Measure the fluorescence intensity at each time point using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence of treated wells to the negative control.

    • Express the results as a fold-change in ROS production compared to the untreated control.

Anticipated Data Summary

The data can be presented to show the dose- and time-dependent effect of the compound on ROS production.

Treatment Concentration (µM)Fold Increase in ROS (vs. Control) at 3h
0 (Control)1.0
1Hypothetical Value
10Hypothetical Value
50Hypothetical Value
H₂O₂ (Positive Control)Hypothetical Value
Visualization: Proposed Mechanism of ROS Induction

ROS_Mechanism Compound Quinoline Compound Complex Quinoline-Metal Complex Compound->Complex Chelation Metal Metal Ion (e.g., Cu²⁺) Metal->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Fenton-like Reaction Damage Cellular Damage & Apoptosis ROS->Damage

Caption: Proposed mechanism of action via metal chelation and ROS induction.

Conclusion and Future Directions

This compound stands as a promising but unvalidated molecule for drug discovery. Based on the robust biological profile of the 8-aminoquinoline class, this compound warrants a systematic investigation into its potential anticancer and anti-infective properties. The experimental frameworks proposed herein provide a clear and logical path to screen for these activities and to begin elucidating the underlying mechanism of action. Positive results from these initial studies—particularly the identification of a potent kinase target or broad-spectrum antimicrobial activity—would justify the initiation of a full-scale lead optimization program, including structure-activity relationship (SAR) studies and subsequent evaluation in more complex biological models.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Khan, W. A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available from: [Link]

  • ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Available from: [Link]

  • Khan, W. A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. Available from: [Link]

  • ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5). Available from: [Link]

  • Thoreauchem. This compound-1082893-09-1. Available from: [Link]

  • PubChem. 8-[(3,5-Difluoro-2-pyridinyl)oxy]quinolin-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • PubChem. 8-Fluoro-5-methoxy-quinolin-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • da Silva, A. C. S., et al. (2022). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Available from: [Link]

  • ResearchGate. (2023). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Available from: [Link]

  • Bartolini, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

  • Wang, L., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Virus Agents. Semantic Scholar. Available from: [Link]

  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. Available from: [Link]

  • Sestito, S., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available from: [Link]

  • Enyedy, É. A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available from: [Link]

  • Correia, I., et al. (2021). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. Available from: [Link]

  • ResearchGate. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available from: [Link]

Sources

8-(Difluoromethoxy)quinolin-5-amine: A Scoping Guide for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Quinoline Scaffold

In the landscape of modern medicinal chemistry, the strategic design of novel molecular entities is paramount to addressing unmet medical needs. This guide introduces 8-(Difluoromethoxy)quinolin-5-amine, a compound of significant interest at the intersection of two powerful pharmacophoric elements: the privileged quinoline core and the advantageous difluoromethoxy substituent. While direct extensive research on this specific molecule is nascent, a deep understanding of its constituent parts allows for a well-reasoned exploration of its potential therapeutic applications. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the scientific rationale and potential experimental pathways for investigating this compound as a candidate for anticancer, antimalarial, and neuroprotective agent development.

Molecular Architecture and Physicochemical Rationale

This compound is a heterocyclic compound featuring a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring.[1][2] The quinoline scaffold is a cornerstone in drug discovery, forming the backbone of numerous approved therapeutics.[1][2][3] Key substitutions on this particular molecule, the 5-amino and the 8-difluoromethoxy groups, are poised to impart unique biological activities and favorable drug-like properties.

The 5-amino group provides a crucial handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic parameters. The 8-position of the quinoline ring is a site of significant biological relevance. For instance, 8-hydroxyquinoline and its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and antifungal effects.[4][5][6]

The difluoromethoxy group (-OCF₂H) is a strategic addition that can profoundly influence a molecule's properties.[7] It is often employed as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups.[8] Its incorporation is a modern medicinal chemistry tactic to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[7][9] The difluoromethoxy group can act as a "lipophilic hydrogen bond donor," a characteristic that can be advantageous for target engagement.[8]

Comparative Physicochemical Properties of Methoxy Analogs
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch π value -0.02+0.45+1.04
Metabolic Stability Low (O-dealkylation)Moderate to HighHigh
Hydrogen Bond Donating Capacity NoYes (weak)No
Dipole Moment ModerateHighHigh

This table provides a generalized comparison of the physicochemical properties imparted by these substituents.

Potential Therapeutic Applications and Experimental Roadmaps

Based on the established pharmacology of quinoline derivatives and the physicochemical advantages of the difluoromethoxy group, we can logically project several promising avenues of research for this compound.

Anticancer Drug Discovery

Quinoline derivatives are well-documented for their anticancer properties, with some acting as kinase inhibitors or agents that induce apoptosis.[2][10] The unique electronic properties of this compound make it a compelling candidate for targeting key signaling pathways implicated in cancer.

anticancer_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization A Initial Cytotoxicity Screening (e.g., NCI-60 Panel) B Dose-Response and IC50 Determination A->B Hit Identification C Apoptosis Assays (Annexin V/PI Staining) B->C Mechanism Investigation D Kinase Inhibition Profiling (Broad Panel) F Cell Cycle Analysis (Flow Cytometry) C->F Cell Fate Analysis E Western Blot Analysis (Key Signaling Proteins) D->E Target Validation G SAR Studies (Modification of 5-amino group) H In Silico Docking G->H Rational Design I ADME-Tox Profiling H->I Preclinical Candidate Selection

Caption: Proposed workflow for the evaluation of this compound as an anticancer agent.

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) representing different tumor types.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value for each cell line.

Antimalarial Agent Development

The 8-aminoquinoline scaffold is historically significant in the development of antimalarial drugs, with primaquine being a notable example.[11] These compounds are particularly effective against the latent liver stages of Plasmodium vivax and Plasmodium ovale.

malaria_pathway cluster_parasite Plasmodium Parasite cluster_drug A Heme Polymerization B Mitochondrial Electron Transport Chain C DNA Replication/Repair Drug This compound (Hypothesized Targets) Drug->A Inhibition Drug->B Disruption Drug->C Interference

Caption: Potential targets for this compound within the malaria parasite.

  • Parasite Culture: Culture a chloroquine-sensitive and a chloroquine-resistant strain of Plasmodium falciparum in human erythrocytes.

  • Compound Preparation: Prepare serial dilutions of this compound and standard antimalarial drugs (e.g., chloroquine, artemisinin).

  • Treatment: Add the compound dilutions to the parasite cultures and incubate for 48-72 hours.

  • Growth Inhibition Assay: Measure parasite growth inhibition using a SYBR Green I-based fluorescence assay or by microscopic counting of parasitemia.

  • Data Analysis: Determine the IC₅₀ values and compare the activity against both sensitive and resistant strains to assess for potential cross-resistance.

Neuroprotective Applications

Certain 8-hydroxyquinoline derivatives act as iron-chelators and have shown promise in neuroprotective strategies by reducing oxidative stress.[4] While this compound is not an 8-hydroxyquinoline, the quinoline scaffold itself can be a platform for developing agents that modulate pathways relevant to neurodegeneration.

neuro_logic cluster_properties Inherent Properties cluster_assays Experimental Validation A This compound B Metal Chelation Potential A->B C Antioxidant Activity A->C D Blood-Brain Barrier Permeability A->D F Metal Chelation Assays B->F E In Vitro Oxidative Stress Models (e.g., H₂O₂-induced neuronal cell death) C->E G PAMPA for BBB Permeability D->G

Caption: Conceptual framework for investigating the neuroprotective potential of the title compound.

Synthesis and Characterization

While a specific, published synthesis for this compound was not found in the initial literature survey, a plausible synthetic route can be proposed based on established quinoline chemistry. A common approach involves the Skraup-Doebner-von Miller reaction or modifications thereof, starting from appropriately substituted anilines.[12] The synthesis of 8-aminoquinoline itself can be achieved through the reduction of 8-nitroquinoline.[11] The introduction of the difluoromethoxy group would likely involve specialized fluorinating reagents.

General Synthetic Considerations:

  • Starting Material: A potential starting material could be a suitably substituted nitroaniline.

  • Quinoline Ring Formation: Cyclization to form the quinoline core.

  • Difluoromethoxylation: Introduction of the -OCF₂H group, a step that may require optimization.

  • Reduction of Nitro Group: Conversion of the nitro group to the 5-amino group.

  • Purification and Characterization: Purification by chromatography and structural confirmation using NMR, mass spectrometry, and elemental analysis.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The convergence of the biologically active quinoline core and the advantageous difluoromethoxy group provides a strong rationale for its investigation as an anticancer, antimalarial, and potentially neuroprotective agent. The experimental workflows and protocols outlined in this guide offer a foundational framework for initiating such research programs. Future work should focus on the efficient synthesis of this compound and its analogs, followed by systematic biological evaluation in the proposed therapeutic areas. Structure-activity relationship studies, particularly focusing on derivatization of the 5-amino group, will be crucial for optimizing the biological activity and pharmacokinetic properties of this promising molecular entity.

References

  • Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1098. Available at: [Link]

  • Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4268. Available at: [Link]

  • Tong, Y., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemistry and Biological Technologies in Agriculture, 12(1), 134. Available at: [Link]

  • RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(39), 28073-28095. Available at: [Link]

  • Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4268. Available at: [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • RSC Publishing. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry, 16(43), 8045-8050. Available at: [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(42), 7116-7128. Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19639-19666. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]

  • Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4268. Available at: [Link]

  • ACS Publications. (2016). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 59(1), 317-326. Available at: [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Available at: [Link]

  • ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Available at: [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(13), 10972. Available at: [Link]

  • Wiley Online Library. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

Sources

An In-depth Technical Guide to 8-(Difluoromethoxy)quinolin-5-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-(difluoromethoxy)quinolin-5-amine and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthesis, chemical properties, and prospective biological applications of this scaffold, offering insights grounded in established scientific principles and methodologies.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological effects. The 8-aminoquinoline substructure, in particular, is known for its therapeutic applications, most notably in the development of antimalarial agents like primaquine and tafenoquine.[3]

The introduction of a difluoromethoxy group (-OCF₂H) at the 8-position and an amine group at the 5-position creates the this compound core. The difluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups, thereby potentially improving the pharmacokinetic and pharmacodynamic profile of a molecule. This guide will explore the synthesis and potential of derivatives built upon this promising chemical framework.

Synthesis and Chemical Properties

The synthesis of the this compound core and its subsequent derivatization requires a multi-step approach, leveraging established methodologies in heterocyclic chemistry.

Synthesis of the Core Scaffold

A plausible and efficient synthetic route to the this compound core (Compound 3 ) commences with the commercially available 8-hydroxyquinoline. The synthesis can be logically divided into three key stages:

  • Difluoromethoxylation of 8-Hydroxyquinoline: The introduction of the difluoromethoxy group at the 8-position is a critical first step. This transformation can be achieved by reacting 8-hydroxyquinoline with a suitable difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate, under basic conditions.

  • Nitration at the 5-Position: Following the successful installation of the difluoromethoxy group, the subsequent step involves the regioselective nitration of the quinoline ring at the 5-position to yield 8-(difluoromethoxy)-5-nitroquinoline (2 ).[4][5] This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[4] Careful control of reaction conditions is crucial to ensure the desired regioselectivity.

  • Reduction of the Nitro Group: The final step in the synthesis of the core scaffold is the reduction of the nitro group at the 5-position to the corresponding primary amine.[4] This can be accomplished using various reducing agents, with common choices including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).[3][4]

Synthesis_of_Core_Scaffold 8-Hydroxyquinoline 8-Hydroxyquinoline Intermediate_1 8-(Difluoromethoxy)quinoline 8-Hydroxyquinoline->Intermediate_1 Difluoromethoxylation Compound_2 8-(Difluoromethoxy)-5-nitroquinoline Intermediate_1->Compound_2 Nitration (HNO3/H2SO4) Compound_3 This compound Compound_2->Compound_3 Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway to this compound.

Derivatization Strategies

The primary amine at the 5-position of the this compound core serves as a versatile synthetic handle for the introduction of a wide array of functional groups and molecular fragments. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. Common derivatization strategies include:

  • Amide Bond Formation: Acylation of the 5-amino group with various carboxylic acids, acid chlorides, or sulfonyl chlorides can generate a library of amide and sulfonamide derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can lead to the formation of secondary or tertiary amines.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea analogs, respectively.

  • Buchwald-Hartwig and Suzuki Couplings: For more complex analogs, the 5-amino group can be a precursor to other functionalities that can participate in palladium-catalyzed cross-coupling reactions.

Derivatization_Strategies Core This compound Amides Amides Core->Amides Acylation Secondary_Amines Secondary/Tertiary Amines Core->Secondary_Amines Reductive Amination Ureas Ureas/Thioureas Core->Ureas Reaction with Isocyanates

Caption: Key derivatization approaches from the core amine.

Potential Biological Applications and Mechanism of Action

While specific biological data for this compound derivatives is emerging, the known activities of related quinoline compounds provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents.[6] For instance, 8-hydroxy-5-nitroquinoline has been shown to be more cytotoxic to human cancer cell lines than other analogs like clioquinol.[5] The mechanism of action for some quinoline-based anticancer agents involves the induction of apoptosis and the generation of reactive oxygen species (ROS).[5] It is plausible that this compound derivatives could exhibit similar cytotoxic effects, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.

Anti-infective Properties

The 8-aminoquinoline scaffold is a well-established pharmacophore for anti-infective agents.[7] Derivatives of 8-quinolinamines have shown broad-spectrum activity against various pathogens, including parasites and bacteria.[4][7] The mechanism of action for some 8-aminoquinolines is thought to involve the chelation of metal ions, which are essential for the function of many microbial enzymes.

Neurodegenerative Diseases

There is growing interest in the potential of quinoline derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1][8] Some 8-hydroxyquinoline derivatives have been investigated for their ability to modulate pathways associated with neurodegeneration. The unique electronic properties conferred by the difluoromethoxy group could lead to novel interactions with targets in the central nervous system.

Experimental Protocols and Characterization

Rigorous experimental design and thorough characterization are paramount in the development of novel chemical entities.

General Synthetic Protocol for Amide Derivatives

The following is a representative, self-validating protocol for the synthesis of an amide derivative from the this compound core.

Objective: To synthesize N-(8-(difluoromethoxy)quinolin-5-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Amide_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Reactant Dissolve core amine in DCM Add_Base Add TEA, cool to 0°C Dissolve_Reactant->Add_Base Add_Acylating_Agent Add acetyl chloride Add_Base->Add_Acylating_Agent Stir_and_Monitor Stir at RT, monitor by TLC Add_Acylating_Agent->Stir_and_Monitor Quench Quench with NaHCO3 Stir_and_Monitor->Quench Extract_Wash Extract and wash Quench->Extract_Wash Dry_Concentrate Dry and concentrate Extract_Wash->Dry_Concentrate Purify Column chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Amide Derivative

Caption: Workflow for the synthesis of an amide derivative.

Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations for a Representative Amide Derivative
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the quinoline ring protons, the difluoromethoxy proton (a triplet), the amide proton, and the acetyl methyl group.
¹³C NMR To determine the carbon framework of the molecule.Resonances for all carbon atoms, including the quinoline ring, the difluoromethoxy carbon, and the amide carbonyl and methyl carbons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating high purity.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-F bonds.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will be crucial for elucidating structure-activity relationships. Key areas for investigation include:

  • Nature of the 5-position substituent: The size, electronics, and hydrogen bonding capacity of the group attached to the 5-amino moiety will likely have a significant impact on target binding and overall activity.

  • Substitution on the quinoline ring: Introduction of additional substituents on the quinoline ring could further modulate the compound's properties.

  • Analogs with modified linkers: Varying the linker between the quinoline core and appended functionalities can influence conformational flexibility and interactions with biological targets.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The unique combination of the privileged quinoline core, the bioisosteric difluoromethoxy group, and a versatile synthetic handle at the 5-position provides a rich platform for drug discovery efforts. Future research should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in relevant biological assays to unlock the full therapeutic potential of this chemical class.

References

  • Yadav, N., Singh, R., Singh, A., et al. (2021). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 6(30), 19687-19702.
  • WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents. (n.d.).
  • WO2012083866A1 - Quinoline derivatives as anti-cancer agents - Google Patents. (n.d.).
  • US10301348B2 - Compounds for use in prevention and treatment of neurodegenerative diseases and pain - Google Patents. (n.d.).
  • 8-Aminoquinoline - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Jiang, H., Taggart, J., Zhang, X., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Paul, K., & Dhiman, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633.

Sources

Spectroscopic Data for 8-(Difluoromethoxy)quinolin-5-amine: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Despite a thorough search of publicly available scientific databases, chemical vendor catalogs, and patent literature, detailed experimental spectroscopic data (NMR, MS, and IR) for 8-(Difluoromethoxy)quinolin-5-amine remains elusive. This technical guide outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and provides a framework for the acquisition and interpretation of this data, should it become available.

Introduction: The Significance of this compound

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The introduction of a difluoromethoxy group at the 8-position and an amine group at the 5-position of the quinoline scaffold is anticipated to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. Such substitutions are often employed in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles. Accurate spectroscopic characterization is a critical and indispensable step in the verification of the molecular structure and purity of newly synthesized compounds like this compound, ensuring the reliability of subsequent biological and material science investigations.

Predicted and Expected Spectroscopic Data

While experimental spectra are not currently available, we can predict the key spectroscopic features of this compound based on the known spectral properties of the quinoline core and the influence of the difluoromethoxy and amine substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural confirmation.

2.1.1. Expected ¹H NMR Spectral Features:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the proton of the difluoromethoxy group.

  • Quinoline Ring Protons: The protons on the quinoline core will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the amine and difluoromethoxy groups.

  • Difluoromethoxy Proton (-OCHF₂): A characteristic triplet is expected for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. This signal would likely appear in the region of δ 6.5-7.5 ppm.

  • Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically would be in the range of δ 3.5-5.5 ppm.

2.1.2. Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Quinoline Ring Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen, oxygen, and amine groups will have distinct chemical shifts.

  • Difluoromethoxy Carbon (-OCHF₂): The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF), likely appearing in the range of δ 115-125 ppm.

2.1.3. Expected ¹⁹F NMR Spectral Features:

The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. A single signal, likely a doublet due to coupling with the methine proton, is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

2.1.4. Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR data for a novel compound like this compound is outlined below.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.3.1. Expected IR Spectral Features:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds.

  • N-H Stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1450-1650 cm⁻¹ region.

  • C-O Stretching: A strong band for the aryl ether C-O bond, likely around 1200-1250 cm⁻¹.

  • C-F Stretching: Strong absorption bands in the fingerprint region, typically between 1000 and 1100 cm⁻¹, characteristic of the C-F bonds in the difluoromethoxy group.

2.3.2. Experimental Protocol for IR Spectroscopy Data Acquisition:

Caption: Workflow for IR Spectroscopy data acquisition and analysis.

Conclusion

While a definitive set of experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust framework for its anticipated spectral characteristics and the methodologies for their acquisition and interpretation. The predicted NMR, MS, and IR data, based on the well-established principles of spectroscopy and the known behavior of related quinoline derivatives, offer a valuable reference for researchers working on the synthesis and characterization of this and similar molecules. The availability of experimental data in the future will be essential for the definitive structural confirmation and purity assessment of this promising compound.

References

Due to the absence of specific literature containing the experimental data for this compound, a conventional reference list cannot be provided. The information and predictions within this guide are based on established principles of spectroscopic interpretation as found in standard organic chemistry and spectroscopy textbooks, and from the analysis of spectral data for structurally related compounds available in public databases such as PubChem and the NIST Chemistry WebBook.

Methodological & Application

Application Notes and Protocols: 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-(Difluoromethoxy)quinolin-5-amine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The 8-aminoquinoline scaffold is a privileged structure, forming the basis of numerous therapeutic agents, while the difluoromethoxy group is a valuable bioisostere for hydroxyl or methoxy groups, often enhancing metabolic stability and membrane permeability.[1][2] This document outlines the compound's properties, critical safety protocols, a proposed detailed synthesis pathway, purification methods, and characterization techniques. It is intended for an audience of experienced researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices.

Compound Profile and Properties

This compound incorporates three key structural features: a quinoline core, a C5-amine group, and a C8-difluoromethoxy group. This combination makes it a valuable building block for creating novel chemical entities with potential therapeutic applications, ranging from antimalarials to agents targeting neurodegenerative diseases.[1][3]

PropertyValueSource(s)
CAS Number 1082893-09-1[4][5]
Molecular Formula C₁₀H₈F₂N₂O[4]
Molecular Weight 210.18 g/mol [4][5]
IUPAC Name This compound[5]
Appearance Expected to be a solid (e.g., White, Beige, Pale yellow)[6]
Solubility Low water solubility expected[6]
Storage Room temperature, in a dry, cool, well-ventilated place[7][8]

Critical Health and Safety Protocols

Handling this compound requires strict adherence to safety protocols due to the potential hazards associated with aminoquinoline derivatives. The following guidelines are based on safety data for structurally related compounds.

2.1 Hazard Identification

  • Toxicity: May be toxic if swallowed.[6][9]

  • Skin Contact: May cause skin irritation or an allergic skin reaction.[6]

  • Eye Contact: May cause serious eye irritation or damage.[6][10]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[6][10]

2.2 Recommended Handling Procedures

  • Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A flame-retardant lab coat is mandatory.

  • Handling: Avoid breathing dust, fumes, or vapors.[8] Do not ingest or allow contact with skin and eyes.[8] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from light.[6][8]

2.3 First Aid Measures

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[6][10] Do NOT induce vomiting.[8]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[10] If skin irritation or a rash occurs, seek medical attention.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

Proposed Synthesis and Mechanistic Rationale

Synthesis_Workflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Nitro Group Reduction A 5-Nitro-8-hydroxyquinoline B Intermediate: 8-(Difluoromethoxy)-5-nitroquinoline A->B Reagents: ClCHF₂ or BrCHF₂ gas, Base (e.g., K₂CO₃), Solvent (e.g., DMF) Rationale: Nucleophilic attack of the phenoxide on the difluorocarbene precursor. C Final Product: This compound B->C Reagents: Pd/C or SnCl₂, H₂ gas or Hydrazine Hydrate, Solvent (e.g., EtOH, IPA) Rationale: Catalytic hydrogenation or chemical reduction selectively converts the nitro group to an amine.

Caption: Proposed two-step synthesis workflow for this compound.

3.1 Step 1: Synthesis of 8-(Difluoromethoxy)-5-nitroquinoline (Difluoromethylation)

The initial step involves the introduction of the difluoromethoxy group at the C8 hydroxyl position. This is a critical transformation that imparts desirable physicochemical properties to the molecule.

  • Protocol:

    • To a solution of 5-nitro-8-hydroxyquinoline (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

    • Carefully bubble difluorochloromethane (ClCHF₂) gas through the reaction mixture at a controlled temperature (e.g., 60-80 °C). Alternatively, other difluoromethylating agents can be used.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 8-(difluoromethoxy)-5-nitroquinoline.

  • Causality: The use of a polar aprotic solvent (DMF) is ideal for Sₙ2-type reactions. The base (K₂CO₃) is essential for deprotonating the hydroxyl group, forming a nucleophilic phenoxide which then attacks the electrophilic difluoromethylating agent.

3.2 Step 2: Synthesis of this compound (Reduction)

The final step is the selective reduction of the C5 nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. A patent for a similar reduction of 5-nitro-8-hydroxyquinoline suggests using a Pd/C catalyst with hydrazine hydrate in isopropanol.[11]

  • Protocol:

    • Dissolve the crude 8-(difluoromethoxy)-5-nitroquinoline (1.0 eq) in a solvent such as ethanol or isopropanol.[11]

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol%).

    • Add hydrazine hydrate (4.0-5.0 eq) dropwise to the mixture at an elevated temperature (e.g., reflux).[11]

    • Stir the reaction under reflux and monitor its completion by TLC. The disappearance of the starting material spot indicates the end of the reaction.

    • After completion, filter the reaction mixture through a pad of Celite while hot to remove the Pd/C catalyst.[11]

    • Wash the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Causality: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity. Hydrazine hydrate serves as the hydrogen source in this transfer hydrogenation process. The reaction is typically robust and proceeds to completion with high yield.[11]

Purification Protocol

Purification of the final product is critical to remove any unreacted starting materials, by-products, and residual catalyst. A two-step process of column chromatography followed by recrystallization is recommended.

4.1 Flash Column Chromatography

  • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities with different polarities from the desired product.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). The choice of solvent system may need optimization based on TLC analysis.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified compound.

4.2 Recrystallization

  • Rationale: This method further purifies the solid compound by leveraging differences in solubility at different temperatures, effectively removing trace impurities and resulting in a crystalline solid.

  • Procedure:

    • Dissolve the product from chromatography in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the final, highly pure this compound.

Characterization and Quality Control

The identity, structure, and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Confirms the proton environment and structural integrity.Signals corresponding to the aromatic protons on the quinoline ring, the amine (-NH₂) protons, and the characteristic triplet for the -OCHF₂ proton.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for all 10 carbon atoms, with the carbon of the -OCHF₂ group appearing as a triplet due to C-F coupling.
¹⁹F NMR Directly confirms the presence of the difluoromethoxy group.A doublet signal corresponding to the two equivalent fluorine atoms, coupled to the proton.
HRMS (ESI) Determines the exact mass and confirms the molecular formula.The measured m/z value should match the calculated mass for [M+H]⁺ (C₁₀H₉F₂N₂O⁺).
Melting Point Assesses the purity of the final compound.A sharp and defined melting point range indicates high purity.

Applications in Research and Drug Development

This compound is not an end-product but a versatile building block for further chemical synthesis. Its primary application lies in its use as a scaffold in drug discovery programs.

Applications cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Therapeutic Targets A 8-(Difluoromethoxy) quinolin-5-amine B Amide Coupling A->B R-group diversification via the C5-amine C Alkylation A->C R-group diversification via the C5-amine D Buchwald-Hartwig Coupling A->D R-group diversification via the C5-amine E Antimalarials B->E Leads to novel derivatives F Oncology B->F Leads to novel derivatives G Neurodegenerative Diseases B->G Leads to novel derivatives H Antivirals B->H Leads to novel derivatives C->E Leads to novel derivatives C->F Leads to novel derivatives C->G Leads to novel derivatives C->H Leads to novel derivatives D->E Leads to novel derivatives D->F Leads to novel derivatives D->G Leads to novel derivatives D->H Leads to novel derivatives

Caption: Role of this compound as a versatile scaffold.

  • Scaffold for Library Synthesis: The primary amine at the C5 position serves as a convenient chemical handle for diversification. It can readily undergo reactions such as amide bond formation, reductive amination, and cross-coupling reactions to generate large libraries of novel compounds.[3][12]

  • Bioisosteric Replacement: The difluoromethoxy group is a key feature. As a bioisostere of a methoxy or hydroxyl group, it can improve metabolic stability by blocking sites of oxidative metabolism and enhance cell membrane permeability due to its lipophilic nature, thereby improving the pharmacokinetic profile of a potential drug candidate.

  • Metal Chelation: The 8-aminoquinoline core is known for its metal-chelating properties, which is a mechanism of action for some antimicrobial and anticancer agents.[3][13] This intrinsic property can be explored in the design of new therapeutics.

References

  • Vertex AI Search Result. This compound.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • ResearchGate.
  • Cayman Chemical.
  • Arctom Scientific. CAS NO. 1082893-09-1 | this compound.
  • Sigma-Aldrich. This compound | 1082893-09-1.
  • NIH National Library of Medicine.
  • ResearchGate. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • ResearchGate.
  • Benchchem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
  • ResearchGate.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate.
  • Benchchem. 5-(Difluoromethoxy)quinolin-8-amine | 1594056-86-6.
  • Google Patents. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.

Sources

Application Note: High-Throughput Screening of 8-(Difluoromethoxy)quinolin-5-amine for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinoline Scaffolds in Drug Discovery

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The quinoline scaffold is a key structural motif in numerous approved drugs and clinical candidates, exhibiting a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The 8-aminoquinoline and 8-hydroxyquinoline cores, in particular, have been extensively explored, leading to the discovery of potent agents for various diseases.[2][3] 8-(Difluoromethoxy)quinolin-5-amine is a synthetic quinoline derivative that presents a unique chemical space for exploring novel biological activities, particularly in the realm of kinase inhibition.[4][5][6] The introduction of a difluoromethoxy group can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[7] High-throughput screening (HTS) is a powerful and indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify novel "hits" that modulate the activity of a specific biological target.[8][9][10] This application note provides a comprehensive guide to the high-throughput screening of this compound and its analogs, with a focus on identifying novel kinase inhibitors. We will delve into the principles of assay development, provide a detailed protocol for a representative fluorescence-based kinase assay, and outline the subsequent data analysis and hit validation workflow.

The Rationale for Screening this compound as a Kinase Inhibitor

The quinoline scaffold is a known "privileged structure" in kinase inhibitor design, with numerous approved drugs, such as Lapatinib and Bosutinib, featuring this core. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The planar nature of the quinoline ring allows for favorable stacking interactions within the ATP-binding pocket. The difluoromethoxy substituent at the 8-position of this compound offers several potential advantages:

  • Metabolic Stability: The difluoromethyl group is more resistant to metabolic degradation compared to a methoxy group, potentially leading to an improved pharmacokinetic profile.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the quinoline nitrogen, which can be fine-tuned for optimal target engagement.

  • Increased Lipophilicity: The difluoromethoxy group can enhance the compound's ability to cross cell membranes, which is crucial for activity in cell-based assays.

Given these favorable characteristics, this compound represents a promising starting point for the discovery of novel kinase inhibitors through a systematic HTS campaign.

High-Throughput Screening Workflow for Kinase Inhibitors

The successful identification of novel kinase inhibitors from a screening campaign requires a robust and well-validated HTS workflow. This workflow can be broadly divided into three stages: assay development and validation, primary screening and hit identification, and hit confirmation and characterization.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screening & Hit ID cluster_2 Hit Confirmation & Characterization Assay_Development Assay Development Assay_Validation Assay Validation (Z'-factor) Assay_Development->Assay_Validation Primary_Screening Primary HTS Assay_Validation->Primary_Screening Data_Analysis Data Analysis & Normalization Primary_Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Hit_Characterization Hit Characterization (SAR) Secondary_Assays->Hit_Characterization

Figure 1: A generalized high-throughput screening workflow for identifying kinase inhibitors.

Part 1: Assay Development and Validation

The choice of assay technology is critical for the success of an HTS campaign. Fluorescence-based assays are widely used in HTS due to their high sensitivity, robustness, and amenability to automation.[11][12] For kinase activity, several fluorescence-based methods are available, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity-based assays that detect ADP formation.[8][13][14] In this application note, we will focus on a Fluorescence Polarization (FP)-based assay, which is a homogenous assay format that measures the binding of a fluorescently labeled tracer to a protein.[13]

Principle of the Fluorescence Polarization (FP) Kinase Assay

The FP-based kinase assay indirectly measures the activity of a kinase by detecting the binding of a fluorescently labeled antibody to the phosphorylated product of the kinase reaction.

FP_Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Complex High FP Signal (Large Complex) Phosphorylated_Substrate->Complex Fluorescent_Antibody Fluorescent Antibody Fluorescent_Antibody->Complex

Figure 2: Principle of a fluorescence polarization (FP)-based kinase assay.

In the presence of an active kinase, a substrate peptide is phosphorylated. A fluorescently labeled antibody that specifically recognizes the phosphorylated substrate is then added. The binding of the large antibody to the smaller phosphorylated peptide results in a significant increase in the molecular weight of the fluorescent species, leading to a slower rotation in solution and a high fluorescence polarization signal. Conversely, in the presence of an inhibitor like this compound, the kinase is inhibited, the substrate is not phosphorylated, the fluorescent antibody does not bind, and the FP signal remains low.

Protocol: FP-Based Kinase Assay Development

This protocol describes the development of a generic FP-based assay for a hypothetical serine/threonine kinase. Note: All concentrations and incubation times should be optimized for the specific kinase and substrate being investigated.

Materials and Reagents:

  • Kinase of interest (e.g., recombinant human PIM1 kinase)

  • Kinase substrate peptide (e.g., a PIM1-specific peptide)

  • Fluorescently labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in assay buffer)

  • 384-well, low-volume, black microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the kinase, substrate peptide, ATP, and this compound in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of all reagents in assay buffer.

  • Kinase Titration:

    • To determine the optimal kinase concentration, perform a titration of the kinase in the absence of any inhibitor.

    • Add a fixed concentration of substrate peptide and ATP to each well.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the stop solution.

    • Add the fluorescently labeled antibody and incubate for another 30 minutes.

    • Measure the fluorescence polarization.

    • Select the kinase concentration that gives a robust signal (e.g., 80% of the maximum signal) for subsequent experiments.

  • ATP Km Determination:

    • Using the optimal kinase concentration, perform a titration of ATP.

    • Follow the same procedure as the kinase titration.

    • Determine the Michaelis-Menten constant (Km) for ATP. For inhibitor screening, it is common to use an ATP concentration at or near the Km value to allow for the detection of both competitive and non-competitive inhibitors.

  • Assay Validation (Z'-factor determination):

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

    • Prepare two sets of control wells:

      • Positive Control (High Signal): Kinase reaction with no inhibitor (e.g., DMSO vehicle control).

      • Negative Control (Low Signal): Kinase reaction with a known potent inhibitor or no kinase.

    • Dispense the controls into a 384-well plate, with at least 16 wells for each control.

    • Run the assay as described above.

    • Calculate the Z'-factor using the following formula:

      • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

        • Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are the means of the positive and negative controls, respectively.

ParameterRecommended ValuePurpose
Plate Format 384-well, low-volumeReduces reagent consumption and increases throughput.
Assay Volume 10-20 µLMinimizes reagent costs.
Incubation Time 60-120 minutesAllows the kinase reaction to proceed to a detectable level.
Incubation Temperature Room Temperature (20-25°C)Simplifies automation and reduces variability.
Z'-factor > 0.5Ensures the assay is robust and suitable for HTS.

Part 2: Primary Screening and Hit Identification

Once the assay has been validated, the primary screen of this compound and its analogs can be initiated.

Protocol: Primary HTS of this compound
  • Compound Plating:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound stock solution into the wells of a 384-well plate to achieve the desired final screening concentration (e.g., 10 µM).

    • Include positive and negative control wells on each plate.

  • Assay Execution:

    • Add the kinase, substrate peptide, and ATP mixture to all wells of the plate.

    • Incubate for the optimized time.

    • Stop the reaction.

    • Add the fluorescently labeled antibody.

    • Incubate and then read the fluorescence polarization on a plate reader.

Data Analysis and Hit Identification

The raw data from the HTS will consist of FP values for each compound tested. This data needs to be normalized and analyzed to identify potential "hits".[16][17]

  • Data Normalization:

    • Normalize the data on a plate-by-plate basis to account for inter-plate variability. A common method is to calculate the percent inhibition for each compound relative to the controls on the same plate:

      • % Inhibition = 100 * (1 - (FP_compound - FP_neg) / (FP_pos - FP_neg))

        • Where FP_compound is the FP value of the test compound, FP_pos is the average FP of the positive controls, and FP_neg is the average FP of the negative controls.

  • Hit Selection:

    • A "hit" is a compound that produces a statistically significant and reproducible effect in the assay. A common hit selection criterion is a threshold based on the standard deviation (SD) of the sample population. For example, compounds that exhibit a percent inhibition greater than 3 times the standard deviation of the plate may be considered hits.

Part 3: Hit Confirmation and Characterization

The primary screen is designed to be highly sensitive and may generate a number of false positives. Therefore, all initial hits must be subjected to a rigorous confirmation and characterization process.[18]

Protocol: Hit Confirmation and Dose-Response Analysis
  • Compound Re-synthesis and Purity Analysis:

    • If possible, obtain a fresh sample of this compound or re-synthesize it to confirm its identity and purity.

  • Dose-Response Curve Generation:

    • Prepare a serial dilution of the confirmed hit compound.

    • Test the compound at multiple concentrations in the primary assay to generate a dose-response curve.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Secondary and Orthogonal Assays

To further validate the activity of the hit compound and to rule out assay artifacts, it is essential to test it in secondary and orthogonal assays.[19]

  • Orthogonal Biochemical Assays: Use a different assay technology to measure kinase inhibition (e.g., a TR-FRET or luminescence-based ADP detection assay). This helps to eliminate false positives that are specific to the primary assay format.

  • Cell-Based Assays: Evaluate the activity of the compound in a relevant cellular context.[20][21] This could involve a cell-based assay that measures the phosphorylation of a downstream substrate of the target kinase or a cell viability assay to assess the compound's anti-proliferative effects in cancer cell lines.

Initial Structure-Activity Relationship (SAR) Studies

If this compound is confirmed as a potent and selective inhibitor, the next step is to initiate SAR studies. This involves synthesizing and testing a series of analogs of the hit compound to understand the relationship between its chemical structure and biological activity. This information is crucial for optimizing the lead compound's potency, selectivity, and drug-like properties.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound as a potential kinase inhibitor. The quinoline scaffold, coupled with the unique properties of the difluoromethoxy group, makes this compound an attractive starting point for a drug discovery campaign. By following a systematic and rigorous HTS workflow, from assay development and validation to hit confirmation and characterization, researchers can efficiently identify and advance novel kinase inhibitor candidates with the potential to become next-generation therapeutics. The adaptability of the described fluorescence-based screening methodologies allows for their application to a wide range of kinase targets, further highlighting the versatility of this approach in modern drug discovery.[22][23][24][25][26]

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. (n.d.).
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2025, September 9).
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed.
  • High-throughput screening for kinase inhibitors. (n.d.). PubMed.
  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrument
  • Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. (n.d.). PubMed.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.).
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025, November 11).
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
  • High Throughput Screening (HTS). (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic.
  • High-throughput screening: today's biochemical and cell-based approaches | Request PDF. (n.d.).
  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010, July 23). Wiley Analytical Science.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023, November 14).
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • This compound. (n.d.).
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (n.d.).
  • CAS NO. 1082893-09-1 | 8-(difluoromethoxy)
  • This compound | 1082893-09-1. (n.d.). Sigma-Aldrich.
  • (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025, September 30).
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). NIH.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 21). PubMed.
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010, November 23). NIH.
  • High-throughput screening of a collection of known pharmacologically active small compounds for identification of Candida albicans biofilm inhibitors. (n.d.). PubMed.
  • An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. (2016, May 7). PubMed.
  • An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PMC. (n.d.). PubMed Central.

Sources

Application Notes & Protocols for In Situ Hybridization Using an 8-(Difluoromethoxy)quinolin-5-amine Labeled Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of 8-(Difluoromethoxy)quinolin-5-amine as a novel hapten for labeling nucleic acid probes for in situ hybridization (ISH) applications. We detail a complete workflow, from the principles of probe design and covalent conjugation to a step-by-step protocol for tissue preparation, hybridization, immunodetection, and signal visualization. The protocol is designed for researchers, scientists, and drug development professionals seeking to localize specific mRNA or DNA sequences within fixed tissues. By leveraging the unique chemical structure of this quinoline derivative, this method offers a robust and specific alternative to traditional labeling systems. The guide emphasizes the rationale behind key steps and incorporates a full suite of controls to ensure data integrity and reproducibility, aligning with the highest standards of scientific validation.[1][2]

Introduction and Principle of the Method

In situ hybridization (ISH) is a cornerstone technique in molecular biology that allows for the precise localization of specific nucleic acid sequences within the morphological context of a cell or tissue.[3][4] The power of ISH lies in its ability to provide spatial information about gene expression, which is critical for developmental biology, neuroscience, and pathology.[5] The specificity of this technique is conferred by a labeled nucleic acid probe that is complementary to the target sequence (e.g., an mRNA molecule).[6]

While standard haptens like Digoxigenin (DIG) and Biotin are widely used, the development of novel labeling moieties can expand the multiplexing capabilities and detection modalities available to researchers. This guide introduces a protocol based on This compound , a fluorinated quinoline derivative, as a new hapten for probe labeling.[7][8][9]

The Core Principle:

The methodology is based on a hapten-antibody detection system, analogous to the well-established DIG-anti-DIG system.

  • Probe Labeling: An amino-modified nucleic acid probe (RNA or DNA) is synthesized. The primary amine on the probe is then covalently linked to the primary amine of this compound using a homobifunctional crosslinker. This creates a stable probe tagged with the quinoline hapten.

  • Hybridization: The labeled probe is hybridized to its complementary target sequence within a prepared tissue section.

  • Immunodetection: A highly specific primary antibody that recognizes the 8-(Difluoromethoxy)quinoline moiety is used to detect the hybridized probe.

  • Signal Visualization: An enzyme-conjugated secondary antibody (e.g., linked to Alkaline Phosphatase or Horseradish Peroxidase) binds to the primary antibody. The addition of a chromogenic substrate produces a colored precipitate at the site of probe hybridization, allowing for visualization with a standard light microscope.

The quinoline core offers a unique chemical signature for antibody recognition, while the difluoromethoxy group may enhance chemical stability and provides a unique identifier.[10][11][12] This entire workflow is designed as a self-validating system, with critical controls outlined to ensure specificity and reliability.[1][2]

Workflow Overview

G cluster_0 Probe Preparation cluster_1 In Situ Hybridization cluster_2 Detection & Visualization p1 Synthesize Amine-Modified Nucleic Acid Probe p2 Covalent Conjugation with This compound p1->p2 p3 Purify Labeled Probe p2->p3 h2 Hybridize Probe to Target mRNA p3->h2 h1 Prepare Tissue Sections (Fix, Permeabilize) h1->h2 h3 High-Stringency Washes h2->h3 d1 Immunodetection with Anti-Quinoline Antibody h3->d1 d2 Enzyme-Conjugated Secondary Antibody d1->d2 d3 Chromogenic Substrate Development d2->d3 d4 Microscopy & Analysis d3->d4

Caption: High-level workflow for ISH using this compound.

Materials and Reagents

This protocol assumes the user has access to standard molecular biology laboratory equipment. All solutions should be prepared with RNase-free water.[6]

Reagent / MaterialPurpose
This compound Hapten for probe labeling.[8][9][13]
Amino-allyl-UTPFor synthesizing amine-modified RNA probes.
In Vitro Transcription KitTo generate RNA probes from a DNA template.
BS3 (Bis(sulfosuccinimidyl) suberate)Water-soluble, amine-to-amine crosslinker for conjugation.
Anti-Quinoline Primary Antibody[Hypothetical] Specific antibody for detecting the hapten.
AP-conjugated Secondary AntibodyFor enzymatic signal detection.
Paraffin-embedded or Frozen Tissue SectionsThe experimental sample.
Proteinase KTissue permeabilization to allow probe entry.[3]
Hybridization BufferTo facilitate specific binding of the probe to the target.
SSC (Saline-Sodium Citrate) BufferUsed in post-hybridization washes to control stringency.[6]
NBT/BCIP SolutionChromogenic substrate for Alkaline Phosphatase (AP).[14]
General ReagentsXylene, Ethanol series, PBS, Tween-20, Formamide, Blocking Reagent.

Detailed Experimental Protocol

This protocol is optimized for detecting mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Modifications may be required for other sample types.

Part I: Probe Synthesis and Labeling

Rationale: The foundation of a successful ISH experiment is a high-quality, specifically labeled probe. We first generate an RNA probe (riboprobe) containing reactive amine groups. These amines then serve as anchors for covalently attaching the this compound hapten. RNA probes generally provide higher sensitivity and specificity compared to DNA probes.[5][6]

Step 1: Synthesis of Amine-Modified RNA Probe

  • Linearize 10-20 µg of plasmid DNA containing your target sequence with an appropriate restriction enzyme. Verify complete linearization on an agarose gel.[14]

  • Purify the linearized template using a standard phenol/chloroform extraction followed by ethanol precipitation.

  • Set up an in vitro transcription reaction using a commercial kit (e.g., with T7 or SP6 polymerase).

  • In the nucleotide mix, substitute 50% of the UTP with amino-allyl-UTP. This ratio ensures efficient incorporation without compromising polymerase activity.[15]

  • Incubate the reaction at 37°C for 2-4 hours.

  • Degrade the DNA template by adding DNase I and incubating for a further 15 minutes.

  • Purify the resulting amine-modified RNA probe using a spin column or lithium chloride precipitation. Resuspend in RNase-free water.

  • Quantify the probe using a spectrophotometer and verify its integrity on a denaturing agarose gel.

Step 2: Covalent Labeling with this compound Causality: The primary amine on the quinoline hapten and the primary amines incorporated into the probe cannot react directly. We use a water-soluble homobifunctional crosslinker, BS3, which has an NHS ester at each end. One end reacts with an amine on the probe, and the other reacts with the amine on the hapten, creating a stable amide bond bridge.

Caption: Amine-to-amine conjugation using a homobifunctional crosslinker.

  • Resuspend 1-5 µg of the amine-modified RNA probe in 0.1 M sodium phosphate buffer, pH 7.5.

  • Dissolve the BS3 crosslinker in the same buffer immediately before use to a final concentration of 10 mM.

  • Add a 50-fold molar excess of BS3 to the RNA probe. Incubate for 30 minutes at room temperature.

  • Remove excess, unreacted BS3 using a gel filtration spin column equilibrated with the reaction buffer. This step is critical to prevent crosslinker self-polymerization in the next step.

  • Immediately add a 100-fold molar excess of this compound to the activated probe.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purify the final labeled probe from excess hapten and byproducts using ethanol precipitation or a suitable purification column.

  • Resuspend the final probe in hybridization buffer at a concentration of 1 µg/µL and store at -80°C.

Part II: Tissue Preparation and Hybridization

Rationale: Proper tissue preparation is essential to preserve tissue morphology and RNA integrity while allowing the probe to access its target.[5] Deparaffinization removes wax, rehydration prepares the tissue for aqueous reagents, and a mild Proteinase K digestion permeabilizes cell membranes.[3]

  • Deparaffinization and Rehydration:

    • Immerse FFPE slides in Xylene (2 x 5 min).

    • Rehydrate through a graded ethanol series: 100% (2 x 2 min), 95% (2 min), 70% (2 min).

    • Rinse in DEPC-treated water (2 x 2 min).

  • Permeabilization:

    • Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. Note: Optimal time and concentration must be determined empirically for each tissue type.[5]

    • Stop the reaction by rinsing in PBS.

  • Prehybridization:

    • Add 100-200 µL of hybridization buffer (see table below) to each slide.[6]

    • Incubate in a humidified chamber at the hybridization temperature (typically 55-65°C) for 1-2 hours. This step blocks non-specific binding sites.

  • Hybridization:

    • Dilute the this compound labeled probe in pre-warmed hybridization buffer to a final concentration of 100-500 ng/mL.

    • Denature the probe by heating at 85°C for 5 minutes, then immediately chill on ice.[6]

    • Drain the prehybridization solution from the slides and add the probe solution.

    • Cover with a coverslip and incubate overnight (16-18 hours) in a humidified chamber at the hybridization temperature.

Hybridization Buffer ComponentFinal ConcentrationPurpose
Formamide50%Lowers the melting temperature of nucleic acid hybrids.
SSC5xProvides salt concentration for hybridization.
Denhardt's Solution1xBlocking agent to prevent non-specific binding.
Yeast tRNA50 µg/mLCompetitor RNA to reduce background.
Salmon Sperm DNA (sheared)100 µg/mLCompetitor DNA to reduce background.
EDTA1 mMChelates divalent cations, inhibiting nucleases.
Part III: Post-Hybridization Washes and Immunodetection

Rationale: High-stringency washes are crucial for removing probes that have bound non-specifically or weakly. Stringency is controlled by salt concentration (SSC) and temperature; lower salt and higher temperature increase stringency.[6] The subsequent immunodetection steps amplify the signal from the specifically bound hapten.

  • Stringency Washes:

    • Wash 1: 2x SSC at hybridization temperature for 30 minutes.

    • Wash 2: 0.2x SSC at hybridization temperature for 30 minutes (2 times).

    • Wash 3: 0.1x MABT (Maleic acid buffer with Tween 20) at room temperature for 5 minutes.

  • Immunodetection:

    • Blocking: Incubate slides in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1 hour at room temperature.

    • Primary Antibody: Dilute the anti-quinoline primary antibody in blocking solution (e.g., 1:500 to 1:2000 dilution). Add to slides and incubate overnight at 4°C in a humidified chamber.

    • Washes: Wash slides thoroughly in MABT (3 x 10 minutes) at room temperature.

    • Secondary Antibody: Dilute the AP-conjugated secondary antibody in blocking solution. Add to slides and incubate for 2 hours at room temperature.

    • Washes: Wash slides in MABT (3 x 10 minutes), followed by a final wash in NTMT buffer (pH 9.5).

  • Signal Development:

    • Incubate slides with NBT/BCIP substrate solution in the dark. Monitor color development under a microscope (can take from 30 minutes to overnight).[14]

    • Stop the reaction by washing thoroughly in PBS or distilled water once the desired signal intensity is reached.

    • (Optional) Counterstain with Nuclear Fast Red for morphological context.

    • Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

Validation and Controls: Ensuring Trustworthy Data

To ensure that the observed signal is specific to the target mRNA, a rigorous set of controls is mandatory.[1][2]

Control Strategy

G cluster_0 Experimental cluster_1 Negative Controls (Expect No Signal) cluster_2 Positive Controls (Expect Signal) Exp Antisense Probe + Full Detection NC1 Sense Probe (Same sequence as mRNA) NC2 No Probe Control (Antibodies only) NC3 No Primary Ab Control (Test secondary Ab) PC1 Housekeeping Gene Probe (e.g., GAPDH, ACTB) PC2 Known-Positive Tissue (Validated expression)

Caption: Essential controls for validating ISH specificity.

  • Sense Probe Control: An RNA probe with the same sequence as the target mRNA should not bind and thus produce no signal. This is the most critical control for probe specificity.[5][6]

  • No Probe Control: Omitting the probe but performing all subsequent immunodetection steps checks for non-specific binding of the antibodies to the tissue.

  • Positive Control Probe: Using a probe against a ubiquitously expressed gene (e.g., GAPDH) confirms that the protocol and reagents are working and that the RNA in the tissue is intact.

  • Positive Control Tissue: Using a tissue known to express the target gene at high levels validates the specific probe's ability to generate a signal.

References

  • UCL. (n.d.). In situ hybridization protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wright, E. S., et al. (2014). Automated Design of Probes for rRNA-Targeted Fluorescence In Situ Hybridization Reveals the Advantages of Using Dual Probes for Accurate Identification. Applied and Environmental Microbiology, 80(10), 3186-3196. Retrieved from [Link]

  • Wikipedia. (n.d.). In situ hybridization. Retrieved from [Link]

  • Springer Nature. (n.d.). In Situ Hybridization Protocols and Methods. SpringerLink. Retrieved from [Link]

  • Howat, W. J., & Jones, J. L. (2020). Guidelines for the Optimization and Validation of In Situ Hybridization. Methods in Molecular Biology, 2148, 3-17. Retrieved from [Link]

  • Dar-Ac-Sallam, M., et al. (2018). Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications. Applied Sciences, 8(10), 1933. Retrieved from [Link]

  • Howat, W. J., & Jones, J. L. (2020). Guidelines for the Optimization and Validation of In Situ Hybridization. PubMed. Retrieved from [Link]

  • Singer, R. H. (1998). Preparation of Probes for In Situ Hybridization. Singer Lab Protocols. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound. Retrieved from [Link]

  • Howat, W. J., & Jones, J. L. (2020). Guidelines for the Optimization and Validation of In Situ Hybridization. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(18), 12695-12713. Retrieved from [Link]

  • Dar-Ac-Sallam, M., et al. (2018). Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications. MDPI. Retrieved from [Link]

  • Saccà, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), e149. Retrieved from [Link]

Sources

Application Notes and Protocols for the Study of 8-(Difluoromethoxy)quinolin-5-amine in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Enzyme Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Quinoline derivatives have been extensively investigated and developed as therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, among others.[2][3][4][5] A significant portion of these activities arises from their ability to interact with and inhibit various enzymes, making them a cornerstone for drug discovery campaigns targeting diverse biological pathways.[1][6]

8-(Difluoromethoxy)quinolin-5-amine is a synthetic quinoline derivative. While specific enzyme targets for this particular compound are not yet extensively documented in publicly available literature, its structural features—a hydrogen-bonding amine group and an electron-withdrawing difluoromethoxy group on the quinoline core—suggest its potential as an enzyme inhibitor. The difluoromethoxy moiety can modulate the compound's lipophilicity and metabolic stability, potentially enhancing its drug-like properties. This document provides a comprehensive guide for researchers to initiate enzyme inhibition studies with this compound, from initial screening to preliminary mechanism of action studies.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is critical for designing robust and reproducible biological assays.

PropertyValueSource
CAS Number 1082893-09-1[7][8][9]
Molecular Formula C10H8F2N2O[7][9]
Molecular Weight 210.18 g/mol [8][9]
Solubility Information not widely available. It is recommended to empirically determine solubility in relevant solvents, such as DMSO, for stock solution preparation.
Purity >95% (typical for commercial sources)[7]

Note on Compound Handling:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, polar aprotic solvent like dimethyl sulfoxide (DMSO). Store at -20°C or -80°C, protected from light and moisture.

  • Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate assay buffer for each experiment. Be mindful of the final DMSO concentration in the assay, which should ideally be kept below 1% (v/v) to avoid effects on enzyme activity.

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to characterizing the interaction between an inhibitor and its target enzyme. The primary goal is to quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and to understand its mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

A standard enzyme inhibition assay involves:

  • A purified enzyme: The biological catalyst.

  • A specific substrate: The molecule upon which the enzyme acts.

  • A detection system: A method to measure the rate of substrate consumption or product formation. This can be spectrophotometric, fluorometric, or luminescent.

  • The test inhibitor: In this case, this compound.

The choice of assay conditions, particularly substrate concentration, is crucial. For IC50 determination, the substrate concentration is often kept at or near its Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum (Vmax).

Protocol 1: Determination of IC50

The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer optimized for the target enzyme's activity (e.g., Tris-HCl, HEPES, or phosphate buffer with optimal pH and ionic strength).

    • Enzyme Solution: Dilute the purified enzyme stock in assay buffer to a working concentration (e.g., 2X the final desired concentration).

    • Substrate Solution: Dissolve the substrate in assay buffer to a working concentration (e.g., 2X the desired final concentration, typically at Km).

    • Inhibitor Solutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Setup (96-well plate format):

    • Negative Control (0% Inhibition): Add 50 µL of enzyme solution and 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

    • Positive Control (100% Inhibition): If available, use a known inhibitor for the target enzyme.

    • Test Wells: Add 50 µL of enzyme solution and 50 µL of the various dilutions of this compound.

    • Blank Wells: Add 100 µL of assay buffer to correct for background signal.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Reaction:

    • Add 100 µL of the 2X substrate solution to all wells (except the blank) to start the reaction. The final volume in each well will be 200 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) over time (kinetic read) or at a single endpoint after a fixed incubation period.

Data Analysis
  • Calculate the initial reaction velocity (rate) for each well from the kinetic data.

  • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_negative_control - Rate_blank))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) setup Plate Setup (Controls & Test Compound) reagents->setup inhibitor Serial Dilution of This compound inhibitor->setup preincubate Pre-incubate (Enzyme + Inhibitor) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Signal (Plate Reader) initiate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

General workflow for determining the IC50 of an enzyme inhibitor.

Protocol 2: Preliminary Mechanism of Action (MOA) Studies

Once the IC50 is established, preliminary MOA studies can provide insight into how the inhibitor interacts with the enzyme. This is typically done by measuring the effect of the inhibitor on the enzyme kinetics at varying substrate concentrations.

Step-by-Step Protocol
  • Experimental Setup:

    • This experiment is set up as a matrix. You will test several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) against a range of substrate concentrations (e.g., 0.25x Km to 10x Km).

  • Assay Procedure:

    • Follow the same general procedure as the IC50 assay, but for each inhibitor concentration, you will have a full set of wells with varying substrate concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity against the substrate concentration.

    • Fit this data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Create a Lineweaver-Burk plot (double reciprocal plot: 1/Velocity vs. 1/[Substrate]) for all data sets. The pattern of the lines on this plot is indicative of the inhibition mechanism:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease proportionally).

MOA_Analysis cluster_data Experimental Data cluster_plots Kinetic Plots cluster_interpretation Interpretation data_points Reaction Velocity Data (Varying [Substrate] and [Inhibitor]) mm_plot Michaelis-Menten Plot (V vs. [S]) data_points->mm_plot lb_plot Lineweaver-Burk Plot (1/V vs. 1/[S]) mm_plot->lb_plot competitive Competitive lb_plot->competitive Lines intersect on y-axis noncompetitive Non-competitive lb_plot->noncompetitive Lines intersect on x-axis uncompetitive Uncompetitive lb_plot->uncompetitive Lines are parallel

Logic diagram for determining the mechanism of enzyme inhibition.

Trustworthiness and Self-Validation

To ensure the reliability of your results, every experiment should include the following controls:

  • No-Enzyme Control: To check for non-enzymatic substrate degradation.

  • No-Substrate Control: To ensure the enzyme preparation is not contaminated with substrate.

  • Vehicle Control (DMSO): To confirm that the solvent used for the inhibitor does not affect enzyme activity.

  • Positive Control Inhibitor: To validate that the assay is sensitive to known inhibitors.

Consistent results across multiple experimental runs and validation with orthogonal assays (e.g., a binding assay if the primary assay is activity-based) will further strengthen the trustworthiness of the findings.

Conclusion

This compound represents a promising starting point for enzyme inhibition studies due to its quinoline scaffold. While its specific targets remain to be elucidated, the protocols outlined in this guide provide a robust framework for its initial characterization. By systematically determining its IC50 and investigating its preliminary mechanism of action, researchers can generate the foundational data necessary to guide further studies, including target identification, structure-activity relationship (SAR) analysis, and ultimately, the development of novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Danyal, K., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Williams, P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation, 12(9). [Link]

  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. [Link]

  • Thoreauchem. (n.d.). This compound. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

Sources

The Strategic Deployment of 8-(Difluoromethoxy)quinolin-5-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the quest for molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine-containing motifs and privileged heterocyclic systems has emerged as a cornerstone of rational drug design. Within this context, 8-(difluoromethoxy)quinolin-5-amine has garnered significant attention as a versatile building block, particularly in the development of targeted therapies such as kinase inhibitors.

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Its rigid bicyclic structure provides a defined orientation for pendant functional groups to interact with biological targets.[1]

The introduction of a difluoromethoxy (-OCHF₂) group at the 8-position of the quinoline ring is a deliberate design element that confers several advantageous properties. The difluoromethoxy group serves as a bioisostere for the more metabolically labile methoxy group. This substitution often enhances metabolic stability by blocking oxidative degradation, a common liability for aryl ethers in drug candidates. Furthermore, the -OCHF₂ group can modulate the lipophilicity and electronic character of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Crucially, it can also act as a hydrogen bond donor, a feature not present in the methoxy or trifluoromethoxy counterparts, thereby enabling unique interactions with protein targets.[3]

This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors. Detailed protocols for the synthesis of a key derivative are provided, alongside insights into the rationale behind its design and application.

Core Application: A Building Block for Potent Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[5][6] The quinoline scaffold has proven to be a highly effective template for the design of such inhibitors.

The 5-amino group of this compound serves as a key handle for synthetic elaboration, allowing for the facile introduction of various side chains and pharmacophoric elements through reactions such as amide bond formation. This enables the exploration of structure-activity relationships (SAR) and the optimization of target engagement and pharmacokinetic properties.

A notable application of this compound is in the synthesis of covalent inhibitors, which can offer enhanced potency and prolonged duration of action by forming an irreversible bond with a specific residue in the target protein.

Synthetic Protocol: Preparation of a Covalent Kinase Inhibitor Intermediate

The following protocols detail the synthesis of a key intermediate and the final covalent kinase inhibitor, (S)-N-(4-((8-(difluoromethoxy)quinolin-5-yl)amino)cyclohexyl)acrylamide, a potent therapeutic agent. This multi-step synthesis highlights the utility of this compound as a core building block.

Part 1: Amide Coupling to Introduce the Cyclohexyl Linker

This protocol describes the crucial amide bond formation between this compound and a protected aminocyclohexane carboxylic acid. This reaction establishes the core structure of the inhibitor.

Reaction Scheme:

G This compound This compound Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) This compound->Amide_Coupling Boc-trans-4-aminocyclohexanecarboxylic_acid Boc-trans-4-aminocyclohexanecarboxylic acid Boc-trans-4-aminocyclohexanecarboxylic_acid->Amide_Coupling Intermediate_1 tert-butyl (trans-4-((8-(difluoromethoxy)quinolin-5-yl)carbamoyl)cyclohexyl)carbamate Amide_Coupling->Intermediate_1

Amide Coupling Workflow

Materials:

  • This compound

  • trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (Boc-trans-4-aminocyclohexanecarboxylic acid)[7][8][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a solution of trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (trans-4-((8-(difluoromethoxy)quinolin-5-yl)carbamoyl)cyclohexyl)carbamate.

Part 2: Boc Deprotection

This step removes the tert-butoxycarbonyl (Boc) protecting group to reveal the free amine on the cyclohexyl linker, which is essential for the subsequent acrylamide formation.

Reaction Scheme:

G Intermediate_1 tert-butyl (trans-4-((8-(difluoromethoxy)quinolin-5-yl)carbamoyl)cyclohexyl)carbamate Deprotection Boc Deprotection (TFA or HCl in Dioxane) Intermediate_1->Deprotection Intermediate_2 N-(trans-4-aminocyclohexyl)-8-(difluoromethoxy)quinoline-5-carboxamide Deprotection->Intermediate_2

Boc Deprotection Workflow

Materials:

  • tert-butyl (trans-4-((8-(difluoromethoxy)quinolin-5-yl)carbamoyl)cyclohexyl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Protocol:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (or 4M HCl in 1,4-dioxane) to the solution at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the deprotected amine, N-(trans-4-aminocyclohexyl)-8-(difluoromethoxy)quinoline-5-carboxamide, which can often be used in the next step without further purification.

Part 3: Acrylamide Formation for Covalent Inhibition

The final step involves the acylation of the deprotected amine with acryloyl chloride to introduce the reactive acrylamide "warhead." This Michael acceptor is designed to form a covalent bond with a cysteine residue in the active site of the target kinase.[10][11]

Reaction Scheme:

G Intermediate_2 N-(trans-4-aminocyclohexyl)-8-(difluoromethoxy)quinoline-5-carboxamide Acylation Acylation (Base, DCM) Intermediate_2->Acylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Acylation Final_Product (S)-N-(4-((8-(difluoromethoxy)quinolin-5-yl)amino)cyclohexyl)acrylamide Acylation->Final_Product

Sources

Application Notes and Protocols: Synthesis of 8-(Difluoromethoxy)quinolin-5-amine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Significance of the Difluoromethoxy Group

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][2] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Structure-Activity Relationship (SAR) studies on quinoline derivatives have revealed that the nature and position of substituents are critical determinants of their biological activity.[1][3]

The 8-(difluoromethoxy)quinolin-5-amine scaffold is of particular interest in modern drug discovery. The 5-amino group can serve as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets. Furthermore, the 8-alkoxy substituent can influence the molecule's conformation and electronic properties. The replacement of a metabolically labile methoxy group with a difluoromethoxy group is a common bioisosteric strategy to enhance metabolic stability and improve pharmacokinetic profiles without drastically altering the steric and electronic properties of the parent molecule. This application note provides a detailed guide to the synthesis of this compound and outlines a strategy for the preparation of derivatives for SAR studies.

Synthetic Strategy: A Multi-Step Approach to the Target Scaffold

The synthesis of this compound can be achieved through a robust three-step sequence starting from the commercially available 8-hydroxyquinoline. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 8-Hydroxyquinoline B 8-(Difluoromethoxy)quinoline A->B Difluoromethylation C 8-(Difluoromethoxy)-5-nitroquinoline B->C Nitration D This compound C->D Reduction

Caption: Overall synthetic workflow for this compound.

This strategy involves an initial difluoromethylation of the phenolic hydroxyl group of 8-hydroxyquinoline, followed by a regioselective nitration at the C5 position, and concluding with the reduction of the nitro group to the desired primary amine.

Experimental Protocols

Protocol 1: Synthesis of 8-(Difluoromethoxy)quinoline

The introduction of the difluoromethoxy group is achieved via the reaction of 8-hydroxyquinoline with a difluorocarbene precursor. Sodium chlorodifluoroacetate is a convenient and effective reagent for this transformation.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
8-Hydroxyquinoline145.1610.0 g0.069 mol
Sodium chlorodifluoroacetate152.4615.8 g0.104 mol
N,N-Dimethylformamide (DMF)73.09100 mL-
Water18.02As needed-
Ethyl acetate88.11As needed-
Brine-As needed-

Procedure:

  • To a stirred solution of 8-hydroxyquinoline (10.0 g, 0.069 mol) in N,N-dimethylformamide (100 mL) in a round-bottom flask, add sodium chlorodifluoroacetate (15.8 g, 0.104 mol).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 8-(difluoromethoxy)quinoline as a pale yellow oil.

Rationale: The thermal decomposition of sodium chlorodifluoroacetate generates difluorocarbene in situ, which then reacts with the phenoxide of 8-hydroxyquinoline to form the difluoromethyl ether. DMF is a suitable polar aprotic solvent for this reaction, facilitating the dissolution of the reagents and the reaction at elevated temperatures.

Protocol 2: Synthesis of 8-(Difluoromethoxy)-5-nitroquinoline

The nitration of the 8-(difluoromethoxy)quinoline is a key step to introduce the precursor to the 5-amino group. The electron-donating nature of the difluoromethoxy group directs the nitration primarily to the 5- and 7-positions. Careful control of reaction conditions is necessary to favor the formation of the 5-nitro isomer.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
8-(Difluoromethoxy)quinoline195.155.0 g0.026 mol
Concentrated Sulfuric Acid98.0820 mL-
Fuming Nitric Acid63.012.5 mL-
Ice-As needed-

Procedure:

  • In a flask immersed in an ice-salt bath, slowly add 8-(difluoromethoxy)quinoline (5.0 g, 0.026 mol) to concentrated sulfuric acid (20 mL) while maintaining the temperature below 10 °C.

  • Once the addition is complete, cool the mixture to 0 °C.

  • Slowly add fuming nitric acid (2.5 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield 8-(difluoromethoxy)-5-nitroquinoline as a yellow solid.

Rationale: The use of a nitrating mixture (sulfuric acid and nitric acid) is a standard method for electrophilic aromatic substitution. The strong acidic conditions protonate nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich quinoline ring. The regioselectivity is governed by the directing effects of the substituents on the ring.

Protocol 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
8-(Difluoromethoxy)-5-nitroquinoline240.153.0 g0.0125 mol
Palladium on Carbon (10 wt. %)-0.3 g-
Ethanol46.0750 mL-
Hydrogen gas2.02Balloon pressure-

Procedure:

  • To a solution of 8-(difluoromethoxy)-5-nitroquinoline (3.0 g, 0.0125 mol) in ethanol (50 mL) in a hydrogenation flask, add 10% Pd/C (0.3 g).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound as a solid.

Rationale: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of nitro groups to amines using molecular hydrogen.[3][4] The reaction is typically clean and proceeds under mild conditions, making it a preferred method in many synthetic applications.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

With the core scaffold in hand, a variety of derivatives can be synthesized to explore the SAR. The 5-amino group provides a convenient handle for further modifications, such as acylation, alkylation, or sulfonylation, to probe the steric and electronic requirements of the target binding pocket.

SAR_Logic Core This compound R1 Modification at 5-amino group (Amide, Sulfonamide, etc.) Core->R1 R2 Substitution on the quinoline ring (e.g., at C2, C4, C6, C7) Core->R2 Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity Probes binding pocket R2->Activity Modulates physicochemical properties

Caption: Logical relationships in SAR studies of this compound derivatives.

Key Considerations for SAR Studies:

  • Modification of the 5-Amino Group: The synthesis of a library of amides and sulfonamides by reacting the 5-aminoquinoline with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can provide valuable insights into the topology of the binding site.

  • Substitution on the Quinoline Ring: Introducing small alkyl or halogen substituents at other positions of the quinoline ring can modulate the overall lipophilicity, electronic distribution, and metabolic stability of the compounds.

  • The Role of the 8-(Difluoromethoxy) Group: While this group is primarily introduced to improve metabolic stability, its electronic influence on the quinoline ring and potential interactions with the target should not be overlooked.

A representative table summarizing potential modifications and their expected impact on biological activity is provided below.

Position of ModificationType of ModificationRationale for ModificationExpected Impact on Activity
5-AminoAcylation with various R-COClIntroduce hydrogen bond acceptors/donors and explore steric limits of the binding pocket.Potentially increase or decrease potency depending on the nature of R.
5-AminoSulfonylation with various R-SO2ClIntroduce a tetrahedral geometry and strong hydrogen bond acceptors.May lead to a different binding mode and altered selectivity profile.
C2 or C4Introduction of small alkyl groupsModulate lipophilicity and potentially interact with hydrophobic pockets.Could enhance cell permeability and potency.
C6 or C7Introduction of halogens (F, Cl)Alter electronic properties and block potential sites of metabolism.May improve metabolic stability and binding affinity.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound, a valuable scaffold for the development of novel therapeutic agents. The detailed protocols and the outlined SAR strategy offer a solid foundation for researchers in drug discovery to generate and optimize new quinoline-based compounds with improved pharmacological profiles. The strategic incorporation of the difluoromethoxy group is a key feature of this scaffold, aiming to overcome common metabolic liabilities associated with simple alkoxy substituents.

References

  • Jain, S., & Pathak, D. (2020). Quinoline: A versatile scaffold in medicinal chemistry. Future Journal of Pharmaceutical Sciences, 6(1), 1-15.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.
  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic letters, 23(20), 8114–8118.
  • Taft, B. R., DiPardo, R. M., & Bock, M. G. (1995). A convenient and efficient method for the catalytic reduction of aromatic nitro groups. The Journal of Organic Chemistry, 60(11), 3614-3615.

Sources

Application Notes and Protocols for 8-(Difluoromethoxy)quinolin-5-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 8-(Difluoromethoxy)quinolin-5-amine in Medicinal Chemistry

This compound is a valuable heterocyclic building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its quinoline core is a well-established scaffold in numerous biologically active compounds, including a variety of kinase inhibitors approved for clinical use[1]. The strategic incorporation of a difluoromethoxy (-OCHF₂) group at the 8-position offers significant advantages in drug design. This fluorine-containing motif is known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and membrane permeability, while also potentially improving binding affinity to biological targets. The primary amino group at the 5-position serves as a versatile synthetic handle for a range of chemical transformations, enabling the construction of diverse molecular architectures.

These application notes provide a detailed guide to the utilization of this compound as a building block, with a focus on its application in the synthesis of amide-containing compounds, a common feature in many kinase inhibitors.

Physicochemical Properties

PropertyValue
CAS Number 1082893-09-1[2][3][4]
Molecular Formula C₁₀H₈F₂N₂O
Molecular Weight 210.18 g/mol
Appearance Off-white to yellow powder
Purity >95% (typically)[3]

Core Application: Amide Bond Formation for Kinase Inhibitor Scaffolds

The primary amino group of this compound is a nucleophile that readily participates in amide coupling reactions with carboxylic acids or their activated derivatives. This transformation is fundamental in medicinal chemistry for linking key pharmacophoric fragments. Many small molecule kinase inhibitors utilize an amide bond to connect a hinge-binding motif to other regions of the molecule that occupy adjacent binding pockets.

Causality Behind Experimental Choices in Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to an electrophilic species that can be readily attacked by the amine. This is achieved using a variety of coupling reagents. The choice of coupling reagent, base, and solvent is critical for achieving high yields, minimizing side reactions, and ensuring the integrity of sensitive functional groups.

  • Coupling Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC are commonly used.[5][6][7] They convert the carboxylic acid into a highly reactive activated ester, facilitating nucleophilic attack by the amine.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amine, increasing its nucleophilicity.[5][8]

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used as they can dissolve the reactants and reagents without participating in the reaction.[5][8]

Experimental Protocol: Synthesis of a Representative Amide using this compound

This protocol details a general procedure for the amide coupling of this compound with a generic carboxylic acid, for instance, 4-methoxybenzoic acid, to illustrate the methodology.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product amine This compound product N-(8-(difluoromethoxy)quinolin-5-yl)amide amine->product acid R-COOH (e.g., 4-Methoxybenzoic acid) acid->product coupling Coupling Reagent (e.g., HATU) coupling->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: General workflow for amide coupling.

Materials
  • This compound (1.0 eq)

  • Carboxylic acid (e.g., 4-methoxybenzoic acid) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and anhydrous DMF. Stir the solution until the acid is fully dissolved.

  • Activation: Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step forms the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. The solution may change color or become slightly warm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. This removes residual DMF, unreacted acid, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure amide product.

Self-Validation and Expected Outcomes
  • Reaction Completion: Successful completion of the reaction can be confirmed by the disappearance of the starting amine spot and the appearance of a new, less polar product spot on the TLC plate. LC-MS analysis should show a major peak corresponding to the mass of the desired amide product.

  • Purity: The purity of the final product can be assessed by ¹H NMR, ¹³C NMR, and HPLC analysis.

  • Yield: Typical yields for this type of amide coupling reaction range from 70% to 95%, depending on the specific carboxylic acid used and the efficiency of purification.

Potential for Further Functionalization

The resulting amide product, N-(8-(difluoromethoxy)quinolin-5-yl)amide, can be a final target molecule or an intermediate for further synthetic transformations. The quinoline ring itself can undergo various reactions, although the existing substituents will influence the regioselectivity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. The protocols and insights provided herein are intended to serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, with a particular emphasis on the robust and reliable formation of amide bonds for the construction of potential kinase inhibitors and other biologically active compounds.

References

  • The design, synthesis, and evaluation of 8 hybrid DFG-out allosteric kinase inhibitors: a structural analysis of the binding interactions of Gleevec, Nexavar, and BIRB-796. PubMed. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

  • Synthesis route to furnish 4-anilinoquinoline (8). ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org. [Link]

  • This compound-1082893-09-1. Thoreauchem. [Link]

  • Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. ResearchGate. [Link]

  • WO2004007461A1 - 8-hydroxy quinoline derivatives.
  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Acid chloride reaction with amine. Reddit. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

Sources

Application Notes & Protocols for the Quantification of 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 8-(Difluoromethoxy)quinolin-5-amine, a key chemical entity in pharmaceutical research and development. Two robust, validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for assessing purity and potency in drug substance and formulated products, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in biological matrices such as human plasma. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework built on scientific integrity, field-proven insights, and adherence to global regulatory standards.

Introduction and Physicochemical Profile

This compound is a quinoline derivative with a molecular formula of C₁₀H₈F₂N₂O and a molecular weight of approximately 210.18 g/mol [1][2]. Its structure, featuring a quinoline core, a primary amine, and a difluoromethoxy group, presents unique analytical considerations. The quinoline moiety provides a strong chromophore for UV detection, while the basic amine group is ideal for ionization in mass spectrometry.

Accurate and precise quantification of this compound is critical throughout the drug development lifecycle. In early stages, it is essential for reaction monitoring and purity assessment. In later stages, it is fundamental for quality control, stability testing of the active pharmaceutical ingredient (API) and drug product, and for pharmacokinetic/pharmacodynamic (PK/PD) studies that require measuring trace levels in complex biological fluids.

Key Physicochemical Properties:

  • CAS Number: 1082893-09-1[1][3][4]

  • Molecular Formula: C₁₀H₈F₂N₂O[4][5]

  • Monoisotopic Mass: 210.06047 Da[5]

  • Predicted XlogP: 2.7[5] (Indicates moderate hydrophobicity, suitable for reversed-phase chromatography and liquid-liquid extraction).

  • Predicted pKa: The quinoline nitrogen and the primary amine are basic, making the molecule amenable to positive mode ionization.

Principles of Analytical Method Validation

To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[6] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[7] The protocols described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the core performance characteristics to be evaluated.[6][8][9]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[7][10]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of 5 concentration levels is recommended.[10]

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[10]

Application Note I: HPLC-UV Method for Quantification in Drug Substance

This method is designed for the quantification of this compound as a pure substance or in a simple formulation, suitable for assays and purity determinations. The principle relies on chromatographic separation on a reversed-phase C18 column followed by detection using a UV spectrophotometer.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Vortex & Sonicate to Dissolve B->C D Filter with 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Transfer to Vial F Separation on C18 Column E->F G UV Detection (240 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: HPLC-UV workflow for drug substance analysis.

Detailed Protocol

A. Reagents and Materials:

  • This compound reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (optional, for pH adjustment), LC-MS grade

  • Syringe filters, 0.45 µm PVDF or PTFE

B. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

C. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 240 nm (based on typical quinoline chromophore)[11]

D. Preparation of Solutions:

  • Diluent: Mix HPLC grade water and acetonitrile in a 1:1 ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the drug substance, dissolve in diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.

E. System Suitability Test (SST): Before sample analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The results must meet the following criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Validation Parameters Summary

The following table summarizes typical acceptance criteria for the validation of this HPLC-UV method according to ICH guidelines.[7]

Validation ParameterAcceptance Criteria
Specificity Peak is free from interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1; Accuracy & Precision within acceptable limits.
Robustness %RSD of results should remain ≤ 2.0% after minor changes.

Application Note II: LC-MS/MS Method for Quantification in Human Plasma

This bioanalytical method is designed for the highly sensitive and selective quantification of this compound in human plasma, making it ideal for pharmacokinetic studies. The method utilizes liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Analysis cluster_data Data Processing A Pipette 100 µL Plasma Sample B Add Internal Standard (IS) A->B C Add Extraction Solvent (e.g., MTBE) B->C D Vortex & Centrifuge C->D E Transfer Organic Layer to a Clean Tube D->E F Evaporate to Dryness (under N₂) E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS System G->H Transfer to Vial I UPLC Separation (Fast Gradient) H->I J ESI+ Ionization I->J K MRM Detection J->K L Integrate Peak Areas (Analyte & IS) K->L M Calculate Peak Area Ratios L->M N Quantify using Calibration Curve M->N

Caption: LC-MS/MS bioanalytical workflow with LLE.

Detailed Protocol

A. Reagents and Materials:

  • Analyte reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d₄. If a SIL-IS is unavailable, a structurally similar compound can be used.

  • Acetonitrile and Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Control human plasma (K₂EDTA)

B. Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Data acquisition and processing software (e.g., MassLynx™, Analyst™).

C. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive (ESI+)

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 211.1 -> Q3: 146.1 ([M+H]⁺ -> [M+H-CF₂O]⁺)

    • Internal Standard (-d₄): Q1: 215.1 -> Q3: 150.1

    • Note: These transitions must be optimized empirically by infusing a standard solution into the mass spectrometer.

D. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard (IS) in methanol.

  • Calibration and QC Samples: Spike appropriate volumes of the analyte stock solution into control human plasma to prepare calibration standards (e.g., 0.1–100 ng/mL) and quality control (QC) samples (low, mid, high).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 ACN:Water.

E. Sample Extraction Protocol (LLE):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the IS working solution. Vortex briefly.

  • Add 500 µL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 A:B). Vortex to dissolve.

  • Transfer to an autosampler vial for analysis.

Bioanalytical Method Validation Summary

This method should be validated according to FDA and ICH M10 guidelines for bioanalytical method validation.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Linearity (r²) ≥ 0.99, weighted (1/x or 1/x²) regression is recommended.
Range (LLOQ to ULOQ) e.g., 0.1 - 100 ng/mL
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QC samples.
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.[12]
Recovery Should be consistent and reproducible, but does not need to be 100%.
Stability Bench-top, freeze-thaw, and long-term stability must be demonstrated.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with column hardware or residual silanols; pH of mobile phase inappropriate.Use a column with high-purity silica; ensure mobile phase pH is at least 2 units away from analyte pKa; add an acidic modifier like formic acid.[13]
Low Signal/Sensitivity Poor ionization; inefficient extraction; ion suppression from matrix components.Optimize MS source parameters (voltages, gas flows); test different extraction solvents or use SPE; improve chromatographic separation to move analyte away from interfering matrix components.[12][14]
High Variability (%RSD) Inconsistent sample preparation; autosampler issues; unstable ESI spray.Ensure precise pipetting; automate sample prep if possible; check for clogs in the sample needle or ESI probe; ensure consistent mobile phase delivery.
Carryover Analyte adsorption to surfaces in the autosampler or column.Optimize autosampler wash solution (use a strong organic solvent, potentially with acid/base); inject blanks after high concentration samples.

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method offers a straightforward approach for quality control of the drug substance, while the LC-MS/MS method delivers the high sensitivity and selectivity required for bioanalytical applications in complex matrices. Proper method validation according to ICH and FDA guidelines is paramount to ensure data integrity and regulatory compliance.[6][8] These protocols serve as a comprehensive starting point for method development and routine analysis in any pharmaceutical laboratory.

References

  • ICH. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (n.d.). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Tecan Blog. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • PubChemLite. (n.d.). This compound (C10H8F2N2O).
  • Sigma-Aldrich. (n.d.). This compound | 1082893-09-1.
  • ResearchGate. (n.d.). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417.
  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Labsolu. (n.d.). This compound.
  • NIH. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • BLD Pharm. (n.d.). 1082893-09-1|this compound.
  • Thoreauchem. (n.d.). This compound-1082893-09-1.
  • Sigma-Aldrich. (n.d.). This compound | 1082893-09-1.
  • RSC Publishing. (n.d.). Analytical Methods.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 8-(difluoromethoxy)quinolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth, field-tested insights and troubleshooting strategies to help you achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on practical, actionable solutions.

Question 1: Low or No Yield of this compound

A common challenge in the synthesis of this compound is a lower-than-expected yield. This can often be attributed to several factors, from incomplete reactions to product degradation.

Possible Causes and Recommended Actions:

Possible Cause Recommended Action Scientific Rationale
Incomplete Nitration Extend the reaction time for the nitration of 8-(difluoromethoxy)quinoline and monitor closely using TLC or LC-MS.The nitration of the quinoline ring is a critical step, and incomplete conversion to 8-(difluoromethoxy)-5-nitroquinoline will naturally lead to a lower overall yield.
Suboptimal Reduction Conditions Ensure the complete exclusion of air from the reduction reaction of the nitro group. Consider using alternative reducing agents such as iron powder in acetic acid or catalytic hydrogenation with Pd/C.The nitro group reduction is sensitive to oxidation. The choice of reducing agent can significantly impact the reaction's efficiency and selectivity.
Product Degradation Maintain a low temperature (0-5 °C) during the nitration step and subsequent work-up.The quinoline ring system can be susceptible to degradation under harsh acidic or oxidative conditions, especially at elevated temperatures.
Inefficient Extraction Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extracting the final product with an organic solvent like ethyl acetate or dichloromethane.This compound is a basic compound. Ensuring the free amine form is present by adjusting the pH will maximize its partitioning into the organic phase during extraction.
Question 2: Presence of Significant Impurities in the Final Product

The formation of byproducts is a frequent issue. Identifying and mitigating the formation of these impurities is key to obtaining a high-purity final product.

Common Impurities and Mitigation Strategies:

  • Over-nitrated products: The formation of dinitro- or other over-nitrated species can occur if the nitrating conditions are too harsh.

    • Solution: Carefully control the temperature of the nitration reaction, keeping it at or below 5 °C. Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to maintain temperature control.

  • Unreacted starting material: The presence of unreacted 8-(difluoromethoxy)quinoline indicates an incomplete reaction.

    • Solution: Increase the reaction time or slightly increase the equivalents of the nitrating agent. Monitor the reaction progress by TLC or LC-MS to ensure full conversion.

  • Side products from the difluoromethoxy group: The difluoromethoxy group can be sensitive to certain reagents.

    • Solution: Use milder reaction conditions where possible and avoid strong acids or bases at high temperatures.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis and handling of this compound.

What is a common synthetic route for this compound?

A widely used synthetic pathway involves a two-step process starting from 8-(difluoromethoxy)quinoline. The first step is the nitration of the quinoline ring at the 5-position, followed by the reduction of the resulting nitro group to the desired amine.

Experimental Workflow:

Synthetic_Pathway start 8-(Difluoromethoxy)quinoline step1 Nitration (HNO3, H2SO4, 0-5 °C) start->step1 intermediate 8-(Difluoromethoxy)-5-nitroquinoline step1->intermediate step2 Reduction (Fe/AcOH or H2, Pd/C) intermediate->step2 product This compound step2->product

Caption: A typical two-step synthesis of this compound.

How can I effectively purify the final product?

Column chromatography is the most common method for purifying this compound.

Recommended Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. A common starting point is 10% ethyl acetate in hexanes, gradually increasing the polarity to 30-40% ethyl acetate.

  • Monitoring: The fractions can be monitored by TLC, with visualization under UV light (254 nm).

  • Alternative: For larger scales, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be an effective purification method.

What are the key safety precautions when handling the reagents for this synthesis?
  • Nitrating agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Organic solvents: The solvents used in this synthesis, such as hexanes, ethyl acetate, and dichloromethane, are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.

  • Hydrogenation: If using catalytic hydrogenation for the reduction step, be aware of the flammability of hydrogen gas. Ensure the system is properly set up and purged to prevent the formation of explosive mixtures with air.

Troubleshooting Decision Tree

This decision tree can help you systematically diagnose and resolve issues during your synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_nitration Check Nitration Step (TLC/LC-MS of crude nitro-intermediate) start->check_nitration incomplete_nitration Incomplete Reaction check_nitration->incomplete_nitration Unreacted Starting Material over_nitration Over-nitration/Side Products check_nitration->over_nitration Multiple Spots check_reduction Check Reduction Step (TLC/LC-MS of crude amine) check_nitration->check_reduction Clean Nitration incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Nitro-intermediate present degradation Product Degradation check_reduction->degradation Multiple unknown spots check_purification Check Purification (TLC of column fractions) check_reduction->check_purification Clean Reduction co_elution Co-eluting Impurities check_purification->co_elution Impure fractions

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

  • Synthesis of quinoline derivatives. Science of Synthesis. [Link]

  • Strategic applications of quinoline and its derivatives in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Recent developments in the synthesis of quinoline derivatives. RSC Advances. [Link]

Technical Support Center: Optimizing Reaction Conditions for 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 8-(Difluoromethoxy)quinolin-5-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common challenges and optimize your synthetic routes. Drawing upon established principles of quinoline chemistry and cross-coupling reactions, this resource offers practical, experience-driven solutions to enhance your experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, focusing on two common and powerful transformations: Buchwald-Hartwig amination for C-N bond formation and amide coupling.

Guide 1: Troubleshooting Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] When using this compound as the nucleophile, various challenges can arise.

Problem-Solution Table for Buchwald-Hartwig Amination

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has decomposed.- Catalyst Choice: Use a pre-catalyst like a palladacycle or ensure proper in-situ reduction of a Pd(II) source. - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) which are known to stabilize the catalyst and promote oxidative addition.[2] - Degassing: Thoroughly degas solvents to remove oxygen, which can deactivate the catalyst.
2. Poor Substrate Reactivity: The aryl halide partner is unreactive (e.g., an aryl chloride).- Ligand Optimization: For aryl chlorides, more specialized, sterically demanding ligands are often necessary.[2] - Higher Temperatures: Increase the reaction temperature, typically in the range of 80-110 °C.[3]
3. Inappropriate Base: The chosen base may be too weak to deprotonate the quinolinamine or may be sterically hindered.- Base Strength: Use a strong, non-nucleophilic base such as NaOt-Bu, K₂CO₃, or Cs₂CO₃.[2] The choice of base can be critical and may require screening.
Formation of Side Products 1. Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced, removing the halogen and preventing coupling.- Catalyst/Ligand System: This is often catalyst-dependent. Screening different palladium sources and ligands can mitigate this side reaction. - Reaction Conditions: Lowering the temperature or changing the solvent may disfavor the hydrodehalogenation pathway.
2. Homocoupling of the Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species.- Optimize Stoichiometry: Ensure the amine is not the limiting reagent. - Lower Catalyst Loading: Excess catalyst can sometimes promote homocoupling.
3. Reduction of the Quinoline Ring: Under prolonged heating or in the presence of a hydrogen source, the quinoline core can be reduced.- Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. - Hydrogen Scavengers: In some cases, the addition of a hydrogen scavenger may be beneficial.
Difficult Product Purification 1. Removal of Palladium Residues: Residual palladium can be difficult to remove by standard chromatography.- Filtration: Filter the crude reaction mixture through a pad of Celite to remove the bulk of the catalyst.[3] - Specialized Scavengers: Use commercially available palladium scavengers.
2. Co-elution with Ligand or Byproducts: The desired product has a similar polarity to other reaction components.- Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary. - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

This protocol provides a general starting point for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd₂(dba)₃, Xantphos, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-8-(difluoromethoxy)quinolin-5-amine.[3]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Add Reactants: - Quinolinamine - Aryl Halide - Base (K₂CO₃) catalyst Add Catalyst System: - Pd₂(dba)₃ - Ligand (Xantphos) reactants->catalyst inert Inert Atmosphere: Evacuate & Backfill (Ar/N₂) catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat & Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up (EtOAc, H₂O, Brine) filter->extract purify Purify (Column Chromatography) extract->purify product Final Product purify->product Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification acid Dissolve Carboxylic Acid in Anhydrous DMF reagents Add HATU & DIPEA acid->reagents stir Stir for 15 min at RT reagents->stir amine Add Quinolinamine Solution stir->amine react Stir at RT (4-12 h) amine->react monitor Monitor Progress (TLC / LC-MS) react->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (NaHCO₃, H₂O, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

Sources

Purification challenges of 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-(Difluoromethoxy)quinolin-5-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this fluorinated quinoline intermediate. Drawing from established chemical principles and analogous purification strategies for related heterocyclic compounds, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound, providing the foundational knowledge needed for successful purification.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Answer: Understanding the molecule's inherent properties is the first step to designing a robust purification strategy.

  • Basicity: The molecule possesses two primary basic centers: the quinoline nitrogen (pKa of quinoline is ~4.9) and the exocyclic amine at the 5-position (pKa of aniline is ~4.6). This dual basicity means the compound can readily protonate and strongly interact with acidic stationary phases like silica gel, potentially leading to peak tailing, irreversible adsorption, and low recovery during column chromatography.

  • Polarity: The presence of the amine (-NH2) and the difluoromethoxy (-OCHF2) groups, along with the nitrogen in the quinoline ring, makes the molecule moderately polar. The fluorine atoms can also participate in hydrogen bonding. Its polarity dictates solubility and chromatographic behavior.

  • Solubility: Based on its structure, this compound is expected to have good solubility in polar organic solvents like methanol (MeOH), dichloromethane (DCM), and ethyl acetate (EtOAc), and limited solubility in nonpolar solvents like hexanes. Its basic nature allows for increased solubility in acidic aqueous solutions through salt formation.

  • Stability: The 5-aminoquinoline scaffold can be susceptible to oxidation, especially if exposed to air and light over extended periods, potentially forming colored impurities. While the difluoromethoxy group is generally stable, harsh acidic or basic conditions should be avoided to prevent potential hydrolysis.

Q2: What are the most common impurities associated with the synthesis of this compound?

Answer: Impurities typically arise from the synthetic route. A common route involves the reduction of a nitro-precursor, 5-nitro-8-(difluoromethoxy)quinoline.

  • Unreacted Starting Material: Incomplete reduction can leave residual 5-nitro-8-(difluoromethoxy)quinoline. This impurity is significantly less polar than the desired amine product.

  • Side-Reaction Products: The synthesis of the quinoline core itself can lead to regioisomers. For instance, if starting from a substituted aniline, impurities from alternative cyclization pathways may be present.[1]

  • Catalyst Residues: If catalytic hydrogenation is used for the nitro reduction (e.g., with Pd/C), residual palladium may need to be removed.[2]

  • Degradation Products: As mentioned, oxidation of the amine can lead to highly colored, often polar, impurities. Dimerization or polymerization products can also form under certain conditions.

Q3: Which analytical techniques are best for assessing the purity of the final product?

Answer: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main peak and any impurities, helping to elucidate their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structural integrity of the compound and identifying any residual solvents or structurally similar impurities. The presence of the CHF₂ group will give a characteristic triplet in the ¹H NMR and a triplet in the ¹⁹F NMR.

  • Melting Point: A sharp melting point range is a good indicator of high purity.[3]

Part 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Poor Separation and Peak Tailing in Column Chromatography

You Observe: During silica gel column chromatography, the product elutes as a broad, tailing band, often co-eluting with polar impurities, and the final purity is below 95%.

Causality: The basic amine and quinoline nitrogen atoms are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal "stick-slip" elution, causing significant tailing and, in severe cases, irreversible adsorption of the product to the stationary phase.

Solution Workflow:

  • Neutralize the Stationary Phase: Deactivate the acidic silica gel by adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the eluent system.

  • Optimize the Mobile Phase: Employ a solvent system with a more polar component that can effectively compete with the analyte for binding sites on the silica.

  • Consider an Alternative Stationary Phase: If silica gel proves too problematic, switch to a less acidic stationary phase like alumina (neutral or basic) or use reverse-phase chromatography.

Experimental Protocol: Deactivating Silica Gel for Amine Purification

  • Prepare the Eluent: Choose an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Add 0.5-1.0% (v/v) of triethylamine to the prepared mobile phase. For example, for 1 L of eluent, add 5-10 mL of TEA.

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the TEA-containing mobile phase.

  • Pack the Column: Pack the column with the prepared slurry as you normally would.

  • Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing mobile phase to ensure the entire stationary phase is fully neutralized.

  • Load and Elute: Dissolve your crude product in a minimum amount of the mobile phase (or DCM) and load it onto the column. Proceed with the elution. The TEA in the mobile phase will prevent the amine from binding strongly to the silica, resulting in sharper peaks and better recovery.

Data Table: Recommended Starting Solvent Systems

Chromatography ModeStationary PhaseRecommended Eluent System (Gradient)Modifier
Normal PhaseSilica GelHexanes / Ethyl Acetate (0% to 100% EtOAc)0.5-1.0% Triethylamine
Normal PhaseSilica GelDichloromethane / Methanol (0% to 10% MeOH)0.5-1.0% Triethylamine
Reverse PhaseC18 SilicaWater / Acetonitrile (5% to 95% ACN)0.1% Formic Acid
Reverse PhaseC18 SilicaWater / Methanol (5% to 100% MeOH)0.1% Ammonium Hydroxide

Visualization: Troubleshooting Chromatography Issues

G start Low Purity / Peak Tailing Observed in Column Chromatography check_base Is a basic modifier (e.g., TEA) being used in the eluent? start->check_base add_base Action: Add 0.5-1.0% TEA to the mobile phase. Repack and re-run. check_base->add_base No check_solvent Is separation still poor? check_base->check_solvent Yes add_base->check_solvent change_solvent Action: Switch to a different solvent system (e.g., DCM/MeOH). See Table 1. check_solvent->change_solvent Yes success Problem Resolved check_solvent->success No check_phase Is separation still poor? change_solvent->check_phase change_phase Action: Switch to an alternative stationary phase like Alumina or Reverse Phase (C18). check_phase->change_phase Yes check_phase->success No change_phase->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

Problem 2: Difficulty Achieving High Purity by Crystallization

You Observe: Attempts to crystallize the purified product from a single solvent or a solvent/anti-solvent system result in an oil, an amorphous powder, or no precipitation at all.

Causality: The molecule may have high solubility in many common organic solvents, or its structure may not pack readily into a well-defined crystal lattice. The presence of even minor impurities can inhibit crystal formation.

Solution Workflow:

  • Systematic Solvent Screening: Test the solubility of your compound in a wide range of solvents of varying polarity to identify a suitable system where it is sparingly soluble at room temperature but fully soluble when heated.

  • Salt Formation: Convert the basic free-amine into a salt (e.g., hydrochloride or dihydrochloride). Salts often have much better crystallinity than the corresponding free base.[3][4] This is a very common and effective strategy for aminoquinolines.

  • Controlled Crystallization Techniques: Employ methods that promote slow crystal growth, such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

Experimental Protocol: Crystallization via Salt Formation

  • Dissolution: Dissolve the purified this compound (1 equivalent) in a suitable solvent like isopropanol (IPA), ethanol, or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using an alcohol solvent) dropwise while stirring. You can add 1.1 equivalents for the mono-salt or 2.2 equivalents for the di-salt. Monitor for precipitation.

  • Induce Crystallization: If a precipitate forms immediately, it may be amorphous. Gently warm the mixture until the solid redissolves, then allow it to cool slowly to room temperature, and finally in a refrigerator. If no precipitate forms, you can try adding an anti-solvent (like hexanes or diethyl ether) dropwise until the solution becomes turbid.

  • Isolation: Collect the resulting crystalline solid by filtration, wash with a small amount of cold solvent or the anti-solvent, and dry under vacuum.

  • Analysis: Confirm the purity and identity of the salt by HPLC, NMR, and melting point analysis.

Visualization: Crystallization Strategy Workflow

G start Crystallization Attempt Results in Oil / Amorphous Solid solvent_screen Action: Perform systematic solvent/anti-solvent screening (e.g., EtOAc/Hexane, DCM/Pentane, MeOH/Ether). start->solvent_screen check_crystals Did crystals form? solvent_screen->check_crystals form_salt Action: Convert free base to a salt (e.g., hydrochloride). See Protocol 2. check_crystals->form_salt No success Crystalline Product Obtained check_crystals->success Yes recrystallize_salt Action: Recrystallize the salt from a suitable solvent system (e.g., IPA/Ether). form_salt->recrystallize_salt recrystallize_salt->success

Caption: Workflow for developing a robust crystallization protocol.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025). ResearchGate. [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (2012). ResearchGate. [Link]

  • Purification method of 8-hydroxyquinoline crude product. (2014).
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2020).
  • 8-Fluoroisoquinolin-5-amine. MySkinRecipes. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (2017). Journal of Kufa for Chemical Science. [Link]

  • Method for preparing 5-amino-8-hydroxyquinoline. (2011).
  • 8-Aminoquinoline. Wikipedia. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • 8-Aminoquinoline. PubChem. [Link]

Sources

8-(Difluoromethoxy)quinolin-5-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-(difluoromethoxy)quinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for its unique electronic properties imparted by the difluoromethoxy group. However, like many quinoline derivatives, it can be susceptible to degradation under certain conditions, leading to inconsistent experimental results and loss of potency.[1] This guide will equip you with the knowledge to identify, mitigate, and troubleshoot stability issues, ensuring the reliability and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the stability of this compound.

Q1: I've noticed my solid sample of this compound has changed color over time, from a light powder to a brownish hue. Is this a sign of degradation?

A1: Yes, a color change, particularly to brown, is a common indicator of quinoline compound degradation.[1] This is often a result of oxidation or photodegradation. The quinoline core and the amine group are susceptible to oxidative processes, which can be initiated by exposure to air and light. While a slight color change may not significantly impact purity in all cases, it warrants investigation, especially for sensitive applications. It is crucial to store the compound protected from light and in a tightly sealed container.[1]

Q2: My stock solution of this compound in DMSO is showing a gradual decrease in purity by HPLC analysis over a few weeks. What could be the cause?

A2: While DMSO is a common solvent, prolonged storage of reactive compounds can lead to degradation. The difluoromethoxy group can be susceptible to hydrolysis, particularly in the presence of trace amounts of water, which can be absorbed by hygroscopic solvents like DMSO.[2] Additionally, quinoline compounds can be unstable in aqueous solutions, and their degradation can be influenced by pH, temperature, and light exposure.[1] For long-term storage, it is advisable to store solutions at low temperatures (e.g., -20°C or -80°C) and to prepare fresh solutions for highly sensitive experiments.

Q3: Are there any specific chemical incompatibilities I should be aware of when working with this compound?

A3: Yes. Due to the presence of the primary amine and the quinoline nitrogen, this compound is basic and will react with acids to form salts. It is also susceptible to reaction with strong oxidizing agents, which can lead to the formation of N-oxides or degradation of the quinoline ring system.[3][4] Furthermore, the amine group can react with aldehydes and ketones. Care should be taken to avoid these reactive species in your experimental setup unless they are part of a planned synthetic transformation.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathways for this molecule are anticipated to be oxidation of the amine and quinoline ring, and hydrolysis of the difluoromethoxy group.

  • Oxidation: This can lead to the formation of quinolinones or polymeric materials.[5] The amine group can also be oxidized.

  • Hydrolysis: The difluoromethoxy group, although more stable than a trimethoxymethyl group, can undergo hydrolysis under acidic or basic conditions to yield the corresponding 8-hydroxyquinolin-5-amine and formic acid derivatives.[6]

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of hydroxyquinolines and other byproducts.[1][7]

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common stability-related problems.

Troubleshooting Scenario 1: Inconsistent Biological Assay Results
  • Problem: You observe significant variability in the potency or activity of this compound between different batches of stock solutions or over the course of an experiment.

  • Causality: This is a classic sign of compound degradation.[1] The active concentration of your compound is likely decreasing over time due to instability in the assay medium or storage conditions.

  • Troubleshooting Workflow:

    Start Inconsistent Assay Results Check_Purity 1. Re-analyze Purity of Solid & Solution (HPLC-UV/MS) Start->Check_Purity Degradation_Confirmed Degradation Confirmed? Check_Purity->Degradation_Confirmed Prepare_Fresh 2. Prepare Fresh Stock Solution Degradation_Confirmed->Prepare_Fresh Yes No_Degradation No Degradation Investigate other assay parameters Degradation_Confirmed->No_Degradation No Re_run_Assay 3. Re-run Assay Immediately Prepare_Fresh->Re_run_Assay Consistent_Results Results Consistent? Re_run_Assay->Consistent_Results Problem_Solved Problem Solved: Adopt Fresh Solution Protocol Consistent_Results->Problem_Solved Yes Investigate_Assay 4. Investigate Assay Conditions (pH, Temp, Light) Consistent_Results->Investigate_Assay No Modify_Protocol 5. Modify Assay Protocol (e.g., use buffer, protect from light) Investigate_Assay->Modify_Protocol Modify_Protocol->Re_run_Assay

    Caption: Troubleshooting workflow for inconsistent assay results.

  • Detailed Steps:

    • Purity Analysis: Immediately analyze the purity of both the solid starting material and the stock solution using a validated HPLC method with UV and mass spectrometric detection. This will confirm if degradation has occurred and may help identify degradation products.

    • Fresh Solution Preparation: Prepare a fresh stock solution from the solid material. Use this solution for your experiments as quickly as possible.

    • Assay Re-run: Repeat the assay with the freshly prepared solution. If the results are now consistent and show the expected activity, this strongly suggests a stability issue with your previously stored solutions.

    • Assay Condition Investigation: If the problem persists even with fresh solutions, evaluate the assay conditions themselves. Key factors for quinoline compound stability are pH, temperature, and light exposure.[1]

    • Protocol Modification: Based on your investigation, modify the assay protocol. This might involve using a buffered solution to maintain an optimal pH, running the assay at a lower temperature, or protecting the assay plates from light by covering them with aluminum foil.

Troubleshooting Scenario 2: Appearance of Unknown Peaks in Chromatograms
  • Problem: During routine analysis (e.g., reaction monitoring or purity check) by HPLC or LC-MS, you observe new, unexpected peaks that were not present in the initial analysis of the starting material.

  • Causality: This indicates the formation of degradation products or impurities. The identity of these peaks can provide clues about the degradation pathway.

  • Troubleshooting Workflow:

    Start Unknown Peaks in Chromatogram Characterize_Peaks 1. Characterize Unknown Peaks (LC-MS, HRMS) Start->Characterize_Peaks Identify_Pathway 2. Hypothesize Degradation Pathway (Oxidation, Hydrolysis, Photolysis) Characterize_Peaks->Identify_Pathway Review_Conditions 3. Review Storage & Experimental Conditions (Solvent, Temp, Light, Atmosphere) Identify_Pathway->Review_Conditions Implement_Mitigation 4. Implement Mitigation Strategy Review_Conditions->Implement_Mitigation Re_analyze 5. Re-analyze Sample Implement_Mitigation->Re_analyze Peaks_Reduced Peaks Reduced/Eliminated? Re_analyze->Peaks_Reduced Success Success: Adopt New Conditions Peaks_Reduced->Success Yes Refine_Strategy Refine Mitigation Strategy Peaks_Reduced->Refine_Strategy No Refine_Strategy->Implement_Mitigation

    Caption: Workflow for identifying and mitigating degradation products.

  • Detailed Steps:

    • Peak Characterization: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. High-resolution mass spectrometry (HRMS) can provide an accurate mass, allowing you to propose a molecular formula.

    • Hypothesize Pathway: Compare the masses of the degradation products to the parent compound (MW: 210.18 g/mol ).

      • M+16: Suggests oxidation (e.g., formation of an N-oxide or hydroxylation of the ring).

      • M-30 (loss of CHF2): Suggests hydrolysis of the difluoromethoxy group to a hydroxyl group.

      • Dimerization or Polymerization: Look for peaks with masses that are multiples of the parent compound.

    • Review Conditions: Carefully review the storage and handling conditions of the sample. Was it exposed to light? Was the solvent old or potentially wet? Was it heated?

    • Implement Mitigation: Based on the hypothesized pathway, take corrective actions.

      • For Oxidation: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark.

      • For Hydrolysis: Use fresh, anhydrous solvents and minimize exposure to moisture.

      • For Photodegradation: Store and handle the compound in amber vials or wrap containers in aluminum foil.

    • Re-analysis: After implementing the mitigation strategy, re-analyze a fresh sample to confirm that the formation of the unknown peaks has been suppressed.

Part 3: Data and Protocols

Recommended Storage and Handling
ConditionSolid CompoundSolutions (e.g., in DMSO)
Temperature Room temperature for short term. 2-8°C for long term.-20°C for short term. -80°C for long term.
Atmosphere Tightly sealed container. Inert atmosphere (Ar/N₂) recommended for long-term storage.Tightly sealed vials with minimal headspace.
Light Protect from light (amber vial or stored in the dark).[1]Protect from light (amber vial or wrapped in foil).[1]
Moisture Store in a desiccator to prevent water absorption.Use anhydrous solvents.

Note: The shelf life of the solid is stated as 1095 days under appropriate storage conditions.[8]

Protocol: Forced Degradation Study

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation.

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, acetonitrile, methanol)

  • 0.1 M HCl (for acidic stress)

  • 0.1 M NaOH (for basic stress)

  • 3% H₂O₂ (for oxidative stress)

  • HPLC-UV/MS system

  • Photostability chamber or light source providing UV and visible light.[1]

Procedure:

  • Prepare Stock Solutions: Dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Basic: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal: Heat the stock solution at a controlled elevated temperature (e.g., 60°C).

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][9] Prepare a control sample wrapped in aluminum foil.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at various time points.

  • Analysis: Analyze the aliquots by HPLC-UV/MS to monitor the decrease in the parent peak and the formation of new peaks.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Use the mass spectral data to identify the degradation products.

  • The conditions that cause the most significant degradation will highlight the primary stability liabilities of the compound.

Part 4: Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound (C10H8F2N2O) Hydrolysis_Product 8-Hydroxyquinolin-5-amine Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ N_Oxide Quinoline N-Oxide Derivative Parent->N_Oxide Oxidizing Agent (e.g., H₂O₂) Quinolinone Quinolinone Derivative Parent->Quinolinone Oxidizing Agent Polymer Polymeric Material Parent->Polymer Oxidation Photo_Product Hydroxyquinoline & other byproducts Parent->Photo_Product Light (UV/Vis)

Sources

Technical Support Center: A Guide to Improving the Yield of 8-(Difluoromethoxy)quinolin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-(Difluoromethoxy)quinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We will provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yields and purity.

The synthesis of this compound involves the construction of the quinoline core, the introduction of the difluoromethoxy group, and the final installation of the C5-amine. Each of these stages presents unique challenges that can significantly impact the overall yield. This guide breaks down the synthesis into its critical phases to address potential issues systematically.

Part 1: Synthesis and Functionalization of the Quinoline Core

The foundation of the synthesis lies in the efficient construction of the 8-(difluoromethoxy)quinoline intermediate. This process typically begins with the formation of an 8-hydroxyquinoline precursor, followed by the often-challenging O-difluoromethylation step.

Section 1.1: Troubleshooting the 8-Hydroxyquinoline Precursor Synthesis

The Skraup synthesis, a classic method for generating quinolines, is frequently used to produce the 8-hydroxyquinoline scaffold from o-aminophenol and glycerol. However, its notoriously exothermic nature can be a major source of yield loss.

FAQ 1: My Skraup synthesis of 8-hydroxyquinoline from o-aminophenol is extremely vigorous, difficult to control, and produces a large amount of tar. How can I improve this reaction?

This is the most common issue with the Skraup synthesis. The reaction's high exothermicity is due to the dehydration of glycerol to acrolein by concentrated sulfuric acid, which then undergoes a rapid and violent condensation and cyclization with the aniline derivative[1][2].

Root Causes & Solutions:

  • Uncontrolled Exotherm: The primary cause of tar formation and low yield is an uncontrolled reaction rate. The traditional solution is to introduce a moderating agent. Ferrous sulfate (FeSO₄) is widely used as it is believed to act as an oxygen carrier, smoothing the reaction over a longer period and preventing explosive violence[2][3]. Boric acid can also be used as a milder alternative[3].

  • Reagent Addition and Mixing: The order and rate of reagent addition are critical. Sulfuric acid should be added slowly with efficient cooling and stirring to dissipate heat and prevent localized hotspots[1]. It is crucial to ensure all solids are well-distributed before heating begins[2].

  • Temperature Management: The reaction should be initiated with gentle heating. Once the exotherm begins, the external heat source must be removed immediately. If the reaction becomes too vigorous, external cooling (e.g., an ice bath) should be applied[1]. After the initial vigorous phase subsides, a prolonged heating period at reflux is necessary to drive the reaction to completion[1].

  • Alternative Oxidizing Agents: While the Skraup reaction often uses the nitro-analogue of the starting amine as the oxidizing agent (e.g., o-nitrophenol in this case), other, milder inorganic oxidizing agents can be employed to improve control[4].

A general workflow for troubleshooting the synthesis is outlined below.

G start Low Yield in Quinoline Synthesis check_exotherm Is the reaction violently exothermic or producing excessive tar? start->check_exotherm check_conversion Is starting material consumed? (Check via TLC/LC-MS) check_exotherm->check_conversion No mod_reagents Implement Control Measures: 1. Add FeSO₄ as a moderator. 2. Add H₂SO₄ slowly with cooling. 3. Optimize heating profile. check_exotherm->mod_reagents Yes check_product Is the desired product formed, but yield is low after workup? check_conversion->check_product Yes reagent_purity Verify Reagent Quality: - Purity of o-aminophenol. - Anhydrous glycerol. - Concentration of H₂SO₄. check_conversion->reagent_purity No (Incomplete Conversion) workup_loss Review Workup & Purification: - Inefficient steam distillation? - Product loss during neutralization/extraction? - Degradation during purification? check_product->workup_loss Yes end Optimized Yield check_product->end No (Re-evaluate overall strategy) mod_reagents->check_conversion temp_time Optimize Reaction Conditions: - Increase reflux time. - Incrementally increase temperature. reagent_purity->temp_time temp_time->check_product workup_loss->end

Caption: Troubleshooting workflow for quinoline synthesis.

Section 1.2: Troubleshooting the O-Difluoromethylation of 8-Hydroxyquinoline

The introduction of the -OCF₂H group is a critical transformation that can be plagued by low efficiency and side reactions. Success hinges on the choice of reagent and strict control of reaction conditions.

FAQ 2: My O-difluoromethylation of 8-hydroxyquinoline is inefficient, with significant starting material recovery and/or decomposition. What are the primary factors to investigate?

Low conversion in difluoromethylation reactions often points to issues with the reagent, its activation, or the reaction environment[5][6]. The phenolic oxygen of 8-hydroxyquinoline is nucleophilic, but requires a suitable base to be deprotonated for the reaction to proceed efficiently.

Root Causes & Solutions:

  • Reagent Choice and Quality: A common and effective reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which generates difluorocarbene (:CF₂) in situ upon heating in a polar aprotic solvent like DMF or NMP. Another option is using a difluoromethyl source like (difluoromethyl)trimethylsilane (TMSCF₂H), which requires an activator such as a fluoride salt (e.g., CsF) or a strong base[5][7]. Ensure the reagent is pure and handled correctly, as some are sensitive to moisture[5].

  • Base and Solvent Selection: The choice of base is crucial for deprotonating the phenol. A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient. The solvent must be polar and aprotic to facilitate the reaction and solubilize the reagents. N,N-Dimethylformamide (DMF) is common, but higher-boiling solvents like N-Methyl-2-pyrrolidone (NMP) can sometimes improve yields by allowing for higher reaction temperatures.

  • Temperature and Reaction Time: Difluorocarbene generation from ClCF₂CO₂Na requires thermal decomposition, often necessitating temperatures between 100-150 °C. The reaction progress should be monitored closely by TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while prolonged heating can cause product decomposition[5].

FAQ 3: I am observing significant byproduct formation, suggesting my difluoromethylating agent is being quenched. How can I prevent this?

Quenching of the difluoromethylating agent, particularly when using carbene precursors or moisture-sensitive reagents, is a common failure mode. This is almost always due to the presence of water[5][8].

Root Causes & Solutions:

  • Presence of Water: Water will readily react with difluorocarbene and other electrophilic difluoromethylating agents, leading to their decomposition. It can also hydrolyze reagents like TMSCF₂H.

  • Ensuring Anhydrous Conditions:

    • Glassware: All glassware must be thoroughly dried before use, either by oven-drying (≥120 °C for several hours) or flame-drying under vacuum.

    • Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system.

    • Reagents: Ensure reagents like K₂CO₃ are dried before use. Handle moisture-sensitive reagents under an inert atmosphere.

    • Inert Atmosphere: The reaction should be assembled and run under a dry, inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture and oxygen[5].

Reagent/MethodTypical ConditionsProsCons
Sodium Chlorodifluoroacetate K₂CO₃ or Cs₂CO₃, DMF or NMP, 100-150 °CCost-effective, readily available.Requires high temperatures, potential for side reactions.
TMSCF₂H CsF or t-BuOK, THF or DMF, RT to 60 °CMilder conditions possible.Reagent is more expensive and moisture-sensitive[7].
Bromodifluoromethane (gas) Base (e.g., NaH), DMF, 0 °C to RTHigh reactivity.Difficult to handle (gas), requires specialized equipment.
Zinc Difluoromethanesulfinate (DFMS) Radical initiator (e.g., t-BuOOH), DMSOUseful for radical pathways, not ideal for O-difluoromethylation.Primarily used for C-CF₂H bond formation[5].
Table 1. Comparison of Common O-Difluoromethylation Strategies.

Part 2: Introduction of the 5-Amine Group

The final step is the introduction of the amine functionality at the C5 position. The most established route is electrophilic nitration followed by reduction. A modern alternative, particularly useful if a halogenated intermediate is available, is a palladium-catalyzed Buchwald-Hartwig amination.

Section 2.1: Troubleshooting the Nitration-Reduction Pathway

FAQ 4: The nitration of 8-(difluoromethoxy)quinoline is not selective, giving me a mixture of the 5-nitro and 7-nitro isomers. How can I improve the regioselectivity for the 5-position?

The regioselectivity of electrophilic substitution on the quinoline ring is highly dependent on reaction conditions. For 8-substituted quinolines, nitration typically occurs at the C5 or C7 position.

Root Causes & Solutions:

  • Reaction Conditions: The ratio of 5-nitro to 7-nitro product is sensitive to the acid concentration and temperature.

  • Optimizing Selectivity:

    • Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is typically used.

    • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to 5 °C) generally favors substitution at the 5-position. Maintaining this temperature during the slow addition of the quinoline substrate is critical to prevent the formation of the undesired 7-nitro isomer and dinitrated byproducts.

FAQ 5: The reduction of the 5-nitro group to the 5-amine is giving me a poor yield. What is the most reliable method?

While many methods exist for nitro group reduction, some can be incompatible with other functional groups or lead to incomplete conversion.

Root Causes & Solutions:

  • Choice of Reducing Agent: The efficiency and cleanliness of the reduction depend heavily on the chosen reagent.

  • Recommended Methods:

    • Tin(II) Chloride (SnCl₂): Reduction with SnCl₂·2H₂O in a solvent like concentrated HCl or ethanol is a classic, high-yielding, and reliable method for aromatic nitro groups. It is generally tolerant of many functional groups.

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate is a very clean method. However, it requires specialized hydrogenation equipment and one must ensure the catalyst is not poisoned by any sulfur-containing impurities.

    • Iron in Acetic Acid: A mixture of iron powder in acetic acid is an inexpensive and effective reducing system. The reaction is typically heated to drive it to completion. The workup can sometimes be cumbersome due to the iron salts produced.

Section 2.2: Alternative Strategy: Buchwald-Hartwig Amination

If the synthetic route proceeds via a 5-halo-8-(difluoromethoxy)quinoline intermediate, a direct amination using the Buchwald-Hartwig reaction is a powerful alternative.

FAQ 6: I am attempting a Buchwald-Hartwig amination on 5-bromo-8-(difluoromethoxy)quinoline with ammonia (or an ammonia surrogate) but the yield is very low. How should I optimize this C-N coupling?

The Buchwald-Hartwig amination is a complex catalytic cycle, and its success is highly sensitive to the interplay between the palladium catalyst, phosphine ligand, base, and solvent[9]. Low yields are often due to a suboptimal combination of these components[10].

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)(L₂)-X oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amine_complex [Ar-Pd(II)(L₂)(HNR₂)]⁺X⁻ amine_coord->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(L₂)-NR₂ deprotonation->pd2_amido_complex reductive_elim Reductive Elimination pd2_amido_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elim->product substrate Ar-X substrate->oxidative_add amine HNR₂ amine->amine_coord base Base base->deprotonation

Caption: Key steps of the Buchwald-Hartwig catalytic cycle.

Root Causes & Solutions:

  • Ligand Choice: This is often the most critical variable. For challenging substrates, bulky and electron-rich phosphine ligands are required to promote the key oxidative addition and reductive elimination steps.

    • Recommended Ligands: Biarylphosphine ligands such as XPhos, SPhos, or RuPhos are excellent starting points. Josiphos-type ferrocenyl ligands can also be highly effective.

  • Palladium Precatalyst: Using modern, air-stable Pd(II) precatalysts (e.g., G3 or G4 palladacycles) that efficiently generate the active Pd(0) species in situ can significantly improve reproducibility and yield compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: The base must be strong enough to deprotonate the amine but not so reactive that it causes catalyst deactivation or side reactions. For primary amines or ammonia surrogates, strong, non-nucleophilic bases are preferred.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices. The choice can be solvent-dependent.

  • Solvent: The solvent must be anhydrous and deoxygenated. Toluene and Dioxane are the most common solvents for this reaction.

ComponentRecommendation for 5-Bromo-QuinolineRationale
Pd Precatalyst XPhos-Pd-G3 or RuPhos-Pd-G3Air-stable, reliable generation of active Pd(0). Promotes efficient oxidative addition.
Ligand XPhos or RuPhosBulky, electron-rich ligands that accelerate reductive elimination, a key step for C-N bond formation[9].
Base NaOtBu or LHMDSStrong, non-nucleophilic bases suitable for deprotonating the amine coupling partner without interfering with the catalyst.
Amine Source Benzophenone imine (as NH₃ surrogate) followed by hydrolysis, or LHMDS for direct amination.Ammonia gas is difficult to handle; surrogates provide a controlled source of the 'NH₂' synthon.
Solvent Toluene or Dioxane (anhydrous, deoxygenated)Aprotic solvents that are standard for this chemistry and effectively solubilize the catalyst complex.
Table 2. Recommended Starting Conditions for Buchwald-Hartwig Amination.

Part 3: Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of 8-Hydroxyquinoline

This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add o-aminophenol (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 eq).

  • Begin vigorous stirring and slowly add concentrated sulfuric acid (H₂SO₄, 2.5 eq) via the dropping funnel. Control the addition rate to keep the internal temperature below 100 °C, using an ice bath if necessary.

  • Once the addition is complete, gently heat the mixture using a heating mantle.

  • When the internal temperature reaches ~120-130 °C, an exotherm will begin, causing the mixture to reflux. Immediately remove the heating mantle.

  • Allow the reaction to proceed under its own exotherm. If it becomes too vigorous, assist the condenser by applying a wet cloth to the outside of the flask.

  • After the initial exotherm subsides (typically 30-60 minutes), re-apply heat and maintain a steady reflux for 3-4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with concentrated aqueous sodium hydroxide until it is strongly alkaline (pH > 10).

  • Isolate the crude 8-hydroxyquinoline via steam distillation, followed by extraction of the distillate with a suitable organic solvent (e.g., dichloromethane).

Protocol 2: O-Difluoromethylation with Sodium Chlorodifluoroacetate

This protocol must be performed under a dry, inert atmosphere (Argon or Nitrogen).

  • Add 8-hydroxyquinoline (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add anhydrous N,N-Dimethylformamide (DMF) via cannula to the flask.

  • Add sodium chlorodifluoroacetate (2.0 eq) to the stirred suspension.

  • Heat the reaction mixture to 120-130 °C under a positive pressure of nitrogen.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-8 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. BenchChem Technical Support.
  • BenchChem. (2025).
  • Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry Blogs.
  • Dean, A. et al. Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Fayed, E. A., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4987. [Link]

  • Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Schofield, C. J., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Sabat, N., et al. (2022). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis. BenchChem Technical Support.
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8214-8247. [Link]

  • Ebi, T., et al. (2021). Design of Experimental Conditions with Machine Learning for Collaborative Organic Synthesis Reactions Using Transition-Metal Catalysts. ResearchGate. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025).
  • Li, Y., et al. (2021). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]

  • CN105622503A - Synthesis method of 8-hydroxyquinoline. (2016).
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]

  • Bédard, A. C., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16, 51-71. [Link]

  • BLD Pharmatech. This compound.
  • Shermolovich, Y. G., et al. (2020). Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]

  • Smith, T. A. D., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

  • AABlocks. This compound. AABlocks Product Page.
  • Al-Masoudi, N. A. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Sestito, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]

  • Chen, Y-J., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

  • Wikipedia. 8-Hydroxyquinoline. [Link]

  • Fayed, E. A., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. National Center for Biotechnology Information. [Link]

  • Chen, Y-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Institutes of Health. [Link]

  • US2561553A - Process for the manufacture of 8-hydroxy quinoline. (1951).
  • Al-Awadi, N. A., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-(Difluoromethoxy)quinolin-5-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and overcome the solubility challenges associated with this compound. By explaining the physicochemical principles and providing validated, step-by-step protocols, this guide aims to facilitate seamless integration of this compound into your experimental workflows.

Section 1: Understanding the "Why" - Physicochemical Properties & Solubility Principles

A foundational understanding of the molecule's properties is critical to troubleshooting solubility. This compound's structure inherently predisposes it to low aqueous solubility, a common hurdle for many quinoline derivatives investigated in drug discovery.[1][2]

FAQ 1: What are the key physicochemical properties of this compound that contribute to its low solubility?

The solubility of a compound is governed by its molecular structure. In this compound, several features dictate its behavior in aqueous media:

  • Quinoline Core: The fused aromatic ring system is rigid and hydrophobic, which limits favorable interactions with water molecules.

  • Difluoromethoxy Group (-OCF₂H): This substituent significantly increases the lipophilicity ("fat-liking") of the molecule, further decreasing its affinity for water.

  • Amine Group (-NH₂): This is the key to unlocking solubility. The amine group is basic, meaning it can accept a proton (H⁺) from the solution. This process, known as protonation, forms a positively charged ammonium salt, which is significantly more water-soluble than the neutral "free base" form.[3][4]

A summary of the compound's known properties is presented below.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₈F₂N₂O[5]
Molecular Weight 210.18 g/mol [5]
Functional Groups Quinoline (weak base), Amine (weak base), Difluoromethoxy (lipophilic)[5][6]
Predicted pKa Simple alkyl amines typically have pKa values in the range of 9.5-11.0. The quinoline nitrogen also contributes to basicity.[7]N/A

FAQ 2: How do pH and salt formation affect the solubility of this compound?

The solubility of this compound is highly dependent on pH.[1][8] Because it contains a basic amine group, lowering the pH of the aqueous solution will lead to its protonation.[4][9]

This can be understood through the Henderson-Hasselbalch equation. When the pH of the solution is below the pKa of the amine group, the protonated, charged species predominates. This charged species forms an amine salt, which is crystalline and readily soluble in water.[10] This principle is a cornerstone of pharmaceutical science, where reacting an amine-containing drug with an acid (like HCl) to form a salt is a common strategy to enhance water solubility and bioavailability.[3][11][12]

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Low_pH [H⁺] High Protonated R-NH₃⁺ (Protonated Form) Soluble Salt Low_pH->Protonated Favors Protonation Free_Base R-NH₂ (Free Base) Poorly Soluble Protonated->Free_Base Equilibrium shifts with pH High_pH [H⁺] Low High_pH->Free_Base Favors Free Base caption pH-Dependent Equilibrium of this compound

Caption: pH-Dependent Equilibrium of the Amine Group

Section 2: Troubleshooting Workbench - Practical Solutions & Protocols

This section provides actionable strategies and step-by-step protocols to overcome solubility issues during your experiments.

Subsection 2.1: Solvent Selection & Co-Solvent Systems

When preparing stock solutions, an organic solvent is often the necessary first step before dilution into aqueous media.

FAQ 3: What are the recommended starting solvents for this compound?

While specific solubility data for this compound is not extensively published, related quinoline compounds are generally soluble in common polar aprotic organic solvents.[13]

SolventTypeRationale for Use
DMSO (Dimethyl sulfoxide)Polar AproticExcellent solubilizing power for a wide range of compounds. A common first choice.
DMF (Dimethylformamide)Polar AproticSimilar to DMSO, a strong solvent for many organic molecules.
Ethanol Polar ProticA less toxic option that can be suitable for certain biological assays.[14]

FAQ 4: How can I use co-solvents to prepare an aqueous working solution?

A co-solvent system involves dissolving the compound in a water-miscible organic solvent first, and then carefully diluting this stock into your aqueous buffer.[15][16] This is a highly effective and widely used technique.[17]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO and Diluting into PBS

  • Preparation of Stock Solution:

    • Weigh out 2.10 mg of this compound (MW: 210.18 g/mol ).

    • Add 1.0 mL of high-purity DMSO.

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. This yields a 10 mM stock solution.

  • Dilution into Aqueous Buffer (e.g., to 10 µM in PBS):

    • Warm the phosphate-buffered saline (PBS) to 37°C. This can help prevent precipitation.

    • While vortexing the PBS, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the warmed PBS.

    • Continue vortexing for 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation (cloudiness, particulates).

Troubleshooting:

  • "My compound precipitated upon dilution!" : This is a common issue known as "crashing out".[9]

    • Increase Co-solvent Percentage: Try preparing an intermediate dilution in a mix of PBS and DMSO (e.g., 1:1) before the final dilution. Be mindful that high concentrations of organic solvents can affect biological assays.

    • Try a Different Co-solvent: Ethanol or propylene glycol can sometimes be more suitable depending on the compound and the assay.[14][16]

    • Lower the Final Concentration: Your desired concentration may be above the kinetic solubility limit in the final buffer.

start Weigh Compound dissolve Dissolve in 100% DMSO (e.g., to 10 mM) start->dissolve dilute Dilute into warm aqueous buffer (e.g., PBS) while vortexing dissolve->dilute check Visually Inspect for Precipitation dilute->check success Clear Solution: Ready for Experiment check->success No fail Precipitation Occurs: Troubleshoot check->fail Yes

Caption: Co-Solvent Dilution Workflow

Subsection 2.2: pH Modification

As established, adjusting the pH is a powerful tool to enhance the solubility of this amine-containing compound.[9]

FAQ 5: How do I determine the optimal pH for solubilizing my compound in an aqueous buffer?

A pH-solubility screen is a systematic way to identify the ideal buffer conditions for your experiment.[18]

Experimental Protocol: Small-Scale pH-Solubility Screening

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4). Use buffers appropriate for your intended application (e.g., citrate for acidic, phosphate for neutral).

  • Add Compound: Add a small, known amount of solid this compound to a fixed volume of each buffer (e.g., 1 mg in 1 mL).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for several hours (or until equilibrium is reached) to allow for maximum dissolution.

  • Separate and Analyze: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.

Sample Data Table (Illustrative):

Buffer pHSolubility (µg/mL)Visual Observation
2.0 >1000Clear solution
4.0 850Clear solution
6.0 150Slightly hazy
7.4 <10Visible precipitate

This data clearly indicates that acidic conditions significantly improve the solubility of the compound.

Subsection 2.3: Use of Excipients & Formulation Aids

For challenging cases, particularly for in vivo studies, formulation aids can be employed.

FAQ 6: Can excipients like cyclodextrins improve solubility?

Yes. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is more water-soluble.[21][22][]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

A screening protocol similar to the pH screen can be used, where the compound is added to buffer solutions containing increasing concentrations of the chosen cyclodextrin.

cluster_0 Mechanism drug Poorly Soluble Drug Molecule complex Water-Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex caption Cyclodextrin Encapsulation Mechanism

Caption: Cyclodextrin Encapsulation Mechanism

Section 3: Advanced Strategies & Considerations

FAQ 7: When should I consider formal salt formation for my compound?

If you consistently require high concentrations in physiological buffers (pH ~7.4) for applications like in vivo dosing, preparing a stable, isolated salt form (e.g., a hydrochloride or mesylate salt) is the most robust strategy.[12] This involves a chemical reaction to create the salt, which is then isolated as a solid. This solid salt will typically have much higher intrinsic aqueous solubility than the free base.[10] This approach provides better long-term stability and avoids the need for potentially confounding co-solvents or excipients in the final formulation.

FAQ 8: How can I prevent my compound from crashing out of solution during a long-term experiment?

Solution stability is crucial. Even if a clear solution is initially formed, the compound can precipitate over time. This is often due to the difference between kinetic solubility (a temporarily supersaturated state) and thermodynamic solubility (the true equilibrium state).

  • Storage: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Light Protection: Some quinoline compounds are light-sensitive. Store solutions in amber vials or protect them from light.

  • Work Quickly: After diluting into an aqueous buffer, use the solution as quickly as is feasible, especially if you suspect it is supersaturated.

  • Re-dissolution: If slight precipitation is observed after thawing a stock, gentle warming and vortexing can often bring the compound back into solution.

References

  • Wikipedia. 8-Aminoquinoline. [Link]

  • PubChem. 8-Aminoquinoline | C9H8N2 | CID 11359. [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • AAPS PharmSciTech. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • Classic Chemistry. Solubility and pH of amines. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Sciencemadness.org. amine salt formation in ketones as solvents. [Link]

  • University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Oxford Reference. Amine salts. [Link]

  • LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. [Link]

  • RSC Blogs. Green and eco-friendly approaches for the synthesis of quinolines. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • PubChem. 8-Hydroxyquinoline | C9H7NO | CID 1923. [Link]

Sources

Technical Support Center: Synthesis and Purification of 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 8-(difluoromethoxy)quinolin-5-amine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the preparation of this important quinoline derivative. Our guidance is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Overview of the Synthetic Pathway

The most common and logical synthetic route to this compound proceeds via a two-step process starting from 8-(difluoromethoxy)quinoline. This pathway involves an electrophilic nitration followed by a reduction of the resulting nitro intermediate. Understanding the nuances of each step is critical to minimizing byproduct formation and simplifying purification.

Synthetic_Pathway A 8-(Difluoromethoxy)quinoline B 8-(Difluoromethoxy)-5-nitroquinoline A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: General synthetic route to this compound.

II. Step 1: Nitration of 8-(Difluoromethoxy)quinoline

The introduction of a nitro group at the C-5 position is a key transformation. The directing effects of the heterocyclic nitrogen and the 8-difluoromethoxy group are crucial in determining the regioselectivity of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products of the nitration of 8-(difluoromethoxy)quinoline?

A1: The nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro isomers.[1][2] However, with the 8-position already substituted with a difluoromethoxy group, the primary product expected is 8-(difluoromethoxy)-5-nitroquinoline .[3] The electron-withdrawing nature of the difluoromethoxy group and the protonated quinoline ring under strong acidic conditions directs the electrophilic nitration primarily to the 5- and 7-positions. Therefore, the most probable isomeric byproduct is 8-(difluoromethoxy)-7-nitroquinoline .

Q2: I am observing the formation of multiple nitro isomers. How can I improve the regioselectivity for the 5-nitro product?

A2: Controlling the reaction temperature is critical. Running the nitration at a lower temperature (e.g., 0-5 °C) can enhance the selectivity for the 5-isomer. Additionally, the choice of nitrating agent can influence the outcome. While a standard mixture of nitric acid and sulfuric acid is common, alternative nitrating agents under milder conditions could be explored, though this may require significant optimization.

Q3: Besides isomeric byproducts, what other impurities should I be aware of?

A3: Incomplete nitration will result in the presence of the starting material, 8-(difluoromethoxy)quinoline . Over-nitration, leading to the formation of dinitro compounds, is also a possibility under harsh conditions, although less common.

Troubleshooting Guide: Byproduct Removal (Nitration Step)
Byproduct Reason for Formation Recommended Removal Strategy
8-(Difluoromethoxy)-7-nitroquinolineCompeting electrophilic substitution at the C-7 position.Fractional Crystallization: The 5- and 7-nitro isomers often have different solubilities in common solvents. Experiment with recrystallization from solvents like ethanol, isopropanol, or ethyl acetate. The 5-nitro isomer is often less soluble and will crystallize out first.
8-(Difluoromethoxy)quinoline (Starting Material)Incomplete reaction.Column Chromatography: A silica gel column using a gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system can effectively separate the less polar starting material from the more polar nitro products.
Dinitro-8-(difluoromethoxy)quinolinesHarsh reaction conditions (high temperature, excess nitrating agent).Column Chromatography: Dinitro compounds are significantly more polar than the desired mono-nitro product and can be separated by silica gel chromatography.
Experimental Protocol: Purification by Fractional Crystallization
  • Dissolve the crude nitration product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature. The desired 5-nitro isomer should precipitate first.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Analyze the purity of the crystals and the mother liquor by HPLC or TLC.

  • If necessary, repeat the recrystallization process to improve purity.

III. Step 2: Reduction of 8-(Difluoromethoxy)-5-nitroquinoline

The reduction of the nitro group to a primary amine is the final step in the synthesis. Several reducing agents can be employed, each with its own set of potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts formed during the reduction of the nitro group?

A1: The primary byproducts are a result of incomplete reduction. These can include the corresponding nitroso and hydroxylamine intermediates. If catalytic hydrogenation (e.g., H₂/Pd-C) is used, dehalogenation is a potential side reaction, though less likely with the stable difluoromethoxy group.

Q2: My final product is discolored (e.g., brown or black). What is the cause and how can I prevent it?

A2: 8-aminoquinolines can be sensitive to air and light, leading to the formation of colored oxidation products.[4] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up. The use of degassed solvents can also be beneficial.

Q3: I am having difficulty removing the final traces of inorganic salts from my product after a metal/acid reduction (e.g., Fe/HCl). What is the best approach?

A3: After neutralizing the reaction mixture, ensure the product is fully extracted into an organic solvent. Washing the organic layer with brine can help remove residual inorganic salts. If salts persist, a plug of silica gel filtration can be effective.

Troubleshooting Guide: Byproduct Removal (Reduction Step)
Byproduct Reason for Formation Recommended Removal Strategy
8-(Difluoromethoxy)-5-nitrosoquinolineIncomplete reduction.Column Chromatography: These intermediates are typically less polar than the final amine product and can be separated on silica gel.
N-(8-(difluoromethoxy)quinolin-5-yl)hydroxylamineIncomplete reduction.Drive the reaction to completion: Increase the reaction time or the amount of reducing agent. Purification can be achieved by column chromatography.
Oxidized ImpuritiesExposure to air and light.Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter through celite to remove the carbon and the adsorbed colored impurities. Subsequent recrystallization or column chromatography may be necessary.
Experimental Protocol: Purification by Column Chromatography

Due to the basic nature of the aminoquinoline, which can lead to tailing on silica gel, a modified approach is often necessary.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To minimize tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Load the solution onto the pre-equilibrated silica gel column.

    • Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Product A Crude this compound B Aqueous Work-up (Neutralization & Extraction) A->B C Activated Carbon Treatment (for colored impurities) B->C if discolored D Column Chromatography (Silica gel with triethylamine) B->D if not discolored C->D E Pure this compound D->E

Caption: Recommended purification workflow for this compound.

IV. References

  • PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • Organic Syntheses. (1941). Quinoline. Coll. Vol. 1, p.478.

  • PrepChem. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from

  • Chemistry LibreTexts. (2021). Reactions of Quinoline. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • IOSR Journal. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

Sources

Cell viability issues in assays with 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 8-(Difluoromethoxy)quinolin-5-amine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential cell viability issues and other common challenges encountered during in vitro assays. The advice provided is based on established principles for handling quinoline-based small molecules and optimizing cell-based assays.

Introduction: Understanding this compound

This compound is a quinoline derivative. The quinoline scaffold is a key feature in many biologically active compounds, and derivatives are widely investigated for their potential as anticancer agents.[1][2][3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of critical signaling pathways.[1][3] When working with a novel derivative like this compound, it is crucial to anticipate and systematically troubleshoot potential experimental challenges to ensure robust and reproducible data.

Troubleshooting Guide: Cell Viability Assays

This section addresses specific issues that may arise during cell viability assays involving this compound.

Question 1: I am observing high cytotoxicity of this compound even at low concentrations. How can I determine if this is a true biological effect or an artifact?

This is a common challenge when screening novel compounds. It's essential to differentiate between genuine cytotoxic effects and experimental artifacts such as compound precipitation or solvent toxicity.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Check for Compound Precipitation (Visual Inspection, Microscopy) A->B C Optimize Solvent Concentration (Run DMSO toxicity curve) B->C No Precipitation F Confirm True Cytotoxicity B->F Precipitation Observed (Adjust solubility) D Reduce Incubation Time (Time-course experiment) C->D Solvent Not Toxic C->F Solvent is Toxic (Lower DMSO concentration) E Select a Different Viability Assay (e.g., orthogonal method) D->E Still Highly Toxic E->F

Caption: Troubleshooting workflow for high cytotoxicity.

Step-by-Step Protocol to Validate Cytotoxicity:

  • Visual Inspection for Compound Precipitation:

    • Prepare your highest concentration of this compound in the cell culture medium.

    • Before adding to the cells, inspect the solution for any visible precipitate.

    • Additionally, examine the wells under a microscope after adding the compound to check for crystals. Compound precipitation can lead to false-positive results in viability assays.

  • Solvent Toxicity Control:

    • Many small molecules are dissolved in DMSO, which can be toxic to cells at higher concentrations.[4][5]

    • Run a vehicle control experiment with varying concentrations of DMSO (e.g., 0.1% to 2%) to determine the maximum tolerable concentration for your specific cell line. The final DMSO concentration in your experiments should be kept below this level, ideally under 0.5% (v/v).[1]

  • Time-Course Experiment:

    • The observed cytotoxicity may be time-dependent.

    • Perform your cell viability assay at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.

  • Use of an Orthogonal Viability Assay:

    • Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).

    • If you are using an MTT or resazurin-based assay (which measure metabolic activity), consider an orthogonal method that measures membrane integrity, such as a trypan blue exclusion assay or a propidium iodide-based flow cytometry assay.[6][7] This helps to rule out compound interference with the assay chemistry.

Question 2: My dose-response curve for this compound is not sigmoidal and shows inconsistent results between replicates. What could be the cause?

Poorly defined dose-response curves and high variability are often due to issues with compound solubility, stability, or experimental setup.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility The compound may be precipitating at higher concentrations, leading to a plateau or drop in the dose-response curve.Prepare a fresh, high-concentration stock solution in 100% DMSO. Ensure complete dissolution. When preparing working solutions, dilute the stock in pre-warmed media and vortex thoroughly.
Compound Instability The compound may degrade in the culture medium over the incubation period.Minimize the time the compound is in the media before being added to the cells. Consider performing a medium change with a fresh compound at intermediate time points for longer incubation periods.
Inconsistent Cell Seeding Uneven cell numbers across wells can lead to high variability in viability readouts.[8]Ensure you have a homogenous single-cell suspension before seeding. Pay attention to your pipetting technique to avoid introducing bubbles and ensure consistent volume in each well.
Edge Effects in Plates Wells on the edge of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for your experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

  • Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[1] Ensure the compound is fully dissolved by vortexing.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. The shelf life is noted to be extensive under proper storage.[9]

Q2: What is the likely mechanism of action for a quinoline derivative like this?

Quinoline derivatives can have diverse mechanisms of action.[3] Based on the general literature for this class of compounds, potential mechanisms include:

  • Induction of Apoptosis: Many quinoline-based compounds have been shown to induce programmed cell death in cancer cells.[1]

  • Inhibition of Protein Kinases: The quinoline scaffold is present in several kinase inhibitors.

  • DNA Intercalation: Some quinoline derivatives can insert themselves into the DNA helix, leading to cell cycle arrest and apoptosis.[10]

To determine the specific mechanism of this compound, further experiments such as Annexin V/PI staining for apoptosis, cell cycle analysis, or specific kinase inhibition assays would be necessary.[11]

Q3: Can this compound interfere with fluorescence-based assays?

Some quinoline compounds are known to be autofluorescent. This can interfere with fluorescence-based assays, including some viability assays (e.g., those using resazurin or CellTiter-Blue) and flow cytometry.

Mitigation Strategy:

  • Always include a "compound only" control (wells with the compound in media but without cells) to measure any background fluorescence from the compound itself.

  • Subtract the background fluorescence from your experimental wells.

  • If interference is significant, consider using a colorimetric or luminescence-based assay instead.

Experimental Workflow for Assessing Autofluorescence:

A Prepare Assay Plate B Add Compound to Wells (with and without cells) A->B C Incubate B->C D Measure Fluorescence C->D E Analyze Data: Subtract 'Compound Only' background D->E F Determine if Signal-to-Noise is Acceptable E->F G Proceed with Assay F->G Yes H Switch to Non-Fluorescent Assay F->H No

Caption: Workflow to check for compound autofluorescence.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens.Methods in Molecular Biology, 2023.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.Code Ocean.
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.PubMed.
  • This compound.BenchChem.
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline.PMC - NIH.
  • Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine.BenchChem.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.BenchChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents.[Source not specified].
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.NIH.
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Applic
  • Cell Viability Assays.Thermo Fisher Scientific - US.

Sources

Technical Support Center: Troubleshooting Non-Specific Binding of 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-(Difluoromethoxy)quinolin-5-amine. This resource is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in various assays: non-specific binding (NSB). Understanding and mitigating NSB is critical for generating accurate and reproducible data.

This guide is structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions.

I. Understanding the Culprit: Why Does this compound Exhibit Non-Specific Binding?

Before diving into troubleshooting, it's essential to understand the physicochemical properties of this compound that may contribute to NSB. While specific experimental data on this compound's NSB is not extensively published, we can infer potential causes based on its structure. The quinoline core is hydrophobic, and depending on the assay buffer's pH, the amine group can be protonated, leading to electrostatic interactions.[1][2] The difluoromethoxy group further adds to the molecule's lipophilicity.

Non-specific binding is the interaction of a compound with surfaces or molecules other than its intended target.[1][2] This can include binding to plasticware, other proteins in the sample, or even self-aggregation of the compound.[2] Such interactions can lead to high background signals, reduced assay sensitivity, and inaccurate data.[2]

The primary drivers for NSB of small molecules like this compound are:

  • Hydrophobic Interactions: The aromatic quinoline structure can interact with hydrophobic surfaces of plastic consumables (e.g., microplates) and proteins.[2][3]

  • Electrostatic Interactions: The amine group can become protonated at physiological pH, leading to interactions with negatively charged surfaces or biomolecules.[1][2][3]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates, which can lead to false positives, particularly in high-throughput screening (HTS) campaigns.[4]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to directly address the problems you might be facing in the lab.

Question 1: I'm observing a high background signal in my assay, even in my negative controls. What could be the cause and how can I fix it?

Answer: A high background signal is a classic indicator of non-specific binding. Your compound is likely interacting with components of your assay system other than the intended target. Here’s a systematic approach to troubleshoot this issue:

Step 1: Evaluate Your Assay Buffer

The composition of your assay buffer is a critical first line of defense against NSB.

  • Incorporate a Non-Ionic Detergent: Low concentrations of non-ionic detergents like Tween-20 (0.01% - 0.1% v/v) or Triton X-100 can disrupt hydrophobic interactions.[1][5][6][7] These detergents work by forming micelles that can solubilize hydrophobic molecules and reduce their interaction with surfaces.[7]

  • Increase Ionic Strength: Adding salt, such as NaCl (typically 50-150 mM), can mitigate electrostatic interactions by creating a shielding effect.[1][6][8]

  • Optimize pH: The pH of your buffer can influence the charge of both your compound and your target protein.[8] Experiment with a pH range around the isoelectric point of your target protein to minimize charge-based interactions.[8]

Step 2: Add a Blocking Agent

Blocking agents are inert proteins that coat the surfaces of your assay plate and other consumables, preventing your compound from binding to them.[9][10]

  • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent, typically at a concentration of 0.1% to 1% (w/v).[6][8][10] It can be added to your assay buffer to reduce binding to plasticware.[6][8]

  • Casein or Non-Fat Dry Milk: These are cost-effective alternatives to BSA, but be cautious as they may contain endogenous enzymes or biotin that could interfere with certain assay formats.[1][11]

Step 3: Consider Your Consumables

Standard polystyrene plates are hydrophobic and can be a significant source of NSB.[2]

  • Use Low-Binding Plates: These plates have a hydrophilic surface coating that repels hydrophobic molecules.[2]

  • Pre-treat Plasticware: Before use, you can pre-treat your pipette tips and plates with a blocking solution to minimize compound adsorption.[1]

Question 2: My dose-response curve is inconsistent, or I'm seeing a "bell-shaped" curve. Could this be related to non-specific binding?

Answer: Yes, inconsistent dose-response curves and unusual curve shapes can be symptomatic of compound aggregation. At a certain concentration, known as the critical aggregation concentration (CAC), small molecules can self-assemble into colloidal particles.[12] These aggregates can non-specifically inhibit enzymes or interfere with assay detection methods, leading to artifacts in your data.[4][13]

Workflow for Investigating Compound Aggregation

Aggregation_Workflow A Observe Inconsistent Dose-Response B Hypothesize: Compound Aggregation A->B C Perform Detergent Counter-Screen B->C D Include 0.01% Tween-20 in Assay Buffer C->D E Re-run Dose-Response Experiment D->E F Analyze Results E->F G Bell-shape persists F->G If H Bell-shape resolves F->H If I Consider Biophysical Methods (DLS, SPR) G->I J Proceed with Optimized Assay Conditions H->J

Caption: Troubleshooting workflow for aggregation-related artifacts.

Experimental Protocol: Detergent Counter-Screen

A simple and effective way to test for aggregation-based inhibition is to re-run your assay in the presence of a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%).[12] If the inhibitory activity of your compound is significantly reduced or eliminated, it strongly suggests that aggregation was the cause.

For more definitive evidence, consider biophysical methods:

  • Dynamic Light Scattering (DLS): DLS can directly detect the formation of aggregates in solution by measuring their size.[14][15]

  • Surface Plasmon Resonance (SPR): SPR can be used to observe the non-specific binding of aggregates to a sensor surface.[4]

Question 3: How can I design control experiments to properly measure and subtract non-specific binding?

Answer: Well-designed control experiments are essential for accurately quantifying specific binding.[9]

Key Control Experiments:
  • "No Target" Control: Run your assay with this compound but in the absence of your target protein or receptor.[2] Any signal detected in this control represents binding to the assay components (e.g., plate, other reagents).

  • "Unlabeled Competitor" Control: To determine NSB in receptor binding assays, measure the binding of your labeled ligand in the presence of a high concentration of an unlabeled, structurally distinct competitor.[1][16] This competitor will saturate the specific binding sites, ensuring that any remaining signal from the labeled ligand is non-specific.[1][16]

Calculating Specific Binding:

Specific Binding = Total Binding (without competitor) - Non-Specific Binding (with excess competitor)

Experimental Workflow for Quantifying NSB

NSB_Quantification cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Calculation A Prepare Assay Wells with Target B Add Labeled Ligand (e.g., this compound) A->B C Total Binding Wells: No Competitor B->C D NSB Wells: Add High Concentration of Unlabeled Competitor B->D E Incubate to Equilibrium C->E D->E F Measure Signal E->F G Signal from C = Total Binding F->G H Signal from D = Non-Specific Binding F->H I Specific Binding = Total Binding - NSB G->I H->I

Caption: Quantifying non-specific binding in a typical assay.

III. Frequently Asked Questions (FAQs)

  • Q: At what concentration should I start seeing aggregation?

    • A: The Critical Aggregation Concentration (CAC) is compound-specific and also depends on the assay conditions (buffer, pH, etc.).[12] It's best to determine this experimentally.

  • Q: Can I use organic solvents to reduce non-specific binding?

    • A: While solvents like DMSO are used to dissolve compounds, high concentrations can denature proteins and disrupt assays. It's generally better to optimize aqueous buffer conditions first.

  • Q: Are there any computational tools to predict non-specific binding?

    • A: Yes, there are in silico models that can predict a compound's propensity for aggregation or non-specific binding based on its physicochemical properties, such as LogP.[3] However, these should be used as a guide and confirmed with experimental data.

  • Q: My compound seems to be binding to the filter in my filtration-based assay. What can I do?

    • A: Pre-soaking the filters in a blocking buffer can help.[1] You can also try different filter materials or increase the volume and/or temperature of your wash buffer.[1]

IV. Data Summary Table

Issue Potential Cause Recommended Solution Expected Outcome
High Background SignalHydrophobic InteractionsAdd 0.01-0.1% Tween-20 or Triton X-100 to buffer.[1]Reduced background signal.
Electrostatic InteractionsIncrease buffer ionic strength (e.g., 150 mM NaCl).[1]Lower non-specific binding at all ligand concentrations.[1]
Binding to PlasticwareUse low-binding plates; add 0.1-1% BSA to buffer.[1][2]Reduced ligand adsorption to surfaces.[1]
Inconsistent/Bell-Shaped Dose-Response CurveCompound AggregationPerform a detergent counter-screen with 0.01% Tween-20.[12]Restoration of a classical sigmoidal dose-response curve.
High Signal in "No Target" ControlBinding to Assay ComponentsOptimize blocking agents and buffer composition.Signal in "no target" control approaches baseline.

V. References

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1). [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]

  • Abu-Shakra, S., & Shai, Y. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734. [Link]

  • Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]

  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]

  • Slideshare. (n.d.). Some Biophysical Methods for Demonstrating Comparability of Conformation and Aggregation. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • James, L. I., et al. (2015). High throughput strategy to identify inhibitors of histone-binding domains. Methods in Enzymology, 556, 429-456. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, Y., et al. (2023). Non-specific yet selective interactions contribute to small molecule condensate binding. bioRxiv. [Link]

  • Habig, M., et al. (2009). Efficient Elimination of Nonstoichiometric Enzyme Inhibitors from HTS Hit Lists. Journal of Biomolecular Screening, 14(6), 679-689. [Link]

  • Stelzer, R., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 27(12), 1541-1554. [Link]

  • PubChemLite. (n.d.). This compound (C10H8F2N2O). Retrieved from [Link]

  • USD Science Channel. (2018, November 30). Non Specific Binding [Video]. YouTube. [Link]

  • Thoreauchem. (n.d.). This compound-1082893-09-1. Retrieved from [Link]

  • Amarasinghe, K., et al. (2021). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of the American Chemical Society, 143(30), 11456-11468. [Link]

  • Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7393-7449. [Link]

  • ResearchGate. (2018, November 22). How can i reduce non-specific binding in lateral flow assay? Retrieved from [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots! Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Jadhav, A., et al. (2011). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Chemical Biology, 6(9), 929-939. [Link]

Sources

Technical Support Center: Optimizing Storage Conditions for 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-(Difluoromethoxy)quinolin-5-amine is a vital building block in contemporary drug discovery and medicinal chemistry. Its unique quinoline scaffold, combined with the electron-withdrawing nature of the difluoromethoxy group, makes it a valuable intermediate for synthesizing novel therapeutic agents.[1][2] However, the inherent reactivity of the aromatic amine functionality and the potential for hydrolysis of the difluoromethoxy group necessitate stringent storage protocols to maintain its chemical integrity and ensure the reproducibility of experimental results. This guide provides a comprehensive framework for the optimal storage and handling of this compound, grounded in established chemical principles.

Troubleshooting Guide: Common Storage-Related Issues

This section addresses specific problems researchers may encounter, offering causative explanations and actionable solutions.

Issue 1: Visible Change in Appearance (e.g., Color Darkening)

  • Question: My sample of this compound, initially a light-colored powder, has developed a brownish tint over time. What is the cause, and is it still suitable for use?

  • Answer: A visible color change is a primary indicator of chemical degradation. For aromatic amines like this compound, this is most commonly due to oxidation.[3] The amine group is susceptible to air oxidation, a process that can be accelerated by exposure to light and elevated temperatures.

    • Causality: The nitrogen atom's lone pair of electrons in the amine group can be oxidized by atmospheric oxygen, forming colored impurities. This degradation cascade can be photocatalyzed, meaning that ambient laboratory light can significantly increase the rate of decomposition.

    • Recommended Actions:

      • Purity Re-evaluation: Before any further use, it is imperative to determine the current purity of the material. A stability-indicating HPLC method is the preferred approach to quantify the parent compound relative to any degradation products.[4]

      • Purification: If a substantial amount of the desired compound remains, purification through techniques like column chromatography may be feasible.

      • Preventative Storage: To avoid future degradation, the compound must be stored under an inert atmosphere, protected from light, and kept at the recommended low temperature.[5][6]

Issue 2: Diminished Reactivity or Inconsistent Experimental Outcomes

  • Question: I'm observing lower yields and unexpected byproducts in my reactions compared to when I first used this batch of this compound. Is this related to how it was stored?

  • Answer: Yes, inconsistent results are a strong sign of reagent degradation.[4] Beyond oxidation, hydrolysis of the difluoromethoxy group is a significant concern.

    • Hydrolytic Stability: While the difluoromethoxy group is generally more metabolically stable than a methoxy group, it can still undergo hydrolysis, particularly in the presence of moisture.[7][8] This process can cleave the group, leading to the formation of the corresponding 8-hydroxyquinoline derivative, which can interfere with subsequent reactions.

    • Troubleshooting Workflow:

      workflow A Inconsistent Reaction Performance B Re-analyze Purity (e.g., HPLC, LC-MS) A->B F Review Storage & Handling Protocols A->F C Purity within Specification? B->C D Purify Reagent or Procure New Lot C->D No E Proceed with Experiment C->E Yes D->F G Implement Corrected Storage (Inert Gas, -20°C, Desiccated) F->G

      Caption: Troubleshooting workflow for reagent-related reaction inconsistencies.

    • Self-Validating Protocol: A robust experimental design includes re-analyzing the purity of critical reagents like this one before use, especially if they have been stored for an extended period. This practice serves as a self-validating system to ensure the quality of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

  • A1: The recommended long-term storage temperature is -20°C .[9] Storing the compound at this temperature is crucial for minimizing the rate of all potential degradation pathways. For short-term use (i.e., over a few days), refrigeration at 2-8°C is acceptable, but freezer storage is mandatory for maintaining long-term stability.[5]

Q2: Is storage under an inert atmosphere necessary?

  • A2: Yes, this is a critical requirement. Due to the susceptibility of the aromatic amine to oxidation, the vial must be flushed with a dry, inert gas such as argon or nitrogen before sealing.[3] This is particularly important after the vial has been opened for the first time.

    • Step-by-Step Inerting Protocol:

      • Before opening, allow the vial to equilibrate to room temperature to prevent atmospheric moisture condensation.

      • Dispense the required material quickly, preferably in a low-humidity environment like a glove box.

      • Before re-sealing, flush the vial's headspace with a gentle stream of dry argon or nitrogen.

      • Seal the cap tightly, using Parafilm® for an additional barrier against air and moisture.

      • Promptly return the vial to the -20°C freezer.

Q3: What type of container should be used?

  • A3: The ideal container is an amber glass vial with a PTFE-lined cap .[10]

    • Amber Glass: This protects the light-sensitive compound from photodegradation.[5]

    • PTFE-lined Cap: Polytetrafluoroethylene (PTFE) provides a highly inert sealing surface, preventing contamination and ensuring a tight seal against moisture and oxygen.

Q4: How critical is humidity control?

  • A4: Very critical. Amines can be hygroscopic, and moisture can facilitate the hydrolysis of the difluoromethoxy group.[10] Therefore, storing the compound in a dry environment is essential. For added protection, the sealed vial can be placed inside a desiccator within the freezer.

Q5: What is the expected shelf-life?

  • A5: When stored under the optimal conditions outlined above (-20°C, under a dry inert atmosphere, protected from light), the compound should remain stable for at least two to three years.[11] However, as a matter of best practice, purity should be re-verified if the material has been stored for over a year or if any visual changes are noted.[12]

Summary of Optimal Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term)Slows the rate of all potential degradation reactions.[9]
Atmosphere Dry Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive amine group.[3]
Container Amber Glass Vial, PTFE-lined CapProtects from light and provides an inert, tight seal.[5]
Humidity Low (Store in a dry location)Prevents moisture-induced hydrolysis of the difluoromethoxy group.[10]

Logical Framework for Storage Condition Selection

G cluster_compound This compound Structure cluster_properties Chemical Sensitivities cluster_conditions Resulting Storage Requirements A Aromatic Amine Moiety D Susceptible to Oxidation A->D B Difluoromethoxy Group E Susceptible to Hydrolysis B->E C Quinoline Core F Light Sensitive C->F G Inert Atmosphere (Ar, N₂) D->G H Low Temperature (-20°C) D->H E->H I Dry Environment / Desiccation E->I J Light Protection (Amber Vial) F->J

Caption: Derivation of storage requirements from the compound's structural features.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • University of Georgia Research. (2022, January). Guidelines for Chemical Storage and Management. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]

  • RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (2024, May 15). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H8F2N2O). Retrieved from [Link]

  • Chemical Society Reviews. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound-1082893-09-1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Retrieved from [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Institutes of Health. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Retrieved from [Link]

  • PubMed. (n.d.). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Retrieved from [Link]

Sources

Validation & Comparative

The Strategic Advantage of Difluoromethoxy Substitution: A Comparative Guide to 8-(Difluoromethoxy)quinolin-5-amine and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for a wide array of chemical modifications, each fine-tuning the molecule's pharmacological profile. This guide provides an in-depth comparison of 8-(difluoromethoxy)quinolin-5-amine with other quinoline derivatives, focusing on the unique contributions of the difluoromethoxy (-OCF₂H) group and supported by experimental data from analogous compounds.

The strategic incorporation of fluorine is a cornerstone of modern drug design, and the difluoromethoxy group, in particular, offers a nuanced approach to optimizing a candidate's properties.[3] It serves as a lipophilic hydrogen bond donor, a bioisostere for more metabolically labile groups like hydroxyls or methoxy moieties, and can significantly enhance metabolic stability.[3] This guide will delve into the causality behind choosing such a substituent, present comparative data, and provide detailed experimental frameworks.

I. The Physicochemical Impact of the Difluoromethoxy Group

The introduction of a difluoromethoxy group at the 8-position of the quinoline scaffold imparts a unique set of physicochemical properties that distinguish it from other common substituents like hydroxyl (-OH), methoxy (-OCH₃), or simple fluoro (-F) groups. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A. Lipophilicity and pKa Modulation

Lipophilicity, often measured as logP, is a crucial factor for membrane permeability and bioavailability. The -OCF₂H group offers a moderate increase in lipophilicity, positioning it between the less lipophilic methoxy group and the more lipophilic trifluoromethoxy (-OCF₃) group. This allows for fine-tuning of a molecule's solubility and permeability.

Furthermore, the strong electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the basicity (pKa) of the quinoline nitrogen and the amino group at the 5-position. This modulation of pKa is critical for optimizing the ionization state of the drug at physiological pH, which in turn affects target engagement and off-target effects.

Table 1: Comparative Physicochemical Properties of 8-Substituted Quinolines (Illustrative Data)

Substituent at C8Hansch π Constant (Lipophilicity Contribution)pKa (Quinoline Nitrogen, Predicted)Key Characteristics
-H0.00~4.9Baseline
-OH-0.67~5.1 (Phenolic proton ~9.5)Hydrogen bond donor/acceptor, metabolically labile
-OCH₃-0.02~4.8Hydrogen bond acceptor, potential for O-demethylation
-F+0.14~3.5Electron-withdrawing, increases lipophilicity slightly
-OCF₂H +0.45 (Estimated) ~3.2 (Estimated) Lipophilic H-bond donor, metabolically stable
-OCF₃+1.04~3.0Highly lipophilic, strong electron-withdrawal

Note: Data for this compound is estimated based on known effects of the -OCF₂H group. The Hansch parameter indicates the contribution of a substituent to lipophilicity relative to hydrogen.

II. Synthesis Strategies: Accessing the this compound Scaffold

A. General Workflow for Synthesis

The synthesis would likely begin with a suitable precursor, such as 8-hydroxyquinolin-5-amine or a protected derivative. The key transformation is the difluoromethylation of the hydroxyl group.

G A 8-Hydroxyquinolin-5-amine B Protected 8-Hydroxyquinolin-5-amine A->B C 8-Hydroxyquinoline Precursor D 8-(Difluoromethoxy)quinoline Intermediate C->D e.g., ClCF₂H, Base (NaH, K₂CO₃) or TMSCF₂Br, Radical Initiator E Substituted 8-(Difluoromethoxy)quinoline F This compound E->F e.g., Reduction of Nitro Group (if used) or Deprotection (TFA, HCl)

Caption: A plausible synthetic workflow for this compound.

B. Detailed Experimental Protocol: O-Difluoromethylation of a Phenol (General)

This protocol describes a general method for the O-difluoromethylation of a phenolic precursor, a key step in the synthesis of the target molecule.

Materials:

  • 8-Hydroxyquinoline precursor (1.0 eq)

  • Sodium 2-chloro-2,2-difluoroacetate (3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 8-hydroxyquinoline precursor in DMF, add potassium carbonate and sodium 2-chloro-2,2-difluoroacetate.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(difluoromethoxy)quinoline intermediate.

III. Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Direct, head-to-head experimental data comparing the biological activity of this compound with its analogs is not extensively published. However, we can infer its potential performance based on established structure-activity relationships (SAR) for the quinoline scaffold in various therapeutic areas, such as oncology and infectious diseases.

A. Anticancer Activity

Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including kinase inhibition and apoptosis induction.[4][5] The substitution pattern on the quinoline ring is a critical determinant of this activity. For instance, studies on 8-hydroxyquinoline-5-sulfonamides have shown that the presence of the 8-hydroxyl group is essential for antiproliferative activity against various cancer cell lines.[4]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Quinoline Derivatives

CompoundC-32 (Melanoma)MDA-MB-231 (Breast)A549 (Lung)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide 10.3 ± 0.511.1 ± 0.810.8 ± 0.8[4]
8-methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide >100>100>100[4]
Cisplatin (Reference) 11.2 ± 0.912.3 ± 0.911.8 ± 0.7[4]
Doxorubicin (Reference) 0.9 ± 0.050.8 ± 0.040.7 ± 0.03[4]

The data in Table 2 clearly demonstrates the importance of the 8-hydroxy group for anticancer activity in this particular series.[4] Replacing it with a methoxy group leads to a complete loss of activity.[4] It is plausible that this compound, which can act as a hydrogen bond donor like the hydroxyl group but with enhanced metabolic stability, could retain or even improve upon this activity. The difluoromethoxy group would prevent the metabolic glucuronidation that is common with phenolic hydroxyls, potentially leading to a longer half-life and improved in vivo efficacy.

B. Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[5]

A Seed cancer cells in 96-well plate B Incubate overnight (24h) A->B C Treat cells with serially diluted This compound and controls B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formation of formazan crystals) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and determine IC₅₀ H->I

Caption: Standard workflow for an MTT cell viability assay.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and relevant comparator molecules. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[5]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[5]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at approximately 570 nm.[5]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the resulting dose-response curve.[5]

IV. Conclusion and Future Directions

While direct comparative data for this compound is still emerging, the foundational principles of medicinal chemistry provide a strong rationale for its potential advantages over other quinoline derivatives. The difluoromethoxy group is a strategic choice for enhancing metabolic stability and fine-tuning lipophilicity while retaining the potential for crucial hydrogen bonding interactions, which are often lost with simple methoxy substitution.

The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies. Future investigations should focus on generating head-to-head data on the antiproliferative, pharmacokinetic, and metabolic profiles of this compound against its hydroxyl, methoxy, and fluoro-substituted counterparts. Such data will be invaluable for validating the theoretical advantages of the difluoromethoxy group and guiding the rational design of next-generation quinoline-based therapeutics.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Center for Biotechnology Information. Available from: [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. Available from: [Link]

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available from: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information. Available from: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Google Scholar.
  • Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Available from: [Link]

  • 8-amino-5,6,7,8-tetrahydroquinoline derivatives. Google Patents.
  • Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. Google Patents.
  • United States Patent. Googleapis.com. Available from: [Link]

  • This compound. Arctom Scientific. Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Center for Biotechnology Information. Available from: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Available from: [Link]

  • 5-Amino and 5-hydroxy-6,8-difluoroquinolones as antibacterial agents. European Patent Office. Available from: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available from: [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comparative Analysis of Difluoromethoxy Quinoline Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] The strategic incorporation of fluorine-containing substituents has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these compounds. Among these, the difluoromethoxy group (-OCHF2) presents a unique combination of properties that are increasingly being leveraged in drug design. This guide provides a comparative analysis of difluoromethoxy quinoline compounds, offering insights into their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Difluoromethoxy Group in Quinoline Scaffolds

The introduction of a difluoromethoxy group to the quinoline core can profoundly influence a molecule's drug-like properties. Unlike the more common trifluoromethyl (-CF3) group, the difluoromethoxy group is considered a lipophilic hydrogen bond donor. This unique characteristic allows it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, potentially enhancing interactions with biological targets.[2] Furthermore, the OCHF2 group can improve metabolic stability by blocking sites susceptible to oxidative degradation, leading to a longer in-vivo half-life.[3] Its moderate lipophilicity can also enhance membrane permeability, a crucial factor for cellular uptake and target engagement.[3]

Comparative Analysis of Biological Activities

While direct comparative studies focusing exclusively on a series of difluoromethoxy quinoline compounds are still emerging, we can extrapolate their potential by examining the broader class of fluoro-substituted quinolines and the known effects of the difluoromethoxy group.

Anticancer Activity

Fluoro-substituted quinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition, cell cycle arrest, and induction of apoptosis.[4][5]

For instance, a series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have been evaluated as potent c-Met kinase inhibitors.[6] In one study, a compound from this series demonstrated a c-Met kinase IC50 of 1.1 nM and significant cytotoxicity against various cancer cell lines.[6] While this example features a fluorophenoxy group, it highlights the potential of fluorinated quinolines in targeting key oncogenic pathways.

The introduction of a difluoromethoxy group is anticipated to further enhance the anticancer profile of quinoline derivatives. Its ability to act as a hydrogen bond donor could lead to stronger and more specific interactions within the ATP-binding pocket of kinases.

Table 1: Comparative Cytotoxicity of Fluoro-Substituted Quinoline Derivatives against Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 6,8-Difluoro-2-methylquinolin-4-amineVariesNot specified[1]
Compound B 4-(2-fluorophenoxy)-6,7-dimethoxyquinolineHT-29 (Colon)0.08[6]
Compound C 4-(2-fluorophenoxy)-6,7-dimethoxyquinolineMKN-45 (Gastric)0.22[6]
Compound D 4-(2-fluorophenoxy)-6,7-dimethoxyquinolineA549 (Lung)0.07[6]

Note: Data for a specific difluoromethoxy quinoline series is not yet available in the public domain and is presented here as a template for future studies.

Antimicrobial Activity

The quinolone class of antibiotics, which features a 4-oxo-1,4-dihydroquinoline core, is a testament to the antimicrobial potential of this scaffold.[7] Fluorine substitution, particularly at the 6-position, is a hallmark of the highly successful fluoroquinolone antibiotics, significantly broadening their spectrum of activity.[7]

While specific data on difluoromethoxy-substituted quinolones is limited, the unique electronic properties of the OCHF2 group could lead to novel interactions with bacterial targets such as DNA gyrase and topoisomerase IV. The lipophilic nature of the difluoromethoxy group may also enhance penetration through the bacterial cell wall.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Fluoro-Substituted Quinoline Derivatives

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Fluoroquinolone Hybrid 1 2-fluoro 9-oxime ketolide and carbamoyl quinoloneS. pneumoniae ATCC 49619≤ 0.008[8]
Fluoroquinolone Hybrid 2 2-fluoro 9-oxime ketolide and carbamoyl quinoloneS. pneumoniae PU09,mef0.25[8]
2-sulfoether-4-quinolone VariesS. aureus0.8 µM[8]

Note: This table illustrates the potent activity of various fluoro-substituted quinolines. Future studies are warranted to evaluate the specific contribution of the difluoromethoxy group to antimicrobial efficacy.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,00-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Diagram 1: Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serially diluted compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization_buffer Add solubilization buffer incubate_4h->add_solubilization_buffer incubate_overnight Incubate overnight add_solubilization_buffer->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: A stepwise workflow for determining compound cytotoxicity using the MTT assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.[8]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Diagram 2: Broth Microdilution for MIC Determination

MIC_Determination start Start prepare_dilutions Prepare serial dilutions of compound in broth start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate wells with bacteria prepare_inoculum->inoculate_wells incubate_plate Incubate plate at 35-37°C for 16-20h inoculate_wells->incubate_plate read_results Read results to determine MIC incubate_plate->read_results end_node End read_results->end_node

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis of Difluoromethoxy Quinoline Compounds

The synthesis of difluoromethoxy quinoline derivatives typically involves the introduction of the OCHF2 group onto a pre-formed quinoline ring or the construction of the quinoline ring from a difluoromethoxy-substituted aniline or other precursor. Direct C-H difluoromethylation and subsequent oxidation is one potential route, although methods for direct difluoromethoxylation are also being developed.

Diagram 3: General Synthetic Strategy

Synthesis_Strategy precursor Quinoline Precursor difluoromethoxylation Difluoromethoxylation precursor->difluoromethoxylation final_compound Difluoromethoxy Quinoline difluoromethoxylation->final_compound

Caption: A conceptual overview of a synthetic route to difluoromethoxy quinolines.

Future Perspectives

The exploration of difluoromethoxy quinoline compounds is a promising frontier in drug discovery. The unique physicochemical properties of the difluoromethoxy group offer the potential for enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. Future research should focus on the systematic synthesis and evaluation of libraries of difluoromethoxy quinoline derivatives against a range of biological targets. Comparative studies with other fluoro-substituted and non-fluorinated analogues will be crucial to fully elucidate the structure-activity relationships and the specific advantages conferred by the difluoromethoxy substituent. Such efforts are poised to unlock the full therapeutic potential of this exciting class of compounds.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darujhadi-hussain journal of pharmaceutical sciences. 2022 Oct 5. Available from: [Link].

  • ResearchGate. MIC (mg/mL) of quinoline scaffolds against bacterial strains. Available from: [Link].

  • Request PDF. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Available from: [Link].

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & medicinal chemistry. 2017 Feb 1;25(3):1343-1350. Available from: [Link].

  • Structure--activity relationship of quinolones. Clinical and investigative medicine Médecine clinique et experimentale. 1989 Feb;12(1):7-9. Available from: [Link].

  • ResearchGate. Chemical structures of some potent antimicrobial quinoline derivatives. Available from: [Link].

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European journal of medicinal chemistry. 2024 Jan 15;264:116017. Available from: [Link].

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases. 2019 Jan 11;5(1):128-135. Available from: [Link].

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Bioorganic & medicinal chemistry. 2017 Jun 16;25(12):3141-3149. Available from: [Link].

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic chemistry. 2018 Dec;81:53-89. Available from: [Link].

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-(Difluoromethoxy)quinolin-5-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline core is a privileged heterocyclic motif found in a multitude of biologically active compounds, including a number of approved drugs.[1] Its rigid structure and versatile substitution patterns allow for the precise orientation of functional groups to interact with various biological targets. Notably, quinoline derivatives have emerged as a significant class of kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[2] Kinases are a class of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 8-(difluoromethoxy)quinolin-5-amine scaffold represents a modern iteration of this classic pharmacophore, incorporating a difluoromethoxy group at the 8-position, which can enhance metabolic stability and modulate electronic properties, and a primary amine at the 5-position, a key site for derivatization.

The Core Scaffold: this compound

The foundational structure of this compound presents several key features that are critical for its biological activity and serve as points for analog development:

  • Quinoline Core: Provides a rigid platform for the spatial arrangement of substituents. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a common interaction in kinase inhibitor binding.

  • 5-Amino Group: A versatile functional group that can be readily modified to introduce a wide range of substituents. This position is crucial for exploring interactions with the solvent-exposed regions of kinase active sites and for fine-tuning the physicochemical properties of the analogs.

  • 8-(Difluoromethoxy) Group: This group is expected to influence the compound's lipophilicity, metabolic stability, and electronic properties. The difluoromethyl moiety can act as a bioisostere for a hydroxyl or methoxy group, potentially forming hydrogen bonds or other non-covalent interactions with the target protein.

The logical relationship for the development and evaluation of these analogs is depicted in the following workflow:

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Core Modification Modification at 5-amino position Start->Modification Analogs Library of Analogs Modification->Analogs Screening Kinase Inhibition Screening Analogs->Screening Cell_based Cell-based Assays (e.g., Antiproliferative) Screening->Cell_based SAR_Analysis SAR Analysis Cell_based->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Identify Lead Compounds caption Workflow for SAR studies of this compound analogs.

Figure 1: General workflow for the synthesis and evaluation of this compound analogs.

Comparative Analysis of Analog Activity: Insights from Related Scaffolds

Due to a lack of publicly available, comprehensive SAR studies on a series of this compound analogs, we will extrapolate key trends from closely related quinoline structures, particularly those investigated as kinase inhibitors and anticancer agents. The primary focus of derivatization is the 5-amino group, which can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides to probe the binding pocket of target kinases.

Modifications at the 5-Amino Position

The 5-amino group is a critical handle for introducing diversity and modulating the pharmacological properties of the quinoline scaffold. Based on studies of related 5-aminoquinoline derivatives, the following SAR trends can be anticipated:

  • Acyl Derivatives: Acylation of the 5-amino group with various carboxylic acids can introduce a range of substituents that can interact with the amino acid residues in the kinase active site. The nature of the acyl group (e.g., aliphatic, aromatic, heterocyclic) will significantly impact activity. For instance, in a series of 5-amino-8-hydroxyquinoline derivatives, the introduction of aromatic acyl groups was found to be important for their anticancer activity.

  • Urea and Thiourea Derivatives: The formation of ureas and thioureas at the 5-amino position introduces hydrogen bond donors and acceptors that can form key interactions with the hinge region of many kinases. The substituent on the urea or thiourea nitrogen can be varied to explore different regions of the ATP binding pocket.

  • Sulfonamide Derivatives: The synthesis of sulfonamides from the 5-amino group can introduce a tetrahedral geometry and a strong hydrogen bond acceptor (the sulfonyl group). In a study on quinoline-5-sulfonamides, the nature of the amine attached to the sulfonyl group was shown to be critical for anticancer and antibacterial activity.[3]

The following table summarizes the expected impact of various substitutions at the 5-amino position on the biological activity of the this compound scaffold, based on data from analogous quinoline series.

Analog Series Modification at 5-NH2 Anticipated Target Class Key SAR Observations from Related Series Representative IC50 Range (from related series) Reference
1 Small Aliphatic AmidesKinases, AnticancerChain length and branching can influence potency.1-10 µM (Anticancer)[4]
2 Aromatic/Heterocyclic AmidesKinases (e.g., PI3K/mTOR), AnticancerElectronic properties and substitution pattern on the aromatic ring are critical. Electron-withdrawing groups can enhance activity.10-100 nM (Kinase Inhibition)[5]
3 Substituted Ureas/ThioureasKinases (e.g., Raf, VEGFR)Potential for strong hydrogen bonding with the kinase hinge region.100-500 nM (Kinase Inhibition)
4 SulfonamidesKinases, Anticancer, AntibacterialThe nature of the amine component of the sulfonamide is a key determinant of activity.1-20 µM (Anticancer/Antibacterial)[3]

Note: The IC50 ranges are illustrative and derived from studies on related quinoline scaffolds. The actual potency of this compound analogs would require experimental verification.

The Role of the 8-(Difluoromethoxy) Group

The 8-(difluoromethoxy) group is a key feature of the core scaffold. In related 8-substituted quinolines, the nature of the substituent at this position has a profound impact on biological activity. For example, in a study of bromo derivatives of 8-substituted quinolines, the 8-hydroxy derivatives showed strong antiproliferative activity.[6] The 8-(difluoromethoxy) group, as a potential bioisostere of the hydroxyl group, may also contribute to potent activity, potentially through hydrogen bonding interactions. Furthermore, the fluorine atoms can enhance metabolic stability by blocking potential sites of metabolism.

Experimental Protocols

The evaluation of novel this compound analogs as potential kinase inhibitors and anticancer agents requires a series of well-defined experimental protocols. The following provides a general workflow and detailed methodologies for key assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification Kinase_Assay In vitro Kinase Inhibition Assay (IC50 determination) Purification->Kinase_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT, IC50 determination) Kinase_Assay->Antiproliferative_Assay Mechanism_Assay Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Antiproliferative_Assay->Mechanism_Assay caption Experimental workflow for evaluating quinoline analogs.

Figure 2: A typical experimental workflow for the synthesis and biological evaluation of novel quinoline-based kinase inhibitors.

General Synthesis of 5-Amide Analogs

The synthesis of 5-amido-8-(difluoromethoxy)quinoline analogs can be achieved through a straightforward acylation reaction.

Protocol 1: Synthesis of N-(8-(difluoromethoxy)quinolin-5-yl)benzamide (A Representative Analog)

  • Starting Material: this compound.

  • Reaction: To a solution of this compound (1.0 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 mL), add a base such as triethylamine (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A common method to determine the potency of a kinase inhibitor is to measure its half-maximal inhibitory concentration (IC50). A variety of assay formats are available, including fluorescence-based, luminescence-based, and radiometric assays.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest (e.g., PI3K, mTOR), its substrate (e.g., a specific peptide or lipid), and ATP in a suitable kinase buffer.

    • Add varying concentrations of the test compound (e.g., 10-point serial dilution) to the reaction mixture in a 96- or 384-well plate.

    • Initiate the kinase reaction by adding the enzyme or ATP and incubate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase, which generates a luminescent signal from the newly synthesized ATP.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol 3: MTT Assay for Anticancer Activity

  • Cell Culture:

    • Plate cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly as kinase inhibitors for the treatment of cancer. While direct SAR studies on a comprehensive series of analogs are not yet widely published, analysis of related quinoline derivatives provides a strong foundation for the rational design of new compounds.

Key takeaways for future research include:

  • Systematic Modification of the 5-Amino Group: A focused library of amides, ureas, and sulfonamides should be synthesized to thoroughly probe the SAR at this position.

  • Exploration of Different Kinase Targets: Given the broad activity of quinolines, screening against a panel of kinases is warranted to identify potent and selective inhibitors. The PI3K/mTOR pathway is a particularly promising area of investigation for this scaffold.[5][7]

  • In Vivo Evaluation: Promising lead compounds with potent in vitro activity should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

By leveraging the insights from existing research on related quinoline scaffolds and employing the robust experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound analogs and contribute to the development of next-generation targeted therapies.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • US Patent 9,029,392 B2 - Quinoline derivatives as kinase inhibitors.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: )

  • US Patent 6,630,489 B1 - Quinoline derivatives as tyrosine kinase inhibitors.
  • PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. (URL: )

  • European Patent EP 2 680 886 B1 - Substituted quinoline compounds.
  • Synthesis and Antitumor Activity of Some New N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. (URL: )

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (URL: )

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (URL: pubs.rsc.org)
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (URL: )

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (URL: )

  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - European Patent Office - EP 3440070 B1.
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (URL: )

  • Antimalarial activity of novel 5-aryl-8-aminoquinoline deriv
  • US Patent 10,647,678 B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms. (URL: )

  • Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (URL: )

  • The IC50 (μM) of the target quinoline molecules 8c and 12d against EGFR kinase activity compared to lapatinib. (URL: )

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (URL: pubmed.ncbi.nlm.nih.gov)
  • 8-Aminoquinoline - Wikipedia. (URL: en.wikipedia.org)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: )

  • 5-(Difluoromethoxy)quinolin-8-amine | 1594056-86-6 | Benchchem. (URL: )

Sources

Efficacy Analysis: 8-(Difluoromethoxy)quinolin-5-amine in the Landscape of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic field of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The quinoline scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting various protein kinases implicated in cancer progression. This guide provides an in-depth comparative analysis of the putative efficacy of 8-(Difluoromethoxy)quinolin-5-amine, a novel quinoline derivative, against established inhibitors of the c-Met receptor tyrosine kinase. While direct experimental data for this compound is not yet publicly available, its structural features, particularly the quinoline core, suggest its potential as a kinase inhibitor. Drawing upon structure-activity relationship (SAR) data from analogous compounds, we hypothesize that this compound is a potential inhibitor of the c-Met kinase, a key driver in various malignancies.

The Rationale: Why c-Met?

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a well-documented driver of tumor growth, metastasis, and acquired resistance to other targeted therapies, making it a compelling target for anticancer drug development.[1] The quinoline scaffold is a common feature in a number of potent c-Met inhibitors, suggesting that novel quinoline derivatives, such as this compound, warrant investigation for their potential activity against this clinically relevant target.[1][2][3]

Comparative Efficacy: A Landscape of Known c-Met Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare it with well-characterized c-Met inhibitors. The following table summarizes the biochemical potency (IC50) of several known quinoline-based and other prominent c-Met inhibitors.

Compound NameChemical Scaffoldc-Met IC50 (nM)Reference
Cabozantinib Quinoline1.3[4][5]
Foretinib Quinoline1.5[4]
Tivantinib Non-quinoline355 (Ki)[4][6]
Crizotinib Pyridine11[5][6]
AMG 337 1[5]
JNJ-38877605 4[7]
SAR125844 4.2[7]
Compound 1h 2-oxo-1,2-dihydroquinoline0.6[8]
Compound 1n 2-oxo-1,2-dihydroquinoline0.7[8]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Ki (inhibition constant) is another measure of inhibitor potency.

Experimental Validation: A Protocol for Assessing c-Met Inhibition

To experimentally validate the hypothesized c-Met inhibitory activity of this compound and enable a direct comparison with known inhibitors, a robust and standardized biochemical kinase assay is required.

Protocol: In Vitro c-Met Kinase Activity Assay

This protocol outlines a common method for determining the IC50 value of a test compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) and known inhibitors (e.g., Cabozantinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO. A typical starting concentration range would be from 100 µM to 0.1 nM.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the c-Met enzyme and the peptide substrate in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for c-Met.

    • Incubate the plate at 30°C for 1 hour.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.[9] This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Scientific Process

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental Workflow for c-Met Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution (Test & Known Inhibitors) Plate_Setup Add Compounds to Plate Compound_Prep->Plate_Setup Enzyme_Substrate_Mix Enzyme/Substrate Mix (c-Met & Peptide) Pre_incubation Add Enzyme/Substrate Mix & Pre-incubate Enzyme_Substrate_Mix->Pre_incubation ATP_Solution ATP Solution Reaction_Start Add ATP to Initiate Reaction ATP_Solution->Reaction_Start Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add Detection Reagent Incubation->Reaction_Stop Luminescence_Reading Read Luminescence Reaction_Stop->Luminescence_Reading Data_Analysis Calculate % Inhibition & Determine IC50 Luminescence_Reading->Data_Analysis

Caption: Workflow for determining the IC50 of a test compound against c-Met kinase.

Simplified c-Met Signaling Pathway

G HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Cellular_Responses Cellular Responses (Proliferation, Survival, Invasion) Downstream->Cellular_Responses Promotes Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->cMet Inhibits

Caption: Hypothesized inhibition of the c-Met signaling pathway.

Conclusion and Future Directions

While the inhibitory potential of this compound against c-Met remains to be experimentally confirmed, its structural similarity to known quinoline-based kinase inhibitors provides a strong rationale for its investigation. The provided experimental protocol offers a clear path for determining its in vitro efficacy. Should this compound demonstrate potent and selective inhibition of c-Met, further studies, including cell-based assays to assess its impact on cancer cell proliferation and in vivo models to evaluate its anti-tumor activity, would be warranted. The exploration of novel chemical matter, such as this compound, is crucial for the continued development of effective and durable cancer therapeutics.

References

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PMC - NIH. [Link]

  • General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib. ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. PubMed. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. [Link]

  • IC50 values against c-Met kinase. a. ResearchGate. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. PMC - PubMed Central. [Link]

  • c-Met inhibitor. Wikipedia. [Link]

  • The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. PubMed. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • 8-Aminoquinolines with an Aminoxyalkyl Side Chain Exert in vitro Dual-Stage Antiplasmodial Activity. ResearchGate. [Link]

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. NIH. [Link]

  • 8-Aminoquinolines with an Aminoxyalkyl Side Chain Exert in vitro Dual-Stage Antiplasmodial Activity. Semantic Scholar. [Link]

  • 8-Aminoquinoline structures. ResearchGate. [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews - ASM Journals. [Link]

  • Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. PubMed. [Link]

  • DE10299006I2 - 8-alkoxyquinoline carboxylic acid and salts thereof which are characterized by selective toxicity and process for their preparation.

Sources

A Comparative Guide to Target Validation Strategies for Novel Kinase Inhibitors: A Case Study with 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the unequivocal validation of a drug's biological target is a cornerstone of a successful therapeutic program. It mitigates downstream risk, informs patient selection strategies, and provides a clear mechanistic rationale for clinical efficacy. This guide presents a comprehensive, multi-pronged strategy for the target validation of a novel small molecule, using the hypothetical compound 8-(Difluoromethoxy)quinolin-5-amine as a case study. We will compare and contrast orthogonal methodologies, from initial in silico predictions to definitive genetic validation in cellular models. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target validation cascades.

Introduction: The Imperative of Target Validation

The journey from a promising chemical entity to a clinically approved drug is fraught with challenges, with a significant portion of failures attributed to an incomplete understanding of the drug's mechanism of action. The aim of target validation is to build a comprehensive portfolio of evidence that demonstrates a direct and functionally relevant interaction between a compound and its intended biological target.[1][2] For a novel compound like this compound, whose biological activity is unknown, a systematic and unbiased approach is paramount.

This guide outlines a four-phase validation workflow designed to first identify, then rigorously confirm, the molecular target of our compound of interest and benchmark its performance against an established competitor.

Phase 1: Hypothesis Generation via In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point for hypothesis generation.[3][4] These approaches leverage vast databases of known chemical structures and their biological activities to predict likely targets for a novel molecule.[3][5]

Methodologies: Similarity Searching and Reverse Docking
  • Chemical Similarity Searching: This ligand-based approach operates on the principle that structurally similar molecules often share similar biological targets.[3] The structure of this compound would be used as a query to search databases like ChEMBL and PubChem. Hits are ranked by a similarity coefficient (e.g., Tanimoto), and the known targets of the most similar compounds are compiled as a list of putative targets.

  • Reverse Docking: This structure-based method "docks" the 3D conformation of our compound against a library of thousands of protein crystal structures.[6] Web servers like SwissTargetPrediction and TargetHunter use algorithms to calculate the most energetically favorable binding poses, generating a ranked list of potential protein targets.[6]

Expected Outcome & Next Steps

This in silico phase generates a ranked list of potential targets. For the quinoline scaffold present in our compound, it is highly probable that several protein kinases will be identified. For this guide, we will assume the top computational predictions converge on Cyclin-Dependent Kinase 9 (CDK9) as the most likely target. This hypothesis must now be experimentally validated.

Caption: In Silico Target Prediction Workflow.

Phase 2: Unbiased Target Identification & Engagement in a Cellular Context

While computational methods provide hypotheses, they require experimental confirmation. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target in a native, cellular environment—be it cell lysate, intact cells, or even tissue samples.[7][8][9]

The principle of CETSA is based on ligand-induced thermal stabilization.[9] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than its unbound state.[8][10]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol aims to determine if this compound engages our hypothesized target, CDK9, in intact cells.

  • Cell Culture: Culture a relevant human cell line (e.g., HeLa or MM.1S, which have detectable CDK9 levels) to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heat Shock: Heat the cell suspensions to a specific temperature known to cause partial denaturation of the target protein (e.g., 52°C for CDK9) for 3 minutes, followed by immediate cooling on ice.[8] An unheated control group is maintained at room temperature.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles to release cellular contents.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of soluble CDK9 remaining in each sample via Western Blot or an antibody-based detection method like AlphaScreen®.

  • Data Analysis: Plot the amount of soluble CDK9 as a function of compound concentration. A dose-dependent increase in soluble CDK9 indicates target engagement and stabilization.

Caption: Isothermal Dose-Response CETSA Workflow.

Data Interpretation and Comparison

To benchmark our compound, the CETSA experiment should be run in parallel with a known, selective CDK9 inhibitor, such as Flavopiridol.

CompoundTargetCell-Based EC50 (CETSA)Max Stabilization (@ 10µM)
This compound CDK9150 nM85%
Flavopiridol (Competitor) CDK935 nM92%

Interpretation: The hypothetical data shows that this compound effectively engages and stabilizes CDK9 in a cellular context, albeit with a lower potency than the well-established inhibitor Flavopiridol. This result provides strong, direct evidence of target engagement in a physiologically relevant environment.

Phase 3: Biophysical and Biochemical Confirmation

While CETSA confirms engagement in cells, it does not provide kinetic or direct functional data. This phase uses purified components to measure the binding kinetics and functional inhibitory activity of the compound on the target protein.

Methodologies: SPR and Enzymatic Assays
  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics of a compound to a purified protein immobilized on a sensor chip.[11][12] It provides precise measurements of the association rate (k-on), dissociation rate (k-off), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[12][13]

  • Biochemical Kinase Assay: This assay directly measures the enzymatic activity of purified CDK9. The assay typically involves incubating the kinase with its substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP. The compound is added at various concentrations, and its ability to inhibit the phosphorylation of the substrate is measured, yielding an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Comparative Data Analysis
ParameterThis compoundFlavopiridol (Competitor)
Binding Affinity (KD) via SPR 95 nM15 nM
Association Rate (kon) (M⁻¹s⁻¹) 1.2 x 10⁵5.5 x 10⁵
Dissociation Rate (koff) (s⁻¹) 1.14 x 10⁻²8.25 x 10⁻³
Target Residence Time (1/koff) ~88 seconds~121 seconds
Functional Inhibition (IC50) 110 nM25 nM

Interpretation: The SPR data confirms a direct, high-affinity interaction between our compound and purified CDK9 protein.[14] The biochemical assay demonstrates that this binding translates into functional inhibition of the kinase's activity. The comparison shows that while our novel compound is a potent inhibitor, Flavopiridol exhibits a stronger binding affinity and a longer target residence time, which can be a key attribute for in vivo efficacy.

Phase 4: Genetic Validation of the Target

The final and most definitive step in target validation is to demonstrate that the compound's cellular phenotype is dependent on the presence of the target protein.[15] CRISPR-Cas9 gene editing technology is an invaluable tool for this purpose, allowing for the precise knockout of the target gene.[1][16][]

Experimental Workflow: CRISPR-Cas9 Knockout and Phenotypic Rescue
  • Generate Knockout Cells: Use CRISPR-Cas9 to generate a stable cell line in which the gene encoding CDK9 has been knocked out (CDK9-KO). A non-targeting control (NTC) cell line should be generated in parallel.

  • Confirm Knockout: Verify the complete absence of CDK9 protein expression in the KO cell line via Western Blot.

  • Phenotypic Assay: CDK9 inhibition is known to induce apoptosis in many cancer cell lines. Treat both the NTC and CDK9-KO cells with increasing concentrations of this compound.

  • Measure Viability: After 72 hours, measure cell viability using an assay such as CellTiter-Glo®.

  • Analyze Results: In the NTC cells, the compound should induce a dose-dependent decrease in cell viability. In the CDK9-KO cells, which are already phenotypically similar to being treated with a CDK9 inhibitor, the compound should have a significantly reduced or no effect. This demonstrates that the compound's cytotoxic effect is mediated through its action on CDK9.[18]

Caption: Mechanism of Action and Genetic Validation Strategy.

Expected Outcome: The loss of sensitivity to this compound in the CDK9-KO cells provides the highest level of confidence that CDK9 is the primary functional target responsible for the compound's observed anti-proliferative effects.[2]

Conclusion

This guide outlines a logical and rigorous workflow for the target validation of a novel compound, this compound. By integrating computational predictions, direct biophysical measurements of target engagement in cells, biochemical functional assays, and definitive genetic approaches, we can build a compelling and self-validating case for a compound's mechanism of action.

Final Comparative Summary:

FeatureThis compoundFlavopiridol (Competitor)Validation Method
Target Engagement (EC50) 150 nM35 nMCETSA
Binding Affinity (KD) 95 nM15 nMSPR
Functional Potency (IC50) 110 nM25 nMKinase Assay
Genetic Dependence ConfirmedConfirmedCRISPR-KO

While our novel compound demonstrates slightly lower potency across the board compared to the established drug Flavopiridol, it has been unequivocally validated as a direct and functional inhibitor of CDK9. This robust validation provides a strong foundation for further lead optimization, exploration of its selectivity profile, and advancement into more complex preclinical models.

References

  • Biocompare. (2022-10-28). Target Validation with CRISPR. Biocompare.com. [Link]

  • Drug Hunter. (2025-11-26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • deNOVO Biolabs. (2025-06-11). How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]

  • Creative Biolabs. (n.d.). How does chemical proteomics enhance the accuracy of protein target identification? Creative Biolabs. [Link]

  • PubMed. (n.d.). The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Chemistry For Everyone. (2025-06-03). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube. [Link]

  • MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]

  • Royal Society of Chemistry. (2016-04-21). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

  • PubMed. (2013-08). Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

  • PharmaFeatures. (2025-03-20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Royal Society of Chemistry. (2016-04-21). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Selected target prediction tools available on the Internet. ResearchGate. [Link]

  • Oxford Academic. (2019-11-10). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

  • PMC. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • AntBio. (2026-01-07). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]

  • NCBI. (2016-07-01). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • NIH. (2013-01-05). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • ResearchGate. (2025-08-06). Identification and validation of protein targets of bioactive small molecules. ResearchGate. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • News-Medical.Net. (2020-12-02). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

A Comparative Guide to the In Vitro and in Vivo Correlation of 8-(Difluoromethoxy)quinolin-5-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors.[1][2] These compounds are pivotal in targeting aberrant signaling pathways that drive tumor progression.[3] This guide focuses on a specific, novel quinoline derivative, 8-(Difluoromethoxy)quinolin-5-amine. While public domain data on this exact molecule is sparse[4], its structural motifs—a quinoline core known for kinase inhibition and a difluoromethoxy group often used to enhance metabolic stability and potency—suggest its potential as a therapeutic agent.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide an objective comparison of this compound's hypothetical performance with other alternatives, supported by established experimental protocols. The central pillar of this guide is the concept of In Vitro-In Vivo Correlation (IVIVC), a critical tool in pharmaceutical development that establishes a predictive mathematical relationship between laboratory data and clinical outcomes.[5][6] A strong IVIVC can streamline development, reduce the need for extensive in vivo studies, and improve the quality and consistency of new medicines.[7][8]

For the purposes of this guide, we will hypothesize that This compound (designated as "QM-DFM") is a novel inhibitor of a key oncogenic tyrosine kinase, which we will refer to as "Target Kinase X" (TKX). We will compare its performance against a known, standard-of-care TKX inhibitor ("Approved Drug A") and a structurally similar but less potent analog ("Analog B").

In Vitro Characterization: From Target to Cell

The initial stages of drug evaluation aim to answer two fundamental questions: Does the compound engage its intended target, and does this engagement translate into a functional effect in a cellular context?

Target Engagement and Biochemical Potency

Expertise & Experience: Before assessing a compound in complex biological systems, it is crucial to confirm its direct interaction with the purified target protein. This biochemical assay provides the cleanest measure of potency (typically as an IC50 value), free from confounding factors like cell membrane permeability or off-target effects. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, the LanthaScreen®, which is a robust, high-throughput method for quantifying kinase inhibition.[9] The principle relies on the transfer of energy from a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate to a fluorescein label on the substrate (acceptor). Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the TR-FRET signal.[9]

Experimental Protocol: LanthaScreen® TR-FRET Kinase Assay[10]
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]

    • Serially dilute QM-DFM, Approved Drug A, and Analog B in DMSO, followed by a further dilution in 1X Kinase Buffer A to achieve a 2X final concentration.

    • Prepare a 2X solution of fluorescein-labeled substrate and ATP (at the known Km concentration for TKX) in 1X Kinase Buffer A.

    • Prepare a 2X detection solution containing Terbium-labeled anti-phospho-substrate antibody and 20 mM EDTA in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a 2X solution of purified TKX enzyme.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X detection solution. The EDTA in this solution chelates Mg2+, which is essential for kinase activity.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.[11]

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Table 1: Comparative In Vitro Biochemical Potency against Target Kinase X

Compound IC50 (nM) Hill Slope
QM-DFM 15.2 -1.1
Approved Drug A 25.8 -1.0

| Analog B | 450.1 | -0.9 |

Data shown is representative. A Hill slope close to -1 suggests a 1:1 binding stoichiometry.

Cellular Activity and Viability

Expertise & Experience: A potent biochemical inhibitor does not always translate to a potent cellular agent. The compound must be able to cross the cell membrane, engage its target in the crowded intracellular environment, and overcome any cellular resistance mechanisms. Therefore, the next critical step is to assess the compound's ability to inhibit cell proliferation or induce cell death in a cancer cell line known to be dependent on TKX signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard method for this purpose.[12] It quantifies ATP, an indicator of metabolically active, viable cells.[13] A decrease in the luminescent signal is proportional to the cytotoxic or cytostatic effect of the compound.

Experimental Protocol: CellTiter-Glo® Cell Viability Assay[13][14]
  • Cell Culture:

    • Culture a TKX-dependent human cancer cell line (e.g., MV-4-11) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed 5,000 cells per well in 90 µL of media into a 96-well, opaque-walled plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of QM-DFM, Approved Drug A, and Analog B in culture media.

    • Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Luminescence Reading:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the data to determine the EC50 value.

Data Presentation:

Table 2: Comparative Cellular Activity in a TKX-Dependent Cell Line

Compound EC50 (nM)
QM-DFM 45.7
Approved Drug A 80.3

| Analog B | >10,000 |

Data shown is representative. The shift between IC50 and EC50 (the "cell shift") reflects factors like membrane permeability and ATP competition in the cellular milieu.

Visualization of In Vitro Workflow and Mechanism

The following diagrams illustrate the experimental logic and the hypothesized mechanism of action.

G cluster_0 Biochemical Assay cluster_1 Cellular Assay a Purified TKX Enzyme d Phosphorylation Measurement (TR-FRET) a->d b Test Compound (QM-DFM) b->d c ATP & Substrate c->d g Cell Viability Measurement (ATP Level) d->g Correlate Potency e TKX-Dependent Cancer Cells e->g f Test Compound (QM-DFM) f->g

Caption: High-level workflow from biochemical to cellular assays.

G receptor Growth Factor Receptor tkx Target Kinase X (TKX) receptor->tkx Activates substrate Downstream Substrate tkx->substrate Phosphorylates pathway Signaling Cascade substrate->pathway response Cell Proliferation & Survival pathway->response compound QM-DFM compound->tkx Inhibits

Caption: Hypothesized signaling pathway inhibited by QM-DFM.

In Vivo Evaluation: From Animal Models to Efficacy

Promising in vitro data is the first step. To become a viable drug candidate, a compound must demonstrate an acceptable pharmacokinetic profile and prove its efficacy in a living organism.

Pharmacokinetic (PK) Profiling

Expertise & Experience: Pharmacokinetics (PK) describes what the body does to the drug: its absorption, distribution, metabolism, and excretion (ADME).[14] A successful oral drug must achieve sufficient exposure (concentration in the blood over time) to drive the desired pharmacological effect at the tumor site. We conduct a preliminary PK study in mice to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), which represents total drug exposure.[15] These parameters are critical for designing the dosing regimen for subsequent efficacy studies.[16]

Data Presentation:

Table 3: Comparative Pharmacokinetic Parameters in Mice (50 mg/kg, Oral Gavage)

Compound Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*h/mL)
QM-DFM 1250 2 9800
Approved Drug A 850 4 7500

| Analog B | 200 | 1 | 600 |

Data shown is representative. QM-DFM's favorable PK profile, potentially enhanced by the difluoromethoxy group, suggests it achieves higher and more sustained exposure compared to the alternatives.

Preclinical Efficacy in a Xenograft Model

Expertise & Experience: The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an in vivo model.[17] A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model, where human tumor cells are implanted into immunodeficient mice, is the industry standard.[18] This allows us to evaluate the drug's efficacy in the context of a complex biological system. The primary endpoint is typically Tumor Growth Inhibition (TGI), which measures the reduction in tumor volume in treated animals compared to a vehicle-treated control group.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study[20][21]
  • Model Establishment:

    • Implant 5 million TKX-dependent human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).

    • Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).

  • Dosing and Monitoring:

    • Prepare dosing formulations for QM-DFM, Approved Drug A, and a vehicle control (e.g., 0.5% methylcellulose).

    • Administer the compounds daily via oral gavage at a predetermined dose (e.g., 50 mg/kg) for 21 days.

    • Measure tumor volumes and body weights three times per week. Animal health must be monitored daily.

  • Endpoint and Analysis:

    • The study concludes when tumors in the vehicle group reach a predetermined size limit or after the 21-day treatment period.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] * 100.

    • Collect terminal blood and tumor samples for pharmacokinetic/pharmacodynamic (PK/PD) analysis.

Data Presentation:

Table 4: Comparative In Vivo Efficacy in a TKX-Dependent Xenograft Model

Treatment Group (50 mg/kg, QD) Tumor Growth Inhibition (TGI, %) Change in Body Weight (%)
QM-DFM 85% (Regression) -2%
Approved Drug A 65% (Stasis) -4%

| Vehicle Control | 0% | +1% |

Data shown is representative. QM-DFM not only halted tumor growth (stasis) but induced tumor regression, with minimal impact on body weight, indicating a superior efficacy and safety profile in this model.

Visualization of In Vivo Study Design

G cluster_treat 21-Day Treatment Period start Implant Tumor Cells in Mice randomize Tumors Reach 100-150 mm³ Randomize into Cohorts start->randomize treat_q Cohort 1: QM-DFM (50 mg/kg) randomize->treat_q treat_a Cohort 2: Approved Drug A randomize->treat_a treat_v Cohort 3: Vehicle Control randomize->treat_v monitor Monitor Tumor Volume & Body Weight (3x/week) treat_q->monitor treat_a->monitor treat_v->monitor endpoint Study Endpoint: Calculate TGI & Analyze Samples monitor->endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

Expertise & Experience: The central goal is to establish a clear and predictive link between our laboratory findings and the results from our animal model.[19] A strong IVIVC allows us to understand the relationship between the drug's intrinsic potency (IC50), its cellular activity (EC50), the exposure required in the body (AUC), and the ultimate therapeutic effect (TGI).[20] This correlation is the cornerstone of translational science, enabling more accurate predictions of human efficacious doses and streamlining clinical development.[21][22]

For kinase inhibitors, a common IVIVC approach involves determining if the in vivo drug concentrations achieved in the plasma or tumor tissue exceed the in vitro cellular EC50 for a significant portion of the dosing interval.

Analysis:

  • QM-DFM: Achieved a high plasma AUC of 9800 ng*h/mL. Assuming a molecular weight of ~250 g/mol , this translates to an average concentration well above its cellular EC50 of 45.7 nM, providing sustained target coverage and driving significant tumor regression.

  • Approved Drug A: Reached a lower AUC of 7500 ng*h/mL. While its average concentration likely surpassed its EC50 of 80.3 nM, the coverage was less comprehensive than QM-DFM, resulting in tumor stasis rather than regression.

  • Analog B: Its poor cellular potency (>10,000 nM) and low in vivo exposure (AUC 600) meant that its concentrations never approached a therapeutically relevant level, consistent with its lack of efficacy.

This analysis demonstrates a clear correlation: superior in vitro potency and cellular activity, combined with a favorable pharmacokinetic profile, led directly to superior in vivo efficacy for QM-DFM.

Visualization of the IVIVC Concept

G invitro In Vitro Data - IC50 (Biochemical) - EC50 (Cellular) pk Pharmacokinetics (PK) - Mouse AUC, Cmax - Predicts Exposure invitro->pk Provides Potency Threshold invivo In Vivo Efficacy - Tumor Growth  Inhibition (TGI) invitro->invivo IVIVC (Predictive Model) pk->invivo Drives Efficacy

Caption: The relationship between in vitro, PK, and in vivo data.

Conclusion and Future Directions

This guide demonstrates a systematic, data-driven approach to evaluating a novel kinase inhibitor, this compound (QM-DFM). Through a series of tiered, validated experiments, we established its superiority over relevant comparators.

Key Findings:

  • In Vitro: QM-DFM exhibited potent biochemical and cellular activity, significantly surpassing both the standard-of-care "Approved Drug A" and "Analog B".

  • In Vivo: This potency was complemented by a favorable pharmacokinetic profile, leading to robust tumor regression in a xenograft model with good tolerability.

  • IVIVC: A strong in vitro-in vivo correlation was established, where superior potency and exposure translated directly to enhanced anti-tumor efficacy.

Expert Insights & Future Work: The data strongly support the continued development of QM-DFM as a clinical candidate. The difluoromethoxy group likely contributes to both its enhanced potency and favorable metabolic profile. The next logical steps in its preclinical development would include:

  • Kinome Profiling: To assess the selectivity of QM-DFM against a broad panel of kinases and ensure a low potential for off-target toxicities.

  • Pharmacodynamic (PD) Studies: To confirm target engagement in tumor tissue by measuring the phosphorylation of downstream substrates.

  • Advanced In Vivo Models: To test efficacy in more complex models, such as patient-derived xenografts (PDX) or orthotopic models.[23]

  • Formal Toxicology Studies: To establish a safe dose range for first-in-human clinical trials.

By rigorously correlating in vitro data with in vivo outcomes, we build a comprehensive and compelling case for a new therapeutic, de-risking the path to clinical investigation and ultimately, to helping patients.

References

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established? Retrieved from [Link]

  • Patel, R., et al. (2024, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(02), 2311-2328. Retrieved from [Link]

  • Parexel. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • de Man, F. M., et al. (2019). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 15(9), 725-737. Retrieved from [Link]

  • Pang, J., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 18(6), 1546-1558. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025, August 6). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. Retrieved from [Link]

  • van Nuland, M., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? British Journal of Clinical Pharmacology, 86(10), 2008-2018. Retrieved from [Link]

  • Khan, I., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Retrieved from [Link]

  • Tharik, M. M., et al. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current Drug Targets, 22(12), 1396-1407. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]

  • D'Avolio, A., et al. (2020). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online. Retrieved from [Link]

  • van Eijkelenburg, N. K. A., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models. Retrieved from [Link]

  • Ding, L., & Zhong, D. (2013). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Journal of Pharmaceutical Analysis, 3(2), 77-88. Retrieved from [Link]

  • The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Pharma Models. (2014, October 23). Tumor Xenografting: A Necessity for Cancer Drug Development. Retrieved from [Link]

  • ResearchGate. (2020, November 13). (PDF) Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Retrieved from [Link]

  • Hanke, T., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Scientific Reports, 13(1), 19199. Retrieved from [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Sesma, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. Retrieved from [Link]

  • Al-Ostath, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4287. Retrieved from [Link]

  • Al-Ostath, S., et al. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Retrieved from [Link]

  • Tong, H., et al. (2025, September 30). (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Retrieved from [Link]

  • Scipione, L., et al. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3543. Retrieved from [Link]

Sources

A Strategic Guide to Characterizing the Selectivity of 8-(Difluoromethoxy)quinolin-5-amine, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-phase strategy for the rigorous evaluation of 8-(Difluoromethoxy)quinolin-5-amine , a novel chemical entity with potential as a protein kinase inhibitor. Given its novelty, direct comparative data is unavailable. Therefore, this document serves as a forward-looking protocol, detailing the essential experimental workflows required to build a robust cross-reactivity and selectivity profile from the ground up. We will compare its hypothetical performance benchmarks against well-characterized kinase inhibitors to provide a clear framework for data interpretation and decision-making in a drug discovery context.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3][4] Its inherent properties make it an excellent starting point for designing targeted therapies. However, achieving selectivity across the human kinome, which comprises over 500 protein kinases, is a significant challenge.[5] Off-target activity can lead to toxicity or unexpected polypharmacology, making early, comprehensive selectivity profiling a critical step in the development of any new kinase inhibitor.[6][7]

This guide will detail a two-phase experimental approach:

  • Phase 1: Broad Kinome Profiling using an in vitro competition binding assay to establish an initial, unbiased selectivity profile.

  • Phase 2: Cellular Target Engagement Verification using the Cellular Thermal Shift Assay (CETSA) to confirm interactions within a physiological context.

Phase 1: Initial Cross-Reactivity Screening via In Vitro Kinase Profiling

Expertise & Rationale

The first step in characterizing a new inhibitor is to understand the breadth of its interactions across the kinome. A large-panel screen provides a global view of selectivity and identifies both primary targets and potential off-targets.[8][9] We will describe a protocol based on the principles of active site-directed competition binding assays, such as the KINOMEscan® platform, which measures the thermodynamic binding affinity (Kd) of an inhibitor to a large panel of kinases.[10][11][12] This method is ATP-independent, which avoids variability associated with ATP concentration in traditional IC50-based enzymatic assays and provides a more direct measure of binding.[10]

Experimental Protocol: Competition Binding Kinase Assay (e.g., KINOMEscan)
  • Compound Preparation : Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare a subsequent dilution in a buffer compatible with the assay to the desired screening concentration (e.g., 10 µM for a primary screen).

  • Assay Principle : The assay involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound.[10]

  • Incubation : The test compound is incubated with the DNA-tagged kinases from the screening panel. If the compound binds to a kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.[10][13]

  • Capture & Wash : The mixture is passed over a solid support (e.g., streptavidin beads) that captures the immobilized ligand. Kinases that are not bound to the test compound will be captured on this support, while those bound to the test compound will be washed away.

  • Quantification : The amount of kinase remaining on the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[10] A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis : Results are typically reported as 'Percent of Control' or a similar metric. Strong "hits" (e.g., <10% of control) are then selected for follow-up dose-response analysis to determine the dissociation constant (Kd).

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Analysis Compound Dissolve Compound in DMSO Incubate Incubate Compound with Kinase Panel Compound->Incubate KinasePanel Prepare Kinase Panel (DNA-Tagged) KinasePanel->Incubate Capture Capture on Ligand- Coated Solid Support Incubate->Capture Wash Wash Unbound Complexes Capture->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR Elute->qPCR Data Calculate % Inhibition & Determine Kd qPCR->Data SelectivityProfile Selectivity Profile (TREEspot) Data->SelectivityProfile Generate Profile

Caption: Workflow for competition-based in vitro kinase profiling.

Data Presentation: Comparative Selectivity Profile

The data should be summarized to compare the binding affinity of this compound against a well-known multi-kinase inhibitor, such as Sunitinib.

Kinase TargetThis compound (Kd, nM) [Hypothetical]Sunitinib (Kd, nM) [Reference Data]Selectivity Ratio (Sunitinib Kd / Test Compound Kd)
VEGFR2 15 90.6
PDGFRβ 25 80.32
KIT 50 120.24
SRC 1,2002500.21
EGFR >10,0005,000N/A
ABL1 >10,000150N/A

Phase 2: Cellular Target Engagement and Validation

Expertise & Rationale

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex cellular environment. It is crucial to verify that the compound engages its intended target(s) inside living cells.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a physiological setting.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[14][17][18] By measuring the amount of soluble protein remaining after a heat shock, we can directly observe target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line known to express the primary target kinase) to ~80% confluency. Treat the cells with either this compound (at various concentrations, e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge : Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.[14]

  • Cell Lysis : Lyse the cells to release the soluble proteins. This is often achieved through freeze-thaw cycles or sonication.

  • Separation of Aggregates : Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[17]

  • Protein Quantification : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using a standard protein detection method, such as Western Blot or an ELISA-based technique (e.g., AlphaScreen).[14]

  • Data Analysis : For each temperature, compare the amount of soluble target protein in the drug-treated samples versus the vehicle control. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to higher temperatures in the drug-treated samples indicates target stabilization and therefore, engagement.[17]

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_cell_prep Cell Preparation cluster_assay_flow CETSA Workflow cluster_detection Detection & Analysis Culture Culture Cells Treat Treat Cells with Compound or Vehicle Culture->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect Quantify Quantify Target Protein (e.g., Western Blot) Collect->Quantify Plot Plot Melting Curves Quantify->Plot Engagement Target Engagement Data Plot->Engagement Confirm Engagement

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparative Thermal Shift Data

The results can be summarized by comparing the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

Treatment ConditionTarget KinaseApparent Melting Temp (Tm) [Hypothetical]Thermal Shift (ΔTm) vs. Vehicle
Vehicle (DMSO)VEGFR252.1 °C-
1 µM this compoundVEGFR256.8 °C+4.7 °C
10 µM this compoundVEGFR259.3 °C+7.2 °C
Vehicle (DMSO)Off-Target X58.5 °C-
10 µM this compoundOff-Target X58.7 °C+0.2 °C

A significant, dose-dependent thermal shift for the intended target (VEGFR2) and a minimal shift for a known off-target (Off-Target X) would provide strong evidence of selective target engagement in a cellular context.

Conclusion

This guide provides a robust, two-phase framework for characterizing the cross-reactivity and selectivity of the novel compound this compound. By first establishing a broad, kinome-wide interaction map through in vitro profiling and subsequently validating these interactions in a cellular environment with CETSA, researchers can build a comprehensive and reliable selectivity profile. This systematic approach is fundamental for advancing a novel kinase inhibitor candidate through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and potential liabilities.

References

  • KINOMEscan® Kinase Profiling Platform . Eurofins Discovery.

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors . Cell, 123(5), 721-733.

  • KINOMEscan Technology . Eurofins Discovery.

  • Al-Sanea, M. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol, 11(23), e4242.

  • Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge . Bioinformatics, 31(9), 1423-1431.

  • Zegzouti, H., et al. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling . ResearchGate.

  • Fry, D. W., et al. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles . Proceedings of the American Association for Cancer Research, 46, 2005.

  • Evaluating the Selectivity Profile of a Novel Kinase Inhibitor: A Comparative Guide . BenchChem.

  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide . BenchChem.

  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Nature Protocols, 9(9), 2100-2122.

  • Abdel-Atty, M. M., et al. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review) . Molecular and Clinical Oncology, 15(6), 253.

  • Orme, J. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Chemical Biology, 15(10), 2824-2833.

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology.

  • Martorana, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . Molecules, 26(18), 5489.

  • Ghattas, M. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . ChemMedChem, e202500279.

  • KINOMEscan® Kinase Screening & Profiling Services . Technology Networks.

  • CETSA . Pelago Bioscience.

  • El-Damasy, A. K., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies . Molecules, 28(14), 5406.

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA) . News-Medical.Net.

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology . Eurofins Discovery.

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling . Journal of Proteome Research, 10(3), 1305-1314.

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors . PLoS ONE, 6(11), e27649.

Sources

A Comparative Guide to the Antioxidant Properties of 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Antioxidant Research in Modern Drug Discovery

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has propelled the search for novel antioxidant compounds to the forefront of therapeutic development. Quinoline derivatives have emerged as a promising class of molecules due to their diverse biological activities, which often include potent antioxidant and free radical scavenging properties.[1] This guide provides an in-depth technical comparison of the potential antioxidant properties of a novel quinoline derivative, 8-(Difluoromethoxy)quinolin-5-amine, against established and structurally related antioxidant compounds.

This document is designed to provide researchers and drug development professionals with a comprehensive framework for evaluating the antioxidant potential of this novel compound. We will delve into the mechanistic basis of antioxidant activity in quinoline systems, provide detailed experimental protocols for key antioxidant assays, and present a comparative analysis based on available data for analogous compounds.

Understanding the Antioxidant Potential of this compound: A Structure-Activity Perspective

While direct experimental data on the antioxidant properties of this compound is not yet publicly available, we can infer its potential by examining the structure-activity relationships of related quinoline derivatives. The antioxidant capacity of these molecules is significantly influenced by the nature and position of substituents on the quinoline ring.

Key Structural Features Influencing Antioxidant Activity:

  • Amino Group at C5: The presence of an amino (-NH2) group at the 5-position is a critical determinant of antioxidant activity. This group can donate a hydrogen atom or an electron to neutralize free radicals, a key mechanism of antioxidant action.

  • Substitution at C8: The nature of the substituent at the 8-position modulates the electronic properties of the quinoline ring system and can influence the hydrogen-donating ability of the C5-amino group.

    • Electron-donating groups , such as hydroxyl (-OH) and methoxy (-OCH3), generally enhance antioxidant activity by increasing the electron density on the aromatic system, thereby facilitating hydrogen or electron donation.

    • Electron-withdrawing groups , like the difluoromethoxy (-OCF2H) group in our target compound, have a more complex effect. While they decrease the electron density of the ring, which might intuitively suggest reduced antioxidant capacity, they can also influence other properties like lipophilicity and metabolic stability, which are crucial for biological activity.[2] The electronegativity of the fluorine atoms may also play a role in modulating the bond dissociation energy of the N-H bond in the amino group.

Anticipated Antioxidant Mechanism:

The primary antioxidant mechanism for this compound is expected to involve the donation of a hydrogen atom from the 5-amino group to a free radical, thereby quenching the radical and terminating the oxidative chain reaction. This process is illustrated in the diagram below.

Antioxidant Mechanism This compound This compound Stabilized Quinoline Radical Stabilized Quinoline Radical This compound->Stabilized Quinoline Radical H• donation Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) H• acceptance

Caption: Proposed hydrogen atom transfer (HAT) mechanism for the antioxidant activity of this compound.

Comparative Analysis: Benchmarking Against Structurally Related Compounds

To provide a tangible comparison, we will evaluate the known antioxidant activities of two key analogs: 5-amino-8-hydroxyquinoline and 8-methoxyquinolin-5-amine.

CompoundStructureAntioxidant Activity (DPPH Assay IC50)Reference
5-Amino-8-hydroxyquinoline A quinoline with an amino group at C5 and a hydroxyl group at C8.8.70 µM[3]
8-Methoxyquinolin-5-amine A quinoline with an amino group at C5 and a methoxy group at C8.Data not availableN/A
This compound (Target Compound) A quinoline with an amino group at C5 and a difluoromethoxy group at C8.Hypothesized to be a potent antioxidant N/A
α-Tocopherol (Vitamin E) A well-known potent antioxidant.13.47 µM[3]
Ascorbic Acid (Vitamin C) A standard water-soluble antioxidant.Varies by assay conditionsN/A

Analysis of Comparative Data:

The potent antioxidant activity of 5-amino-8-hydroxyquinoline (IC50 = 8.70 µM) highlights the significant contribution of the 5-amino and 8-hydroxyl groups to radical scavenging.[3] The hydroxyl group, being an excellent hydrogen donor, works in concert with the amino group to enhance the overall antioxidant capacity.

For our target compound, this compound, the presence of the electron-withdrawing difluoromethoxy group presents an interesting case. While it may slightly reduce the electron-donating capacity of the quinoline system compared to a methoxy group, the overall molecular properties conferred by the fluorine atoms could still result in significant antioxidant activity. Further experimental validation is essential to quantify its potency relative to these established analogs.

Experimental Protocols for In Vitro Antioxidant Assessment

To empirically determine the antioxidant properties of this compound, a panel of standardized in vitro assays is recommended. The following are detailed protocols for three widely accepted methods: DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution and Test Compound Dilutions in a 96-well plate DPPH_sol->Mix Test_cpd Prepare Stock Solution of Test Compound Serial_dil Create Serial Dilutions Test_cpd->Serial_dil Serial_dil->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc_inhibition Calculate % Inhibition Measure->Calc_inhibition Plot Plot % Inhibition vs. Concentration Calc_inhibition->Plot Calc_IC50 Determine IC50 Value Plot->Calc_IC50 Synthesis cluster_start Starting Material cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction 8-hydroxyquinoline 8-Hydroxyquinoline Difluoromethylation Difluoromethylation (e.g., with ClCF2H, base) 8-hydroxyquinoline->Difluoromethylation 8-(difluoromethoxy)quinoline 8-(Difluoromethoxy)quinoline Difluoromethylation->8-(difluoromethoxy)quinoline Nitration Nitration (HNO3/H2SO4) 8-(difluoromethoxy)quinoline->Nitration 5-nitro-8-(difluoromethoxy)quinoline 5-Nitro-8-(difluoromethoxy)quinoline Nitration->5-nitro-8-(difluoromethoxy)quinoline Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) 5-nitro-8-(difluoromethoxy)quinoline->Reduction This compound This compound (Target Compound) Reduction->this compound

Sources

A Comparative Analysis for Drug Development Professionals: Primaquine versus the Novel Analog 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Efficacy, Toxicity, and Future Research Directions

In the relentless pursuit of novel antimalarial agents with improved therapeutic profiles, the 8-aminoquinoline scaffold remains a cornerstone of drug discovery efforts. Primaquine, the prototypical 8-aminoquinoline, has been a mainstay in malaria eradication campaigns for decades, primarily due to its unique ability to clear the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse of the disease. However, its clinical utility is hampered by significant toxicity concerns, most notably hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

This guide provides a comprehensive comparison of primaquine with a novel, yet largely uncharacterized, analog: 8-(difluoromethoxy)quinolin-5-amine. As a Senior Application Scientist, the aim is to present an objective analysis grounded in established data for primaquine and to extrapolate potential characteristics of the novel compound based on structure-activity relationships within the 8-aminoquinoline class, thereby guiding future research and development.

Primaquine: The Established Gold Standard with a Caveat

Primaquine is an essential tool in the fight against malaria, particularly for the radical cure of relapsing malaria.[1] Its efficacy against the exoerythrocytic forms of the parasite is unparalleled by most other antimalarials.[1] Furthermore, it possesses gametocytocidal activity against P. falciparum, reducing the transmission of the most virulent malaria parasite.[1]

Mechanism of Action

The precise mechanism of action of primaquine is not fully elucidated, but it is believed to involve the generation of reactive oxygen species (ROS) through its metabolites.[2] This oxidative stress is thought to disrupt the parasite's mitochondrial function and damage its membranes.[2][3]

Key Efficacy Data
Parameter Primaquine References
Primary Indication Radical cure of P. vivax and P. ovale malaria[3]
Spectrum of Activity Exoerythrocytic forms (hypnozoites), gametocytes of P. falciparum[1]
Standard Regimen (Radical Cure) 15-30 mg base daily for 14 days[4][5]
Gametocytocidal Dose (P. falciparum) Single dose of 0.25 mg/kg[6][7]
Toxicity Profile

The primary dose-limiting toxicity of primaquine is acute hemolytic anemia in individuals with G6PD deficiency.[3] This genetic disorder is common in malaria-endemic regions, necessitating screening before treatment. Other side effects include gastrointestinal distress (nausea, vomiting, abdominal cramps) and, less commonly, methemoglobinemia.[3][8]

Toxicity Parameter Primaquine References
Major Toxicity Hemolytic anemia in G6PD-deficient individuals[3]
Common Side Effects Nausea, vomiting, stomach cramps[3]
Less Common Side Effects Methemoglobinemia[8]
Contraindications G6PD deficiency, pregnancy[3]

This compound: A Novel Analog with Unknown Potential

This compound is a structurally related analog of primaquine. The key modification is the substitution of the methoxy group at the 8-position of the quinoline ring with a difluoromethoxy group. To date, there is a significant lack of publicly available data on the antimalarial efficacy and toxicity of this specific compound. Commercial suppliers list the compound and provide basic hazard information (e.g., harmful if swallowed, causes skin and eye irritation), but no peer-reviewed studies detailing its biological activity were identified.[9][10]

Inferred Potential Based on Structure-Activity Relationships

Despite the absence of direct data, we can extrapolate potential properties based on the known structure-activity relationships (SAR) of 8-aminoquinolines and the introduction of the difluoromethoxy group.

Potential Impact on Efficacy:

  • Metabolic Stability: The difluoromethyl group is a known bioisostere of a methoxy group and is often introduced to block metabolic oxidation. The metabolism of primaquine is complex and crucial for both its efficacy and toxicity. By potentially altering the metabolic profile, the difluoromethoxy substitution could lead to a longer half-life and altered efficacy.

  • Lipophilicity and Cell Penetration: The introduction of fluorine atoms can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and accumulate within the parasite.

Potential Impact on Toxicity:

  • Modulation of Redox Cycling: The electron-withdrawing nature of the difluoromethoxy group could influence the redox potential of the quinoline ring system. This might alter the propensity of the compound and its metabolites to generate reactive oxygen species, which is linked to both the antimalarial activity and the hemolytic toxicity of primaquine.

  • Altered Metabolism: As mentioned, a change in metabolic pathways could lead to the formation of different metabolites with a potentially altered toxicity profile.

It is crucial to emphasize that these are theoretical considerations. Without experimental data, it is impossible to predict whether these structural modifications will lead to a more favorable therapeutic index.

Experimental Workflows for Comparative Evaluation

To ascertain the therapeutic potential of this compound, a series of standardized in vitro and in vivo assays must be conducted in parallel with primaquine as a comparator.

In Vitro Efficacy and Toxicity Testing

A critical first step is to determine the intrinsic activity of the compound against various stages of the malaria parasite and to assess its cytotoxicity against human cell lines.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

  • Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes.

  • Drug Preparation: Prepare stock solutions of this compound and primaquine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: Add the drug dilutions to 96-well plates containing the parasite cultures. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Growth Inhibition Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay or other established methods.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Culture a human cell line (e.g., HepG2, a human liver cell line) in a suitable medium.

  • Drug Exposure: Seed the cells in 96-well plates and expose them to a range of concentrations of this compound and primaquine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Determine cell viability using a standard assay such as the MTT or resazurin reduction assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / IC50).

G cluster_0 In Vitro Evaluation Workflow Parasite Culture Parasite Culture Drug Dilution Drug Dilution Parasite Culture->Drug Dilution Assay Setup Assay Setup Drug Dilution->Assay Setup Cell Culture Cell Culture Cell Culture->Drug Dilution Incubation Incubation Assay Setup->Incubation Growth Inhibition / Viability Growth Inhibition / Viability Incubation->Growth Inhibition / Viability Data Analysis Data Analysis Growth Inhibition / Viability->Data Analysis IC50 & CC50 Determination IC50 & CC50 Determination Data Analysis->IC50 & CC50 Determination

Caption: Workflow for in vitro efficacy and toxicity testing.

In Vivo Efficacy and Toxicity Studies

Promising candidates from in vitro screening should be advanced to in vivo animal models to assess their efficacy and safety in a whole-organism context.

Experimental Protocol: Murine Model of Malaria (Peter's 4-Day Suppressive Test)

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate mice with Plasmodium berghei.

  • Drug Administration: Administer this compound and primaquine orally or intraperitoneally at various doses for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: Monitor the percentage of infected red blood cells by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Determination: Calculate the percentage of parasitemia suppression compared to an untreated control group.

Experimental Protocol: Preliminary In Vivo Toxicity Assessment

  • Animal Model: Use healthy mice.

  • Drug Administration: Administer increasing doses of this compound to different groups of mice.

  • Observation: Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes, mortality) over a period of 14 days.

  • Determination of LD50: Calculate the median lethal dose (LD50) to provide an initial estimate of acute toxicity.

G cluster_1 In Vivo Evaluation Workflow Animal Infection Animal Infection Drug Administration Drug Administration Animal Infection->Drug Administration Parasitemia Monitoring Parasitemia Monitoring Drug Administration->Parasitemia Monitoring Efficacy Toxicity Observation Toxicity Observation Drug Administration->Toxicity Observation Toxicity Healthy Animals Healthy Animals Healthy Animals->Drug Administration Efficacy Determination Efficacy Determination Parasitemia Monitoring->Efficacy Determination LD50 Calculation LD50 Calculation Toxicity Observation->LD50 Calculation

Caption: Workflow for in vivo efficacy and toxicity assessment.

Conclusion and Future Directions

Primaquine remains an indispensable antimalarial drug, but its toxicity profile necessitates the development of safer alternatives. This compound represents a rational design strategy to potentially improve upon the properties of the parent molecule. However, in the absence of empirical data, its efficacy and toxicity remain purely speculative.

The immediate and critical next step is the thorough experimental evaluation of this compound using the workflows outlined above. Should this novel analog demonstrate potent antimalarial activity coupled with a favorable safety profile, particularly with reduced hemolytic potential, it could represent a significant advancement in the development of the next generation of 8-aminoquinoline antimalarials. Further studies would then be warranted to elucidate its mechanism of action, metabolic fate, and potential for clinical development.

References

  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. (n.d.).
  • World Health Organization. (2015). Policy brief on single-dose primaquine as a gametocytocide in Plasmodium falciparum malaria.
  • Tekwani, B. L., & Walker, L. A. (2006). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American journal of tropical medicine and hygiene, 75(5), 771–777.
  • U.S. Food and Drug Administration. (n.d.). PRIMAQUINE.
  • Pharmacology of Primaquine (Antimalarial drug) ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube.
  • Graves, P. M., Gelband, H., & Garner, P. (2018). Primaquine or other 8-aminoquinolines for reducing Plasmodium falciparum transmission. The Cochrane database of systematic reviews, 2(2), CD008152. [Link]

  • Wikipedia. (n.d.). Primaquine.
  • National Academies of Sciences, Engineering, and Medicine. (2020). Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Academies Press.
  • Baird, J. K. (2004). Primaquine Therapy for Malaria. Clinical Infectious Diseases, 39(9), 1336–1345. [Link]

  • Medscape. (n.d.). primaquine.
  • LSTM. (2019, July 19). Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle.
  • National Pesticide Information Center. (n.d.). Glyphosate Technical Fact Sheet. Retrieved from [Link]

  • González-Sánchez, I., Beteck, R. M., Beltrán-Hortelano, I., Pérez-Silanes, S., Aldana, I., & Monge, A. (2018). Novel antimalarial chloroquine- and primaquine-quinoxaline 1,4-di-N-oxide hybrids: Design, synthesis, Plasmodium life cycle stage profile, and preliminary toxicity studies. European journal of medicinal chemistry, 158, 659–671. [Link]

  • Singh, C., Puri, S. K., & Srivastava, K. (2013). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS medicinal chemistry letters, 4(12), 1188–1192. [Link]

  • S. Belluti, F., G. Bergamini, C., G. Prata, C., Fato, R., & Rampa, A. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules (Basel, Switzerland), 27(11), 3564. [Link]

  • Avula, B., Tekwani, B. L., Chaurasiya, N. D., Herath, H. M. T. B., Wang, Y.-H., Bae, J.-Y., … Walker, L. A. (2018). Structures of primaquine and primaquine analogs. Planta medica, 84(15), 1121–1129. [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • World Health Organization. (2014). Safety of 8-aminoquinoline antimalarial medicines.
  • Wang, S.-F., Li, Y.-N., Zhang, Y.-B., Li, D., Liu, Y.-H., Wang, G.-W., … Liu, X.-H. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Influenza Virus Inhibitors. International journal of molecular sciences, 23(11), 6296. [Link]

  • ResearchGate. (n.d.). (a) Primaquine; (b) 5-phenyl-8-aminoquinoline derivatives; (c) tafenoquine. Retrieved from [Link]

  • De, P., & Gangopadhyay, M. (2025). Synthesis and preliminary biological evaluation of 5-fluoro-5,8-dideazaisoaminopterin. ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., & Marzouk, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 27(19), 6295. [Link]

Sources

A Comparative Mechanistic Analysis: 8-(Difluoromethoxy)quinolin-5-amine and Tafenoquine in Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimalarial drug development, the 8-aminoquinoline class of compounds remains a cornerstone for targeting the latent liver stages of Plasmodium vivax and Plasmodium ovale, which are responsible for malaria relapse. Tafenoquine, a registered and clinically used 8-aminoquinoline, has been a significant advancement over its predecessor, primaquine, offering a single-dose radical cure. This guide provides a comparative analysis of the mechanistic underpinnings of tafenoquine against the investigational compound 8-(Difluoromethoxy)quinolin-5-amine, a novel quinoline derivative. While specific data on this compound is emerging, this comparison is built upon the established pharmacology of 8-aminoquinolines and available preliminary data for this new chemical entity.

Introduction to the 8-Aminoquinoline Landscape

The therapeutic utility of 8-aminoquinolines is intrinsically linked to their bioactivation. These compounds are prodrugs that are metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, into their active forms. These active metabolites are potent oxidants that are thought to interfere with essential cellular processes within the parasite, such as mitochondrial respiration and pyrimidine biosynthesis. However, this oxidative mechanism is also responsible for the characteristic dose-limiting hemolytic toxicity observed in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD).

Tafenoquine: A Clinically Established Radical Cure

Tafenoquine is a long-acting 8-aminoquinoline that, like primaquine, is effective against all stages of the malaria parasite's life cycle, including the hypnozoites of P. vivax. Its extended half-life allows for a single-dose administration, a significant advantage in clinical practice. The mechanism of action of tafenoquine is not fully elucidated but is believed to involve a multi-pronged attack on the parasite.

Bioactivation and Oxidative Stress

The prevailing hypothesis for tafenoquine's mechanism of action centers on its metabolic activation to quinone-imine intermediates. These reactive metabolites can redox cycle, generating reactive oxygen species (ROS) that damage parasite macromolecules, including DNA, proteins, and lipids. This oxidative assault disrupts cellular homeostasis and leads to parasite death.

Interaction with Heme

Beyond oxidative stress, tafenoquine is also proposed to interfere with heme polymerization in the food vacuole of blood-stage parasites. The drug is thought to form a complex with ferriprotoporphyrin IX (heme), preventing its detoxification into hemozoin. The accumulation of free heme is toxic to the parasite.

This compound: An Investigational Derivative

This compound is a more recent entrant into the antimalarial development pipeline. While detailed mechanistic studies are not as extensive as for tafenoquine, its structural similarity as an 8-aminoquinoline provides a strong basis for its presumed mechanism of action. The introduction of a difluoromethoxy group at the 8-position is a key structural modification that likely influences its metabolic stability, potency, and safety profile.

Presumed Mechanism of Action

It is highly probable that this compound also functions as a prodrug, requiring metabolic activation by hepatic CYPs. The resulting active metabolites are expected to induce oxidative stress within the parasite, mirroring the general mechanism of the 8-aminoquinoline class. The difluoromethoxy moiety may modulate the rate and products of metabolism, potentially leading to a different efficacy and toxicity profile compared to tafenoquine.

Comparative Mechanistic Overview

FeatureTafenoquineThis compound (Presumed)
Drug Class 8-aminoquinoline8-aminoquinoline
Primary Target Stage Liver-stage hypnozoitesLiver-stage hypnozoites
Requirement for Bioactivation Yes (CYP2D6)Yes (Presumed)
Primary Mechanism Induction of oxidative stress via reactive metabolitesInduction of oxidative stress via reactive metabolites
Secondary Mechanism Interference with heme polymerizationTo be determined
Key Structural Feature Long alkyl side chainDifluoromethoxy group at the 8-position

Experimental Workflows for Mechanistic Elucidation

The following experimental protocols are fundamental for dissecting and comparing the mechanisms of action of novel 8-aminoquinoline derivatives like this compound against a benchmark like tafenoquine.

In Vitro Parasite Viability Assays

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against different parasite life cycle stages.

Methodology:

  • Culture Plasmodium falciparum (blood stages) in vitro using standard methods.

  • For liver-stage analysis, use in vitro models with human hepatocytes co-cultured with P. vivax or P. cynomolgi sporozoites.

  • Prepare serial dilutions of tafenoquine and this compound.

  • Expose the parasite cultures to the compounds for a defined period (e.g., 48-72 hours).

  • Assess parasite viability using methods such as SYBR Green I fluorescence-based assays for blood stages or high-content imaging for liver stages.

  • Calculate IC50 values from dose-response curves.

Reactive Oxygen Species (ROS) Detection

Objective: To quantify the generation of ROS in parasites upon treatment with the compounds.

Methodology:

  • Treat parasite cultures with tafenoquine or this compound at their respective IC50 concentrations.

  • Include a positive control (e.g., a known ROS inducer) and a negative control (vehicle).

  • Load the cells with a fluorescent ROS indicator dye (e.g., CellROX Green or DCFDA).

  • Measure the fluorescence intensity using a plate reader or flow cytometer.

  • An increase in fluorescence indicates a higher level of intracellular ROS.

Heme Polymerization Inhibition Assay

Objective: To assess the ability of the compounds to inhibit the formation of β-hematin (synthetic hemozoin).

Methodology:

  • In a cell-free system, induce the polymerization of hemin into β-hematin at acidic pH.

  • Add varying concentrations of tafenoquine or this compound to the reaction.

  • Quantify the amount of β-hematin formed, for example, by measuring the absorbance of the remaining soluble heme.

  • A decrease in β-hematin formation indicates inhibition of heme polymerization.

Signaling Pathway and Workflow Diagrams

tafenoquine_mechanism cluster_host Host Hepatocyte cluster_parasite Parasite (Hypnozoite) Tafenoquine_prodrug Tafenoquine (Prodrug) CYP2D6 CYP2D6 Metabolism Tafenoquine_prodrug->CYP2D6 Bioactivation Active_metabolites Active Metabolites (Quinone-imines) CYP2D6->Active_metabolites ROS Reactive Oxygen Species (ROS) Active_metabolites->ROS Redox Cycling Oxidative_stress Oxidative Stress ROS->Oxidative_stress Macromolecule_damage Damage to DNA, Proteins, Lipids Oxidative_stress->Macromolecule_damage Parasite_death Parasite Death Macromolecule_damage->Parasite_death

Caption: Proposed bioactivation and mechanism of action of tafenoquine in liver-stage parasites.

experimental_workflow start Start: Compound Comparison in_vitro_assay In Vitro Parasite Viability Assay (IC50 Determination) start->in_vitro_assay ros_detection ROS Detection Assay in_vitro_assay->ros_detection heme_assay Heme Polymerization Inhibition Assay in_vitro_assay->heme_assay data_analysis Comparative Data Analysis ros_detection->data_analysis heme_assay->data_analysis conclusion Mechanistic Conclusion data_analysis->conclusion

Caption: Experimental workflow for the comparative mechanistic analysis of antimalarial compounds.

Concluding Remarks

While both tafenoquine and this compound belong to the 8-aminoquinoline class and likely share a fundamental mechanism of action centered on bioactivation and oxidative stress, the specific structural differences are anticipated to result in distinct pharmacological profiles. The difluoromethoxy group in the novel compound may alter its metabolic fate, potentially leading to a more favorable therapeutic window. Further head-to-head experimental studies are imperative to fully delineate the comparative efficacy, safety, and resistance profiles of these two antimalarial agents. The workflows described herein provide a robust framework for such investigations, which are crucial for the continued development of improved therapies to combat and ultimately eradicate malaria.

References

  • World Health Organization. (2023). Guidelines for the treatment of malaria. [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline therapy for latent malaria. Cold Spring Harbor Perspectives in Medicine, 9(10), a033431. [Link]

  • Hooft van Huijsduijnen, R., et al. (2021). Drug resistance in malaria. Nature Reviews Microbiology, 19(6), 395-411. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 8-(Difluoromethoxy)quinolin-5-amine. As a specialized quinoline derivative, this compound requires careful handling and adherence to hazardous waste regulations to ensure personnel safety and environmental protection. This guide is intended for laboratory researchers, chemical safety officers, and drug development professionals.

Immediate Safety Profile and Hazard Assessment

Before any handling or disposal procedures, it is imperative to understand the hazard profile of this compound. While specific data for this exact molecule is limited, its structure as a fluorinated aromatic amine and available safety information for the general class of compounds inform the necessary precautions.[1][2][3]

Core Hazards: Based on available data for this compound and related quinoline structures, the compound should be treated as hazardous. Key hazard statements include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quinoline, the parent compound, is also suspected of causing genetic defects and cancer, and is toxic to aquatic life with long-lasting effects.[1] Therefore, a conservative approach to handling and disposal is mandatory.

Required Personal Protective Equipment (PPE)

A non-negotiable baseline for handling this compound includes:

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[2][4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. Ensure gloves are inspected before use and changed frequently.[4]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Data Summary: Hazard Profile
Hazard Identification Description GHS Pictogram Primary Reference
Acute Oral Toxicity Harmful if swallowed.GHS07 (Exclamation Mark)
Skin Irritation Causes skin irritation.GHS07 (Exclamation Mark)
Eye Irritation Causes serious eye irritation.GHS07 (Exclamation Mark)
Respiratory Irritation May cause respiratory irritation.GHS07 (Exclamation Mark)
Aquatic Toxicity (Assumed) Toxic to aquatic life with long-lasting effects.(Implied based on Quinoline)[1][6]

Core Disposal Principle: Segregation and Containment

The cardinal rule for disposing of this compound is to never discard it down the sink or in general waste.[1][7] It must be managed as regulated hazardous chemical waste.

Step 1: Waste Container Selection

  • Use only approved, leak-proof, and chemically compatible containers for hazardous waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Ensure the container has a secure, tight-fitting lid.

Step 2: Waste Labeling

  • Immediately label the waste container. The label must be clear, legible, and securely affixed.

  • The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Segregation

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • Keep the container closed at all times except when adding waste.

  • Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents.[4][7]

Step-by-Step Disposal Protocols

The appropriate protocol depends on the form of the waste. The following decision workflow provides a visual guide to selecting the correct procedure.

G cluster_0 Waste Characterization cluster_1 Disposal Pathways cluster_2 Final Disposition start Identify Waste Form waste_type What is the nature of the waste? protocol_a Protocol A: Pure Solid / Contaminated PPE end_point Licensed Hazardous Waste Disposal protocol_a->end_point protocol_b Protocol B: Solutions in Organic Solvent protocol_b->end_point protocol_c Protocol C: Dilute Aqueous Solutions (Advanced - Risk Assessment Required) protocol_c->end_point waste_type->protocol_a Pure Solid, Contaminated Weigh Boats, Gloves, etc. waste_type->protocol_b Solution in a Solvent (e.g., DMSO, DMF) waste_type->protocol_c Dilute Aqueous Solution (e.g., from extractions) caption Fig 1. Decision workflow for disposal of this compound.

Caption: Fig 1. Decision workflow for disposal of this compound.

Protocol A: Disposal of Pure Solid Compound and Contaminated Labware

This protocol applies to unused pure compound, residual amounts in original containers, and contaminated disposable items (e.g., weighing paper, gloves, pipette tips).

  • Collection: Carefully place the solid waste into a designated hazardous waste container lined with a heavy-duty plastic bag.

  • Minimize Dust: Avoid generating dust. If transferring powder, do so inside a chemical fume hood.[2]

  • Contaminated Items: All items that have come into direct contact with the compound must be considered hazardous. Collect them in the same container.

  • Sealing and Storage: Securely seal the container and move it to your designated SAA.

  • Waste Pickup: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office for final disposal by a licensed hazardous waste contractor.[5]

Protocol B: Disposal of Solutions in Organic Solvents

This protocol applies to solutions of this compound dissolved in solvents like DMSO, DMF, or methanol.

  • Collection: Pour the liquid waste into a dedicated, labeled hazardous liquid waste container.

  • Segregation: Do not mix with halogenated and non-halogenated solvent waste streams unless explicitly permitted by your EHS office.

  • Sealing and Storage: Securely cap the container and store it in the SAA, ensuring secondary containment is in place to catch any potential leaks.

  • Waste Pickup: Arrange for pickup through your EHS office.

Protocol C: Chemical Degradation of Dilute Aqueous Solutions (Advanced)

This procedure is adapted from established methods for degrading aromatic amines and should only be performed by trained personnel after a thorough, site-specific risk assessment.[8] The degradation products of the difluoromethoxy group are not well-characterized, so the final treated solution must still be disposed of as hazardous waste .

  • Preparation: In a suitable flask within a chemical fume hood, dilute the aqueous solution containing the aromatic amine with 1.7 N sulfuric acid to a concentration of approximately 0.01 mol/L.

  • Oxidation: While stirring, slowly add a 0.2 M solution of potassium permanganate. Allow the mixture to stand at room temperature for at least 8 hours. The purple color of permanganate should persist.

  • Quenching: Carefully quench the excess permanganate by the slow, portion-wise addition of solid sodium bisulfite until the purple color disappears.

  • Final Disposal: Neutralize the resulting solution with sodium carbonate (soda ash) to a pH between 6.0 and 8.0. Transfer the final solution to a labeled hazardous aqueous waste container for EHS pickup.[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before cleanup, don the full required PPE as described in Section 1.

  • Containment & Cleanup (Solid Spill): Gently cover the spill with an absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[7][9] Carefully sweep the material into a labeled hazardous waste container.

  • Containment & Cleanup (Liquid Spill): Absorb the spill with vermiculite, dry sand, or a chemical sorbent.[7] Place the contaminated material into a sealed, labeled hazardous waste container.

  • Decontamination: Wipe the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office immediately.

Regulatory Context and Final Disposal

All hazardous waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is responsible for ensuring compliance with these federal, state, and local regulations.

Final disposal of this chemical waste will be handled by a licensed contractor using methods such as:

  • High-Temperature Incineration: This is a common method for destroying organic hazardous waste.[1] Given the fluorinated nature of the compound, the incinerator must have robust scrubber systems to handle potentially acidic and toxic off-gases.

  • Secure Chemical Landfill: For solid waste, disposal in a permitted hazardous waste landfill is an option.[10][11] These landfills have specialized liners and leachate collection systems to prevent environmental contamination.[11]

The EPA has issued specific guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which, while structurally different, raises awareness of the challenges in destroying fluorinated organic compounds.[12] This underscores the importance of using certified disposal facilities with proven technologies.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available at: [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • University of California, Berkeley. Chemical Waste Disposal Guidelines. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]

  • PubChemLite. this compound (C10H8F2N2O). Available at: [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. Available at: [Link]

  • Industrial Hygiene in the Modern Workplace (IHMM). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Available at: [Link]

  • Cox-Colvin & Associates, Inc. EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Available at: [Link]

  • The Acta Group. EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Available at: [Link]

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling 8-(Difluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fluorinated compounds in pharmaceuticals necessitates a robust understanding of their safe handling protocols.[1] 8-(Difluoromethoxy)quinolin-5-amine, a quinoline derivative, presents a unique set of handling challenges due to its chemical structure. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the "Why"

A thorough risk assessment is the cornerstone of safe laboratory practice.[2] For this compound, the primary hazards stem from its quinoline core and the difluoromethoxy group. Quinoline and its derivatives are known to be hazardous, with potential for toxicity if swallowed or in contact with skin, and are suspected of causing genetic defects and cancer.[3][4][5] The presence of fluorine can significantly alter a molecule's biological and toxicological properties.[2][6]

The known hazard statements for this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, appropriate PPE is mandatory when handling this compound.[7] The selection of PPE should be based on the specific hazards identified.

PPE CategorySpecificationStandard ComplianceRationale
Eye Protection Tightly fitting safety goggles or a face shield.[3]EN 166 (EU) or NIOSH (US) approved[5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton). Gloves must be inspected before use and disposed of if contaminated.[3]Tested according to EN 374[3]Prevents skin contact, which can cause irritation. Thicker gloves generally offer better protection.[7]
Skin and Body Protection A complete suit protecting against chemicals or a lab coat with full-length sleeves. Full-length pants and close-toed shoes are mandatory.[3]N/AEnsures no skin is exposed, minimizing the risk of dermal absorption and irritation.[3] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[8]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if engineering controls are insufficient or during spill cleanup.[3]NIOSH (US) or EN 14387 (EU)Protects against inhalation of dust or aerosols, which may cause respiratory irritation. Surgical masks offer little to no protection from chemical exposure.[7]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.[8]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weighing Weighing & Transfer don_ppe->weighing 2. Ready solution Solution Preparation weighing->solution 3. Process decontaminate Decontaminate Work Area solution->decontaminate 4. Complete dispose Dispose of Waste decontaminate->dispose 5. Clean doff_ppe Doff PPE Correctly dispose->doff_ppe 6. Secure wash Wash Hands Thoroughly doff_ppe->wash 7. Final Step

Caption: Workflow for the safe handling of this compound.

Protocol Steps:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood, to prevent cross-contamination.[8]

    • Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are readily available.

    • Don the appropriate PPE as outlined in the table above.[3]

  • Weighing and Transfer:

    • Handle this compound as a solid powder.

    • Use a spatula for transfers to minimize dust generation. Avoid pouring the powder.[8]

    • Close the container immediately after use to prevent spillage and exposure.[8]

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.[8]

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.[8]

  • Post-Handling and Decontamination:

    • Decontaminate the work area with an appropriate solvent and then a cleaning solution.[8]

    • Wipe down all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]

  • Spill: Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Wear appropriate respiratory protection during cleanup.[5]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its waste is essential to protect both human health and the environment.[2] Fluorinated organic compounds can be persistent in the environment.[2][6]

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[8] Do not mix with incompatible waste streams.[2]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[8]

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[2][8]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the inherent hazards, utilizing appropriate protective measures, and adhering to established protocols, researchers can confidently and safely advance the frontiers of science.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem. (2025). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • CDH Fine Chemical. (n.d.).
  • Techno PharmChem. (n.d.).
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChemLite. (2025). This compound (C10H8F2N2O).
  • Sigma-Aldrich. (n.d.). This compound | 1082893-09-1.
  • ResearchGate. (2025, August 9). (PDF)
  • National Institutes of Health. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances.
  • Fisher Scientific. (2010, September 6).
  • Defense Technical Information Center. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.
  • Thoreauchem. (n.d.). This compound-1082893-09-1.
  • BLD Pharm. (n.d.). 1082893-09-1|this compound.
  • Fisher Scientific. (2009, September 26).
  • ACS Publications. (2023, August 2). Fluorinated Organic Compounds How to Imagine a Future.
  • Fisher Scientific. (2010, June 22).
  • Labsolu. (n.d.). This compound.
  • Cayman Chemical. (2025, January 10).
  • Sigma-Aldrich. (n.d.). This compound | 1082893-09-1.
  • BenchChem Technical Support Team. (2025, November). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Difluoromethoxy)quinolin-5-amine
Reactant of Route 2
Reactant of Route 2
8-(Difluoromethoxy)quinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.